molecular formula C9H10INO B1356590 2-(Cyclopropylmethoxy)-3-iodopyridine CAS No. 766557-62-4

2-(Cyclopropylmethoxy)-3-iodopyridine

Cat. No.: B1356590
CAS No.: 766557-62-4
M. Wt: 275.09 g/mol
InChI Key: ILSBVXOYWKUWLJ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-iodopyridine (CAS 766557-62-4) is a high-purity iodinated pyridine derivative offered as a valuable chemical building block for research and development. This compound is of significant interest in medicinal chemistry, particularly in the discovery and optimization of novel pharmaceutical agents. It has been identified as a key intermediate in the synthesis of potent and selective inhibitors, such as those targeting Phosphoinositide 3-kinase γ (PI3Kγ) . PI3Kγ is a critical enzyme in immune cell signaling, making it a promising target for the treatment of autoimmune and inflammatory diseases . With a molecular formula of C 9 H 10 INO and a molecular weight of 275.09 g/mol, this light-sensitive compound should be stored at ambient temperatures . Its structure features a pyridine ring substituted with an iodine atom at the 3-position and a cyclopropylmethoxy group at the 2-position, making it a versatile scaffold for further chemical modifications via cross-coupling reactions. Iodopyridines are widely recognized as crucial intermediates in the synthesis of complex molecules, including pyridine alkaloids and other bioactive compounds . Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It causes skin and serious eye irritation and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSBVXOYWKUWLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590331
Record name 2-(Cyclopropylmethoxy)-3-iodopyridine
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Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766557-62-4
Record name 2-(Cyclopropylmethoxy)-3-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766557-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclopropylmethoxy)-3-iodopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Cyclopropylmethoxy)-3-iodopyridine (CAS No. 766557-62-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-(cyclopropylmethoxy)-3-iodopyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical properties, synthesis, and extensive applications in the development of novel therapeutics, particularly as a versatile intermediate in the synthesis of kinase inhibitors. This guide offers field-proven insights into its reactivity, supported by detailed experimental protocols for its synthesis and subsequent palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The content is structured to provide both a comprehensive overview for strategic planning in drug discovery and detailed procedural information for practical laboratory application.

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

Among the myriad of substituted pyridines, this compound has emerged as a particularly valuable intermediate. This molecule combines three key structural features:

  • A pyridine core , providing the foundational pharmacophoric element.

  • A 2-(cyclopropylmethoxy) group , which can enhance metabolic stability and introduce a degree of conformational constraint. The cyclopropyl group is a non-classical bioisostere for various functional groups and can positively impact ligand-receptor interactions.

  • A 3-iodo substituent , which serves as a versatile synthetic handle for the introduction of molecular complexity through a variety of cross-coupling reactions. The carbon-iodine bond is highly reactive, making it an excellent leaving group in palladium-catalyzed transformations.

This guide will elucidate the synthesis and synthetic utility of this important building block, providing researchers with the necessary information to effectively incorporate it into their drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 766557-62-4[2]
Molecular Formula C₉H₁₀INO[2]
Molecular Weight 275.09 g/mol [2]
Appearance Not specified, likely a solid
Purity Typically ≥97%[2]
Solubility Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents.
Sensitivity Light sensitive[2]

Safety Information:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available pyridine derivative. A common strategy involves the introduction of the alkoxy group followed by iodination.

Synthetic Pathway Overview

A plausible and efficient synthetic route commences with 2-chloro-3-hydroxypyridine. This pathway involves an O-alkylation followed by an electrophilic iodination.

Synthesis_of_this compound A 2-Chloro-3-hydroxypyridine B 2-(Cyclopropylmethoxy)-3-hydroxypyridine A->B (Cyclopropylmethyl)bromide, Base (e.g., Cs2CO3), Solvent (e.g., DMF) C This compound (CAS: 766557-62-4) B->C Iodinating Agent (e.g., NIS, I2), Solvent (e.g., Acetonitrile) Suzuki-Miyaura_Coupling cluster_0 Reaction Conditions A This compound C 3-(Aryl/Heteroaryl)-2-(cyclopropylmethoxy)pyridine A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) Buchwald-Hartwig_Amination cluster_1 Reaction Conditions A This compound C 3-(R¹R²N)-2-(cyclopropylmethoxy)pyridine A->C B Primary or Secondary Amine (R¹R²NH) B->C Pd Precatalyst (e.g., Pd₂(dba)₃) Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Ligand (e.g., Xantphos, BINAP) Base (e.g., Cs₂CO₃, NaOtBu) Base (e.g., Cs₂CO₃, NaOtBu) Solvent (e.g., Toluene, Dioxane) Solvent (e.g., Toluene, Dioxane) Sonogashira_Coupling cluster_2 Reaction Conditions A This compound C 3-(R-C≡C)-2-(cyclopropylmethoxy)pyridine A->C B Terminal Alkyne (R-C≡CH) B->C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) Solvent (e.g., THF, DMF)

References

2-(Cyclopropylmethoxy)-3-iodopyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-3-iodopyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure is distinguished by three key features: a pyridine core, a common motif in biologically active molecules; an iodine atom at the 3-position, which provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation; and a cyclopropylmethoxy group at the 2-position, a moiety known to impart favorable pharmacokinetic properties in drug candidates.

This guide provides a comprehensive overview of the molecular formula, weight, and other critical technical data for this compound, grounded in authoritative sources. We will delve into its physicochemical properties, a proposed synthetic pathway with detailed experimental logic, and its potential applications in the field of drug discovery and development.

Core Molecular Profile

The fundamental identity of a chemical compound is established by its molecular formula and weight. These values are essential for stoichiometric calculations in synthesis, as well as for characterization by mass spectrometry.

Molecular Formula and Weight

The molecular formula for this compound is C₉H₁₀INO .[1][2] This formula indicates the presence of nine carbon atoms, ten hydrogen atoms, one iodine atom, one nitrogen atom, and one oxygen atom.

Based on this composition, the calculated molecular weight (formula weight) is 275.09 g/mol .[1][2][3]

Structural Representation and Identifiers

Visualizing the molecule is key to understanding its reactivity. The structure features a pyridine ring iodinated adjacent to the ether linkage.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source(s)
CAS Number 766557-62-4 [1][2][3]
IUPAC Name This compound [1]
SMILES IC1=CC=CN=C1OCC1CC1 [1][2]
InChI Key ILSBVXOYWKUWLJ-UHFFFAOYSA-N [1]

| MDL Number | MFCD06659010 |[1][2] |

Physicochemical and Safety Data

Understanding the physical properties and safety hazards is a prerequisite for handling and utilizing any chemical reagent in a research setting.

Table 2: Physicochemical and Safety Properties

Property Value Source(s)
Molecular Weight 275.09 g/mol [1][2][3]
Molecular Formula C₉H₁₀INO [1][2]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available [2]
Purity Typically ≥97% [1][3]
Sensitivity Light sensitive [1]

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[1][3] |

Trustworthiness Note: The absence of publicly available data for melting and boiling points from major chemical suppliers and databases indicates that these properties may not have been formally reported or are inconsistent. Researchers should characterize the compound upon synthesis or acquisition to determine these values. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis Protocol: A Proposed Pathway

The proposed synthesis begins with a commercially available starting material, 2-chloropyridine, and proceeds via a directed ortho-metalation/iodination followed by a nucleophilic substitution (Williamson ether synthesis).

Workflow Diagram

G start 2-Chloropyridine reagent1 1. LDA or n-BuLi/TMP, THF, -78°C 2. Iodine (I₂) intermediate 2-Chloro-3-iodopyridine reagent2 NaOH, H₂O, Heat hydroxide 2-Hydroxy-3-iodopyridine reagent3 (Bromomethyl)cyclopropane, K₂CO₃, DMF product This compound reagent1->intermediate Directed ortho-Metalation & Iodination reagent2->hydroxide Nucleophilic Aromatic Substitution reagent3->product Williamson Ether Synthesis

Caption: Proposed Synthetic Workflow for this compound.

Step-by-Step Methodology

Step 1: Directed ortho-Metalation and Iodination of 2-Chloropyridine

  • Rationale: The chlorine atom at the 2-position of the pyridine ring is an effective ortho-directing group for metalation.[4] Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a combination of n-butyllithium and a bulky amine like 2,2,6,6-tetramethylpiperidine (TMP) allows for the selective deprotonation at the 3-position. The resulting lithiated intermediate is then quenched with an electrophilic iodine source to install the iodine atom. This method provides high regioselectivity.

  • Protocol:

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

    • Slowly add a solution of LDA or n-BuLi/TMP (1.05 eq) while maintaining the temperature at -78 °C.

    • Stir the mixture for 2 hours at this temperature to ensure complete metalation.

    • Add a solution of iodine (I₂) (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to stir for an additional 30 minutes at -78 °C before slowly warming to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-chloro-3-iodopyridine.[5] Purify by column chromatography.

Step 2: Hydrolysis to 2-Hydroxy-3-iodopyridine

  • Rationale: The chloro group on the electron-deficient pyridine ring can be displaced by a hydroxide ion via a nucleophilic aromatic substitution reaction, typically requiring heat. This step is necessary to generate the hydroxyl group required for the subsequent etherification.

  • Protocol:

    • Reflux the crude 2-chloro-3-iodopyridine from the previous step in an aqueous solution of sodium hydroxide (NaOH).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with hydrochloric acid (HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-hydroxy-3-iodopyridine.

Step 3: Williamson Ether Synthesis

  • Rationale: This classic method is used to form the ether linkage. The hydroxyl group of 2-hydroxy-3-iodopyridine is deprotonated by a mild base (e.g., potassium carbonate) to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from (bromomethyl)cyclopropane in an Sₙ2 reaction to form the final product.

  • Protocol:

    • Suspend 2-hydroxy-3-iodopyridine (1.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add (bromomethyl)cyclopropane (1.2 eq) to the suspension.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, pour into water, and extract with an organic solvent.

    • Wash the combined organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups.

The Role of the Iodopyridine Scaffold

The carbon-iodine bond at the 3-position is the primary site of reactivity. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making this compound a versatile precursor for creating more complex molecules.[6] This allows for the strategic introduction of various substituents at this position.

G main This compound suzuki Suzuki Coupling (with Boronic Acids) main->suzuki Pd Catalyst sonogashira Sonogashira Coupling (with Alkynes) main->sonogashira Pd/Cu Catalysts buchwald Buchwald-Hartwig (with Amines) main->buchwald Pd Catalyst other Other C-C & C-N Coupling Reactions main->other

Caption: Key Cross-Coupling Reactions at the C-I Bond.

  • Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by reacting the iodopyridine with boronic acids or esters, allowing for the introduction of aryl or vinyl groups.[6]

  • Sonogashira Coupling: Creates C-C triple bonds by coupling with terminal alkynes, a common strategy in the synthesis of kinase inhibitors.[6]

  • Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of amine-based substituents.

The Influence of the Cyclopropylmethoxy Group

The cyclopropyl moiety is a "magic fragment" in medicinal chemistry. Its incorporation into a molecule can significantly enhance drug-like properties.[7]

  • Improved Metabolic Stability: The C-H bonds on the cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a more metabolically labile group with a cyclopropylmethoxy moiety can increase the half-life of a drug.

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can act as a conformational restraint, locking the molecule into a bioactive conformation that binds more tightly to its biological target.[7]

  • Modulation of Physicochemical Properties: The group can fine-tune lipophilicity and pKa, which are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Expertise & Experience Insight: By combining the versatile reactivity of the iodopyridine scaffold with the beneficial pharmacokinetic properties of the cyclopropylmethoxy group, this compound emerges as a highly strategic building block. It is particularly well-suited for the synthesis of libraries of compounds aimed at targets like protein kinases, where a central heterocyclic core is often elaborated with different substituents to optimize potency and selectivity.

Conclusion

This compound, with a molecular formula of C₉H₁₀INO and a molecular weight of 275.09 g/mol , is a key synthetic intermediate with significant potential in pharmaceutical and agrochemical research. While detailed experimental data on its physical properties are sparse, its synthesis is achievable through logical, well-established chemical reactions. Its true value lies in the combination of a reactive iodine handle, ideal for sophisticated cross-coupling chemistry, and a cyclopropylmethoxy group known to confer advantageous ADME properties. This makes it an attractive starting point for any drug discovery program focused on developing novel, potent, and metabolically stable therapeutic agents.

References

An In-Depth Technical Guide to 2-(Cyclopropylmethoxy)-3-iodopyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(Cyclopropylmethoxy)-3-iodopyridine, a versatile heterocyclic building block relevant to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple data summary to offer insights into its synthesis, characterization, reactivity, and safe handling, grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted pyridine derivative that incorporates three key functional motifs: a pyridine core, an iodo-substituent at the 3-position, and a cyclopropylmethoxy group at the 2-position. This unique combination makes it a valuable intermediate, primarily for introducing the 2-(cyclopropylmethoxy)pyridin-3-yl moiety into more complex molecules.

The physical and chemical identifiers for this compound are well-defined. However, specific experimental data for properties such as melting and boiling points are not widely reported in the literature. The data presented below is a consolidation of information from commercial suppliers and established chemical databases.

Table 1: Physicochemical and Identity Data for this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 766557-62-4[1][2][3]
Molecular Formula C₉H₁₀INO[1]
Molecular Weight 275.09 g/mol [1][2]
Appearance Not specified (often a solid or oil)N/A
Purity (Typical) ≥97%[1][2]
Melting Point No data available[3]
Boiling Point No data available[3]
Sensitivity Light sensitive[1]
SMILES IC1=CC=CN=C1OCC2CC2[1][3]
InChI Key ILSBVXOYWKUWLJ-UHFFFAOYSA-N[1]

Insight: The absence of reported melting and boiling points is common for specialized chemical intermediates that are typically used directly in subsequent reactions rather than being physically characterized in detail. For context, related compounds like 2-iodopyridine are liquids at room temperature, while the introduction of other substituents can raise the melting point significantly.

Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed in primary literature but can be reliably achieved through a logical two-step sequence starting from a readily available precursor. The most field-proven approach involves the initial iodination of a suitable pyridine substrate followed by a nucleophilic aromatic substitution (SNAr) to introduce the cyclopropylmethoxy side chain.

Proposed Synthetic Pathway

A robust and logical pathway begins with 2-chloro-3-hydroxypyridine. This pathway involves:

  • Iodination: Electrophilic iodination at the position ortho to the hydroxyl group.

  • Williamson Ether Synthesis: O-alkylation of the resulting iodinated phenol with (bromomethyl)cyclopropane.

An alternative, and often more practical, route starts from 2,3-dichloropyridine:

  • Selective Nucleophilic Aromatic Substitution (SNAr): Reaction with sodium cyclopropylmethoxide. The C2 position is generally more activated towards nucleophilic attack than the C3 position.

  • Halogen Exchange (Finkelstein Reaction): Conversion of the remaining chloro-group to the iodo-group.

Here, we detail a representative protocol based on a Williamson ether synthesis approach, which offers high regioselectivity.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

Step 1: Iodination of 2-Chloro-3-hydroxypyridine

  • Reaction Setup: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).

  • Execution: Stir the reaction mixture at room temperature for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-hydroxy-4-iodopyridine.

Step 2: O-Alkylation with (Bromomethyl)cyclopropane

  • Reagent Preparation: In a separate flask, prepare sodium cyclopropylmethoxide by adding cyclopropylmethanol (1.2 eq) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Stir for 30 minutes.

  • Execution: Add a solution of the crude 2-chloro-3-hydroxy-4-iodopyridine from the previous step in anhydrous THF to the freshly prepared sodium cyclopropylmethoxide solution. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, carefully quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Iodination cluster_1 Step 2: O-Alkylation Start 2-Chloro-3-hydroxypyridine Reagent1 N-Iodosuccinimide (NIS) DMF Start->Reagent1 1. Add Reagents Reaction1 Electrophilic Iodination (Room Temperature, 12-18h) Reagent1->Reaction1 Product1 Crude 2-Chloro-3-hydroxy-4-iodopyridine Reaction1->Product1 Start2 Cyclopropylmethanol + NaH in THF Reaction2 Williamson Ether Synthesis (Reflux, 4-6h) Product1->Reaction2 2. Add Intermediate Alkoxide Sodium Cyclopropylmethoxide Start2->Alkoxide Alkoxide->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization Profile (Expected)

¹H NMR (400 MHz, CDCl₃):

  • Pyridine Protons: Three signals are expected in the aromatic region. The proton at C5 (para to the iodo group) would likely appear as a doublet of doublets around δ 7.8-8.0 ppm. The proton at C4 (meta to iodo, ortho to methoxy) would be a doublet of doublets around δ 7.0-7.2 ppm. The proton at C6 (ortho to nitrogen) would be the most downfield, appearing as a doublet of doublets around δ 8.1-8.3 ppm.

  • Cyclopropylmethoxy Protons:

    • -OCH₂-: A doublet around δ 4.2-4.4 ppm, coupled to the cyclopropyl methine proton.

    • -CH- (methine): A multiplet around δ 1.2-1.4 ppm.

    • -CH₂- (cyclopropyl ring): Two distinct multiplets in the upfield region, likely between δ 0.3-0.7 ppm.

¹³C NMR (101 MHz, CDCl₃):

  • Pyridine Carbons: Five signals are expected. The carbon bearing the iodo group (C3) will be significantly shielded and appear at a low chemical shift for an aromatic carbon, likely around δ 90-95 ppm. The ether-linked carbon (C2) would be highly deshielded (δ ~160-165 ppm). The remaining carbons (C4, C5, C6) would appear in the typical aromatic region of δ 120-150 ppm.

  • Cyclopropylmethoxy Carbons:

    • -OCH₂-: Approximately δ 75-80 ppm.

    • -CH- (methine): Approximately δ 10-15 ppm.

    • -CH₂- (ring): Approximately δ 3-8 ppm.

Mass Spectrometry (ESI-MS):

  • The positive ion mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 276.0.

Infrared (IR) Spectroscopy:

  • C-O-C stretch: Strong bands in the 1250-1050 cm⁻¹ region.

  • Aromatic C=C and C=N stretching: Bands in the 1600-1450 cm⁻¹ region.

  • C-H stretching (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹.

  • C-I stretch: A weak band in the low-frequency region, typically below 600 cm⁻¹.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its role as a building block in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, making it the most reactive site for oxidative addition to a Pd(0) catalyst.[4][5][6] This predictable reactivity allows for the selective construction of complex molecular architectures.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for forming C(sp²)-C(sp²) bonds. This compound is an excellent substrate for coupling with various aryl or heteroaryl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent and Execution: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water. Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the product via flash chromatography to yield the 2,3-disubstituted pyridine derivative.

Catalytic Cycle and Reactivity Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (R¹-Pd(II)L₂-I) Pd0->OxAdd Oxidative Addition ArylIodide This compound (R¹-I) ArylIodide->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation BoronicAcid Aryl Boronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination ReductiveElimination->Pd0 Product Coupled Product (R¹-R²) ReductiveElimination->Product

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemical reagents is paramount. This compound requires careful handling due to its irritant properties.

  • Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be light-sensitive, so it should be stored in an amber vial or in a dark location to prevent degradation.[1]

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the predictable and high reactivity of its carbon-iodine bond. While detailed physical characterization data is sparse, its identity can be confidently confirmed through standard spectroscopic methods. Its primary application as a substrate in palladium-catalyzed cross-coupling reactions makes it a crucial tool for medicinal chemists and researchers aiming to synthesize complex, functionalized pyridine-containing molecules for drug discovery and materials science. Adherence to established synthetic protocols and rigorous safety precautions will ensure its effective and safe use in the laboratory.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of 2-(Cyclopropylmethoxy)-3-iodopyridine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive public data for this specific molecule, this document synthesizes information from structurally related analogues and fundamental chemical principles to offer a robust predictive assessment. It details potential degradation pathways, outlines protocols for empirical solubility and stability testing, and recommends best practices for handling and analysis. The insights herein are intended to guide formulation development, analytical method design, and stability-indicating studies.

Introduction and Physicochemical Postulates

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring a pyridine core, an iodo substituent, and a cyclopropylmethoxy group, presents a unique combination of chemical properties that dictate its behavior in solution and under stress conditions. Understanding these properties is critical for its effective use in research and development.[2]

Molecular Structure:

  • Chemical Name: this compound[3]

  • Molecular Formula: C₉H₁₀INO[3]

  • Molecular Weight: 275.09 g/mol [3]

  • Key Features:

    • Pyridine Ring: A basic, aromatic heterocycle that can be protonated in acidic conditions.

    • 3-Iodo Substituent: An electron-withdrawing halogen that can influence the pKa of the pyridine nitrogen and serves as a potential site for photodegradation.

    • 2-Cyclopropylmethoxy Group: An ether linkage that contributes to the molecule's lipophilicity and may be susceptible to hydrolysis.

Based on these features, we can postulate a physicochemical profile that will govern the compound's solubility and stability. The pyridine nitrogen is expected to have a pKa in the acidic range, rendering the molecule more soluble in acidic aqueous solutions due to the formation of a cationic pyridinium salt. The overall structure suggests a moderate to high lipophilicity, predicting good solubility in a range of organic solvents.

Predicted Solubility Profile

The solubility of an organic molecule is a fundamental property that influences its utility in synthesis, formulation, and biological systems.[4][5] The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] Given the combination of a polar pyridine ring and non-polar alkyl/iodo groups, this compound is expected to exhibit a versatile solubility profile.

Table 1: Predicted Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Buffers pH 2 (0.01 M HCl), pH 7.4 (PBS)Low to ModerateAt low pH, protonation of the pyridine nitrogen should enhance solubility. At neutral pH, solubility is expected to be lower and dictated by the molecule's intrinsic polarity.
Polar Protic Methanol, EthanolHighThe molecule can act as a hydrogen bond acceptor (via the nitrogen and oxygen atoms) with these solvents.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions are expected to facilitate dissolution. DMSO and DMF are generally excellent solvents for a wide range of organic compounds.[6]
Non-Polar Toluene, HexanesLow to ModerateThe non-polar cyclopropyl and iodo moieties may allow for some solubility, but the polar pyridine core will limit miscibility with highly non-polar solvents.
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving a broad range of organic compounds with mixed polarity.

Experimental Protocol for Solubility Assessment

To empirically determine the solubility, a standardized kinetic solubility assay using the shake-flask method is recommended. This provides a reliable measure of a compound's solubility under specific conditions.

Gravimetric Method Protocol

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.[7]

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., Water, pH 7.4 buffer, Methanol, Acetonitrile, DCM)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm filter to remove all particulate matter.

  • Quantification:

    • Gravimetric: Transfer the filtered solution to a pre-weighed vial. Evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried solute to determine the dissolved mass.

    • Instrumental: Dilute the filtered solution with a suitable solvent and analyze the concentration using a pre-validated HPLC or UV-Vis method.[7]

  • Calculation: Express the solubility in mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess compound to known volume of solvent B Seal vial A->B Secure C Shake at constant temp (e.g., 24h @ 25°C) B->C Incubate D Settle undissolved solid (e.g., 1h) C->D Allow to settle E Filter supernatant (0.22 µm filter) D->E Separate phases F Quantify concentration (HPLC or Gravimetric) E->F Measure G Calculate Solubility (mg/mL) F->G Finalize

Caption: Workflow for experimental solubility determination.

Stability Profile and Predicted Degradation Pathways

The stability of a compound is paramount for ensuring its integrity during storage and application. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9][10] For this compound, several degradation pathways can be anticipated based on its functional groups.

  • Photodegradation: The carbon-iodine bond is known to be susceptible to cleavage upon exposure to UV light, potentially leading to the formation of de-iodinated species or other radical-mediated products. The supplier notes this compound is light-sensitive.[3]

  • Hydrolysis: The ether linkage at the 2-position could be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the cyclopropylmethoxy group to yield 3-iodo-2-pyridone.

  • Oxidative Degradation: The pyridine ring and the ether group are potential sites for oxidation.[11] Exposure to oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or other oxidized derivatives.[11]

  • Thermal Degradation: While generally stable, prolonged exposure to high temperatures may induce decomposition.

G main {this compound | C₉H₁₀INO} stress_light stress_light main->stress_light stress_acid_base stress_acid_base main->stress_acid_base stress_oxidation stress_oxidation main->stress_oxidation prod_deiodo {De-iodinated Product | 2-(Cyclopropylmethoxy)pyridine} prod_hydrolysis {Hydrolysis Product | 3-Iodo-2-pyridone} prod_noxide {Oxidation Product | N-Oxide Derivative} stress_light->prod_deiodo Photolysis of C-I bond stress_acid_base->prod_hydrolysis Ether cleavage stress_oxidation->prod_noxide N-oxidation

Caption: Predicted degradation pathways for the molecule.

Experimental Protocol for Forced Degradation Study

A forced degradation study is performed to intentionally degrade the sample under conditions more severe than accelerated stability testing.[12] This helps to elucidate degradation pathways and validate the specificity of analytical methods.[9][13]

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HCl, NaOH, H₂O₂ solutions

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions: [14]

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24-48 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24-48 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Stress: Expose the solid compound and a solution to 80 °C for 7 days.

    • Photostability: Expose the solid and a solution to light in a photostability chamber according to ICH Q1B guidelines. Run a dark control in parallel.

  • Sample Analysis: At specified time points, withdraw aliquots. Neutralize the acid and base samples before injection. Analyze all stressed samples and a non-stressed control using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) to identify the masses of degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 10-20% degradation of the parent compound for optimal results.[13]

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of substituted pyridines due to its versatility and sensitivity.[2][15]

  • Technique: Reversed-Phase HPLC (RP-HPLC) with UV detection.

  • Column: A C18 or C8 column is a good starting point. For polar pyridine compounds, columns designed to minimize peak tailing are advantageous.[2]

  • Mobile Phase: A gradient of acetonitrile or methanol with water containing a modifier like 0.1% formic acid or ammonium formate is recommended. The acidic modifier helps to ensure sharp peak shapes for the basic pyridine compound.[16]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260-280 nm). For impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable.

Summary and Recommendations

This compound is predicted to be a moderately lipophilic compound with good solubility in common organic solvents and acidic aqueous solutions. Its primary stability liabilities are likely to be sensitivity to light and potential for hydrolysis under harsh pH conditions.

Handling and Storage Recommendations:

  • Storage: Store in a cool, dark place, preferably under an inert atmosphere to minimize photo- and oxidative degradation.

  • Solution Preparation: For aqueous applications, consider using buffers with a pH below the compound's pKa to enhance solubility and stability.

  • Analytical Work: Use amber vials and low-light conditions when working with solutions to prevent photodegradation.

This guide provides a predictive framework and practical methodologies for investigating the solubility and stability of this compound. The experimental protocols outlined herein will enable researchers to generate robust data to support their development objectives.

References

An In-Depth Technical Guide on the Synthesis of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(cyclopropylmethoxy)-3-iodopyridine, a key building block in contemporary drug discovery. The document outlines a robust and efficient two-step synthetic pathway, commencing with the formation of a pyridine-ether linkage via the Williamson ether synthesis, followed by regioselective iodination of the pyridine ring. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and data interpretation to facilitate the successful synthesis and characterization of the target compound.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active molecules and approved pharmaceuticals. Its presence is crucial for establishing key interactions with biological targets, and its substitution pattern allows for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Halogenated pyridines, in particular, serve as versatile intermediates in medicinal chemistry, with the halogen atoms acting as handles for further functionalization through various cross-coupling reactions.[1]

The incorporation of a cyclopropylmethoxy group can confer several advantageous properties to a drug candidate. The cyclopropyl moiety is known to enhance metabolic stability by being less susceptible to oxidative metabolism and can also improve potency by inducing a favorable conformation for receptor binding.[2] The title compound, this compound, combines these features, making it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology.[1]

This guide details a reliable synthetic route to this important building block, providing both the practical steps for its preparation and the underlying chemical principles that govern the transformations.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a two-step approach. The primary disconnection is at the C-I bond, indicating a late-stage iodination of a 2-(cyclopropylmethoxy)pyridine intermediate. The second disconnection is at the ether linkage, pointing towards a Williamson ether synthesis between a 2-hydroxypyridine derivative and a cyclopropylmethyl halide.

G Target This compound Intermediate1 2-(Cyclopropylmethoxy)pyridine Target->Intermediate1 Iodination StartingMaterial1 2-Hydroxypyridine Intermediate1->StartingMaterial1 Williamson Ether Synthesis StartingMaterial2 Cyclopropylmethanol Intermediate1->StartingMaterial2 Williamson Ether Synthesis Intermediate2 2-Hydroxy-3-iodopyridine Intermediate2->StartingMaterial2 Williamson Ether Synthesis (Alternative Route) StartingMaterial1->Intermediate2 Iodination (Alternative Route)

Diagram 1: Retrosynthetic analysis of this compound.

Two primary synthetic pathways emerge from this analysis:

  • Pathway A: Williamson ether synthesis of 2-hydroxypyridine with a cyclopropylmethyl halide, followed by iodination of the resulting 2-(cyclopropylmethoxy)pyridine.

  • Pathway B: Iodination of 2-hydroxypyridine to form 2-hydroxy-3-iodopyridine, followed by Williamson ether synthesis with a cyclopropylmethyl halide.

This guide will focus on a judicious combination of these strategies, proposing an efficient route that begins with the ether formation followed by a regioselective iodination, which is often a more controlled and higher-yielding approach.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine

The first step involves the formation of the ether linkage via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the alkoxide of 2-hydroxypyridine acts as a nucleophile, displacing a halide from cyclopropylmethyl bromide.[3][4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Hydroxypyridine95.1010.0 g0.105
Sodium Hydride (60% dispersion in mineral oil)24.004.62 g0.116
Cyclopropylmethyl bromide134.9915.6 g0.116
Anhydrous Dimethylformamide (DMF)-100 mL-
Diethyl ether-As needed-
Saturated aqueous ammonium chloride-As needed-
Brine-As needed-
Anhydrous magnesium sulfate-As needed-

Experimental Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-hydroxypyridine (10.0 g, 0.105 mol).

  • Add anhydrous dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 4.62 g, 0.116 mol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add cyclopropylmethyl bromide (15.6 g, 0.116 mol) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether (150 mL) and water (150 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(cyclopropylmethoxy)pyridine as a colorless oil.

Step 2: Synthesis of this compound

The second step is the regioselective iodination of the electron-rich pyridine ring. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[5][6]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(Cyclopropylmethoxy)pyridine149.1910.0 g0.067
N-Iodosuccinimide (NIS)224.9916.5 g0.074
Acetonitrile-150 mL-
Dichloromethane-As needed-
Saturated aqueous sodium thiosulfate-As needed-
Brine-As needed-
Anhydrous sodium sulfate-As needed-

Experimental Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(cyclopropylmethoxy)pyridine (10.0 g, 0.067 mol) in acetonitrile (150 mL).

  • Add N-Iodosuccinimide (NIS) (16.5 g, 0.074 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium thiosulfate solution (2 x 75 mL) to remove any unreacted iodine.

  • Wash the organic layer with brine (75 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.[7][8]

Mechanistic Insights

A sound understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction.[3] The strong base (NaH) deprotonates the hydroxyl group of 2-hydroxypyridine to form a pyridoxide anion. This potent nucleophile then attacks the electrophilic carbon of cyclopropylmethyl bromide, leading to the formation of the ether bond and displacement of the bromide ion.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 2-Hydroxypyridine 2-Hydroxypyridine Pyridoxide anion Pyridoxide anion 2-Hydroxypyridine->Pyridoxide anion + NaH - H2 2-(Cyclopropylmethoxy)pyridine 2-(Cyclopropylmethoxy)pyridine Pyridoxide anion->2-(Cyclopropylmethoxy)pyridine + Cyclopropylmethyl bromide - NaBr

Diagram 2: Mechanism of the Williamson ether synthesis.

Electrophilic Aromatic Iodination

The iodination of the 2-alkoxypyridine ring is an electrophilic aromatic substitution. The alkoxy group at the 2-position is an activating, ortho-, para-director. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I+). The reaction preferentially occurs at the electron-rich 3-position of the pyridine ring.[9]

G 2-(Cyclopropylmethoxy)pyridine 2-(Cyclopropylmethoxy)pyridine Sigma Complex Wheland Intermediate (Sigma Complex) 2-(Cyclopropylmethoxy)pyridine->Sigma Complex + NIS This compound This compound Sigma Complex->this compound - H+ - Succinimide

Diagram 3: Mechanism of electrophilic iodination with NIS.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the cyclopropyl protons (multiplets), the methylene protons of the methoxy group (doublet), and the aromatic protons of the pyridine ring. The pyridine protons will show characteristic coupling patterns.
¹³C NMR Resonances for the cyclopropyl carbons, the methylene carbon, and the aromatic carbons of the pyridine ring. The carbon bearing the iodine will be shifted upfield.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₉H₁₀INO (275.09 g/mol ).[10]
Infrared (IR) Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C-O (ether), and C-N bonds.

Conclusion

This technical guide has presented a detailed and reliable two-step synthesis of this compound. The described protocols, based on the Williamson ether synthesis and electrophilic iodination, are robust and scalable. By providing a thorough understanding of the experimental procedures and the underlying reaction mechanisms, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this valuable building block for their research endeavors.

References

An In-Depth Technical Guide to the Spectral Characteristics of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectral characteristics of 2-(Cyclopropylmethoxy)-3-iodopyridine, a key heterocyclic building block in contemporary drug discovery and development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted spectral data. By dissecting the contributions of the 2,3-disubstituted pyridine core and the cyclopropylmethoxy side chain, this guide offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this compound. Methodologies for spectral acquisition are also detailed to ensure the principles discussed can be readily applied in a laboratory setting.

Introduction

This compound (CAS No. 766557-62-4, Molecular Formula: C₉H₁₀INO, Molecular Weight: 275.09 g/mol ) belongs to the class of substituted pyridines, a scaffold of immense importance in medicinal chemistry. The unique combination of a halogenated pyridine ring and a cyclopropylmethoxy group imparts specific steric and electronic properties that are of interest in the design of novel therapeutic agents. The iodine atom at the 3-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the 2-cyclopropylmethoxy group can influence the molecule's metabolic stability and binding interactions.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstone of this analytical process. This guide provides a detailed prediction and interpretation of the spectral data for this compound, based on the analysis of structurally related compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on data from analogous compounds such as 3-iodopyridine, 2-methoxypyridine, and cyclopropylmethanol.[1][2][3] The analysis assumes a standard deuterated solvent such as chloroform-d (CDCl₃).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to display distinct signals for the protons on the pyridine ring and the cyclopropylmethoxy side chain. The electron-withdrawing nature of the iodine atom and the electron-donating nature of the methoxy group will significantly influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 (Pyridine)8.05 - 8.15ddJ = 4.5 - 5.0, 1.5 - 2.01H
H-4 (Pyridine)7.80 - 7.90ddJ = 7.5 - 8.0, 1.5 - 2.01H
H-5 (Pyridine)6.75 - 6.85ddJ = 7.5 - 8.0, 4.5 - 5.01H
-OCH₂-4.20 - 4.30dJ = 7.0 - 7.52H
-CH- (Cyclopropyl)1.25 - 1.40m-1H
-CH₂- (Cyclopropyl, cis)0.60 - 0.70m-2H
-CH₂- (Cyclopropyl, trans)0.35 - 0.45m-2H

Causality Behind Predicted Shifts:

  • Pyridine Protons (H-4, H-5, H-6): The chemical shifts are influenced by both the electron-donating alkoxy group at C-2 and the electron-withdrawing iodine at C-3. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton will be deshielded by the adjacent iodine. The H-5 proton is predicted to be the most upfield of the aromatic protons.

  • -OCH₂- Protons: The methylene protons of the cyclopropylmethoxy group are adjacent to an oxygen atom, shifting them downfield. They are expected to appear as a doublet due to coupling with the methine proton of the cyclopropyl ring.

  • Cyclopropyl Protons (-CH- and -CH₂-): The protons on the cyclopropane ring are known to exhibit significant shielding due to the ring's magnetic anisotropy, causing them to appear at unusually high field (upfield).[4][5] The methine proton will be a multiplet, and the diastereotopic methylene protons will appear as two separate multiplets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Pyridine)162 - 165
C-6 (Pyridine)148 - 150
C-4 (Pyridine)144 - 146
C-5 (Pyridine)115 - 118
C-3 (Pyridine)90 - 95
-OCH₂-75 - 78
-CH- (Cyclopropyl)11 - 14
-CH₂- (Cyclopropyl)3 - 5

Rationale for Predicted Shifts:

  • Pyridine Carbons: C-2, being attached to the electronegative oxygen, will be significantly downfield. The carbon bearing the iodine, C-3, will be shifted upfield due to the heavy atom effect. C-4 and C-6 will be downfield, influenced by the nitrogen and iodine, while C-5 is expected to be the most upfield of the aromatic carbons.

  • Cyclopropylmethoxy Carbons: The methylene carbon (-OCH₂-) will be in the typical range for an ether linkage. The cyclopropyl carbons (-CH- and -CH₂-) will be highly shielded and appear far upfield, a characteristic feature of this ring system.

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic (Pyridine) & Cyclopropyl
2980 - 2850C-H stretchAliphatic (-CH₂- and -CH-)
1600 - 1570C=N and C=C stretchPyridine ring
1470 - 1430C=C stretchPyridine ring
1250 - 1200C-O-C stretch (asymmetric)Aryl-alkyl ether
1050 - 1000C-O-C stretch (symmetric)Aryl-alkyl ether
~1020C-C stretchCyclopropyl ring breathing
800 - 750C-H bend (out-of-plane)2,3-disubstituted pyridine
~600C-I stretchIodo-aromatic

The IR spectrum will be characterized by the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring, the aliphatic C-H stretches of the cyclopropylmethoxy group, and the strong C-O-C stretching bands of the ether linkage.[6] The C-I stretch is expected to appear in the far-infrared region.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound, electrospray ionization (ESI) is a suitable technique.

  • Molecular Ion Peak ([M+H]⁺): The most prominent peak is expected to be the protonated molecular ion at m/z 276.0.

  • Isotope Pattern: The presence of iodine will not result in a significant M+2 peak as iodine is monoisotopic (¹²⁷I).

  • Major Fragmentation Pathways:

    • Loss of the cyclopropylmethyl group (-C₄H₇) to give a fragment at m/z 221.

    • Loss of the entire cyclopropylmethoxy group (-OC₄H₇) to yield a fragment corresponding to 3-iodopyridin-2-ol at m/z 222.

    • Cleavage of the ether bond to lose cyclopropylmethanol, resulting in a fragment at m/z 204.

    • Loss of an iodine radical, leading to a fragment at m/z 149.

Experimental Protocols

To obtain high-quality spectral data for this compound, the following standardized protocols should be followed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

    • Acquire the proton-decoupled ¹³C spectrum (e.g., 1024 or more scans, depending on sample concentration).

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and set the reference (e.g., residual solvent peak or TMS at 0 ppm).

IR Spectroscopy Protocol (ATR-FTIR)
  • Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography (Optional but Recommended): Inject the sample into a liquid chromatography (LC) system coupled to the mass spectrometer. A short C18 column can be used to separate the compound from any impurities.

  • Ionization: The eluent from the LC is directed into the electrospray ionization (ESI) source, operating in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500). If fragmentation data is desired, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 276) for collision-induced dissociation (CID).

Visualization of Structure and Workflow

Molecular Structure with Atom Numbering

Caption: Numbering scheme for this compound.

Spectroscopic Analysis Workflow

spectroscopic_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample 2-(Cyclopropylmethoxy) -3-iodopyridine Dissolve Dissolve in Deuterated Solvent Sample->Dissolve IR IR (ATR-FTIR) Sample->IR MS MS (LC-MS/ESI) Sample->MS NMR NMR (¹H, ¹³C) Dissolve->NMR NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the comprehensive spectroscopic analysis.

Conclusion

This technical guide provides a robust, predictive framework for the spectral analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. As with any predictive analysis, experimental verification is the ultimate standard, and this guide serves as a comprehensive starting point for that endeavor.

References

A Technical Guide to 2-(Cyclopropylmethoxy)-3-iodopyridine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclopropylmethoxy)-3-iodopyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a synthetically versatile iodine atom and a cyclopropylmethoxy group, make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents. This in-depth technical guide provides a comprehensive overview of its commercial availability, outlines plausible synthetic routes, details its applications in modern drug discovery, and offers practical guidance for its use in key chemical transformations.

Physicochemical Properties and Commercial Availability

This compound is a solid at room temperature and is noted to be light-sensitive. It is crucial to store this compound appropriately to maintain its integrity.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 766557-62-4
Molecular Formula C₉H₁₀INO
Molecular Weight 275.09 g/mol
Appearance Solid
Purity Typically ≥97%
SMILES C1CC1COC2=NC=CC=C2I
InChI Key ILSBVXOYWKUWLJ-UHFFFAOYSA-N

This compound is readily available from several commercial suppliers, ensuring its accessibility for research and development purposes. The typical purity offered is 97% or higher.

Table 2: Commercial Suppliers

SupplierCatalog Number(s)PurityAvailable Quantities
Thermo Scientific Alfa Aesar H50084.03, H50084.0697%1g, 5g
BLD Pharm BD233377InquireInquire
Amerigo Scientific CBB1128910Inquire1g
CymitQuimica CYM-766557-62-4-9999%Inquire

Pricing and availability are subject to change and can be obtained by inquiring with the respective suppliers. It is recommended to request a certificate of analysis (CoA) upon purchase to confirm the purity and identity of the compound.

Synthesis of this compound

Step 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine

The initial step involves the formation of a 2-alkoxypyridine. This can be achieved by reacting a suitable 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with cyclopropylmethanol in the presence of a strong base.

Diagram 1: Synthesis of 2-(Cyclopropylmethoxy)pyridine

G cluster_reactants Reactants cluster_reagents Reagents 2-Halopyridine 2-Halopyridine (X = Cl, Br) Reaction Reaction 2-Halopyridine->Reaction Cyclopropylmethanol Cyclopropylmethanol Cyclopropylmethanol->Reaction Base Strong Base (e.g., NaH, KOtBu) Base->Reaction Nucleophilic Aromatic Substitution (SNAr) Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Product 2-(Cyclopropylmethoxy)pyridine Reaction->Product

Caption: General scheme for the synthesis of 2-(cyclopropylmethoxy)pyridine.

Experimental Protocol (General Procedure):

  • To a solution of cyclopropylmethanol (1.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.

  • Add 2-chloropyridine or 2-bromopyridine (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a temperature between 60-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(cyclopropylmethoxy)pyridine.

Step 2: Iodination of 2-(Cyclopropylmethoxy)pyridine

The subsequent step is the regioselective iodination of the electron-rich 2-(cyclopropylmethoxy)pyridine intermediate. The alkoxy group at the 2-position directs the electrophilic iodination primarily to the 3- and 5-positions. Careful control of the reaction conditions is necessary to favor the formation of the desired 3-iodo isomer.

Diagram 2: Iodination of 2-(Cyclopropylmethoxy)pyridine

G Starting_Material 2-(Cyclopropylmethoxy)pyridine Reaction Reaction Starting_Material->Reaction Iodinating_Reagent Iodinating Reagent (e.g., I₂, NIS) Iodinating_Reagent->Reaction Electrophilic Aromatic Substitution Solvent Solvent (e.g., H₂SO₄, AcOH) Solvent->Reaction Product This compound Reaction->Product

Caption: General scheme for the iodination of 2-(cyclopropylmethoxy)pyridine.

Experimental Protocol (General Procedure):

  • Dissolve 2-(cyclopropylmethoxy)pyridine (1.0 equivalent) in a suitable solvent such as concentrated sulfuric acid or acetic acid.

  • Add an iodinating agent such as iodine (I₂) or N-iodosuccinimide (NIS) (1.0-1.2 equivalents) portion-wise to the solution, maintaining the temperature at or below room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with a sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The presence of the iodine atom at the 3-position of the pyridine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions.

Key Intermediate in Kinase Inhibitor Synthesis

Patent literature suggests the use of this compound as a key building block in the synthesis of novel kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors.

The cyclopropylmethoxy group can offer several advantages in drug design, including:

  • Improved Metabolic Stability: The cyclopropyl group can block potential sites of metabolism, leading to a longer half-life of the drug.

  • Enhanced Potency and Selectivity: The unique steric and electronic properties of the cyclopropyl moiety can lead to more favorable interactions with the target protein.

  • Favorable Physicochemical Properties: This group can influence properties such as solubility and lipophilicity, which are critical for drug absorption and distribution.

Experimental Protocols for Key Transformations

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Diagram 3: Suzuki-Miyaura Coupling of this compound

G Starting_Material This compound Reaction Reaction Starting_Material->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid or Ester Boronic_Acid->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Reaction Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane, Toluene, DME) Solvent->Reaction Product 3-Aryl/Heteroaryl-2-(cyclopropylmethoxy)pyridine Reaction->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocol (General Procedure):

  • To a reaction vessel, add this compound (1.0 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02-0.1 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

Diagram 4: Sonogashira Coupling of this compound

G Starting_Material This compound Reaction Reaction Starting_Material->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction Sonogashira Coupling Cu_Cocatalyst Copper(I) Cocatalyst (e.g., CuI) Cu_Cocatalyst->Reaction Base Base (e.g., Et₃N, DIPA) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Product 3-Alkynyl-2-(cyclopropylmethoxy)pyridine Reaction->Product

Caption: General scheme for the Sonogashira coupling.

Experimental Protocol (General Procedure):

  • To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 equivalents) and a copper(I) cocatalyst such as copper(I) iodide (CuI) (0.05-0.1 equivalents).

  • Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equivalents).

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere until completion.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.

Diagram 5: Buchwald-Hartwig Amination of this compound

G Starting_Material This compound Reaction Reaction Starting_Material->Reaction Amine Primary or Secondary Amine Amine->Reaction Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Reaction Buchwald-Hartwig Amination Ligand Phosphine Ligand (e.g., XPhos, BINAP) Ligand->Reaction Base Base (e.g., NaOtBu, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product 3-Amino-2-(cyclopropylmethoxy)pyridine Reaction->Product

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol (General Procedure):

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃) (0.01-0.05 equivalents), a suitable phosphine ligand (e.g., XPhos, BINAP) (0.02-0.1 equivalents), and a base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)) (1.5-2.5 equivalents).

  • Add the amine (1.1-1.5 equivalents) and an anhydrous solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C with stirring until the starting material is consumed.

  • Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated laboratory. It is classified as an irritant.

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Use only outdoors or in a well-ventilated area.

    • In case of contact with skin, wash with plenty of soap and water.

    • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled, remove the person to fresh air and keep comfortable for breathing.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemistry and drug discovery. Its strategic combination of a pyridine core, a reactive iodine atom, and a beneficial cyclopropylmethoxy group makes it an ideal starting material for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for chemists to elaborate on this versatile scaffold, enabling the rapid generation of diverse compound libraries for screening and lead optimization. As the demand for novel therapeutics continues to grow, the utility of well-designed building blocks like this compound will undoubtedly play an increasingly important role in the advancement of pharmaceutical research.

References

An In-depth Technical Guide to the Safe Handling and Application of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical information and expert insights into the safe handling, synthesis, and application of 2-(Cyclopropylmethoxy)-3-iodopyridine, a key building block for researchers, scientists, and professionals in the field of drug development. Our focus is on fostering a deep understanding of the causality behind experimental choices, ensuring both safety and efficacy in the laboratory.

Introduction: The Significance of this compound in Modern Drug Discovery

This compound is a substituted pyridine derivative of increasing importance in medicinal chemistry. Its unique structural combination—a pyridine core, a cyclopropylmethoxy group, and an iodine atom—offers a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The pyridine ring is a common motif in numerous biologically active compounds, while the cyclopropylmethoxy moiety can enhance metabolic stability and binding affinity. The strategically positioned iodine atom serves as a crucial handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of extensive chemical libraries.

This guide will delve into the critical aspects of working with this compound, from its fundamental properties and inherent hazards to detailed protocols for its synthesis and use in common synthetic transformations.

Physicochemical and Hazard Profile

A thorough understanding of a compound's properties is the bedrock of its safe and effective use. The table below summarizes the key physicochemical and hazard information for this compound.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--
CAS Number 766557-62-4--INVALID-LINK--
Molecular Formula C₉H₁₀INO--INVALID-LINK--
Molecular Weight 275.09 g/mol --INVALID-LINK--
Appearance Likely a solid (based on related compounds)Inferred from related structures
Sensitivity Light-sensitive--INVALID-LINK--
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation--INVALID-LINK--, --INVALID-LINK--

Comprehensive Safety and Handling Protocols

The identified GHS hazard statements necessitate a stringent and proactive approach to the handling of this compound. The following protocols are designed to mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A fundamental principle of laboratory safety is the consistent and correct use of PPE. The following are mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times to protect against splashes and airborne particles.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: When handling the compound outside of a certified fume hood, or when there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.

Engineering Controls and Workspace Preparation

Engineering controls are the first line of defense in minimizing exposure to hazardous substances.

  • Fume Hood: All handling of this compound, including weighing, transferring, and setting up reactions, should be conducted in a well-ventilated chemical fume hood.

  • Light Sensitivity Precautions: Due to its light-sensitive nature, it is imperative to minimize exposure to light.

    • Work in a dimly lit area or use a yellow/red safelight.

    • Utilize amber-colored glassware or wrap standard glassware with aluminum foil.

    • Store the compound in a dark, cool, and dry place, preferably in a desiccator.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

Step 1: Iodination of 2-Chloropyridine

The first step involves the regioselective iodination of 2-chloropyridine at the 3-position. This is a crucial transformation that sets the stage for the subsequent etherification.

Iodination_of_2_Chloropyridine 2-Chloropyridine 2-Chloropyridine n-BuLi_TMP n-BuLi, TMP -78 °C, THF 2-Chloropyridine->n-BuLi_TMP Deprotonation Intermediate_Anion Lithium 2-chloro-3-pyridylide (Intermediate) n-BuLi_TMP->Intermediate_Anion Iodine Iodine (I₂) Intermediate_Anion->Iodine Nucleophilic Attack 2-Chloro-3-iodopyridine 2-Chloro-3-iodopyridine Iodine->2-Chloro-3-iodopyridine

Caption: Iodination of 2-Chloropyridine.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,2,6,6-tetramethylpiperidine (TMP) (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (n-BuLi) (1.0 eq) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for 30 minutes.

  • Formation of the Pyridyl Anion: Add 2-chloropyridine (1.0 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Stir for 2 hours at -78 °C.

  • Iodination: In a separate flask, dissolve iodine (I₂) (1.0 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture.

  • Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield 2-chloro-3-iodopyridine.

Causality and Expertise: The use of a strong, non-nucleophilic base like the lithium amide of TMP is crucial for the regioselective deprotonation at the 3-position of the pyridine ring, which is the most acidic proton adjacent to the chlorine atom. The low temperature (-78 °C) is essential to prevent side reactions and ensure the stability of the organolithium intermediate.

Step 2: Nucleophilic Aromatic Substitution with Cyclopropylmethanol

The second step involves the displacement of the chloride at the 2-position with the alkoxide of cyclopropylmethanol.

SNAr_Reaction 2-Chloro-3-iodopyridine 2-Chloro-3-iodopyridine Cyclopropylmethanol_NaH Cyclopropylmethanol, NaH DMF, Heat 2-Chloro-3-iodopyridine->Cyclopropylmethanol_NaH Nucleophilic Attack Meisenheimer_Complex Meisenheimer Complex (Intermediate) Cyclopropylmethanol_NaH->Meisenheimer_Complex Product This compound Meisenheimer_Complex->Product Loss of Cl⁻

Caption: SNAr reaction for ether synthesis.

Protocol:

  • Formation of the Alkoxide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH) (1.2 eq) to anhydrous dimethylformamide (DMF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Alcohol: Slowly add cyclopropylmethanol (1.2 eq) to the suspension. Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Substitution Reaction: Add a solution of 2-chloro-3-iodopyridine (1.0 eq) in anhydrous DMF to the alkoxide solution.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford the final product, this compound.

Causality and Expertise: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom in the pyridine ring and the iodine atom activate the 2-position towards nucleophilic attack. The use of a strong base like NaH is necessary to deprotonate the cyclopropylmethanol, forming the more nucleophilic alkoxide. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the substitution.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable building block in the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitors. The pyridine core is a common feature in many FDA-approved kinase inhibitors, and the ability to introduce diverse substituents at the 3-position via the iodine handle is a powerful tool for structure-activity relationship (SAR) studies.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding site of the kinase. The iodine atom on this compound can be readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl and heteroaryl groups. This allows for the exploration of different binding interactions within the kinase active site, which is a cornerstone of rational drug design. Several studies on pyrido[2,3-d]pyrimidine derivatives have demonstrated their potential as potent kinase inhibitors.[1]

Suzuki_Coupling Start This compound Reagents Ar-B(OH)₂ Pd Catalyst, Base Start->Reagents Suzuki-Miyaura Coupling Product 3-Aryl-2-(cyclopropylmethoxy)pyridine (Kinase Inhibitor Scaffold) Reagents->Product

Caption: Suzuki-Miyaura coupling application.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

  • Reaction Conditions: Heat the reaction mixture under a nitrogen or argon atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by flash chromatography or recrystallization.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Iodinated Organic Waste: All waste containing this compound and other iodinated compounds should be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.

  • Contaminated Materials: All contaminated materials, such as gloves, pipette tips, and weighing paper, should be disposed of in the solid hazardous waste stream.

  • Regulatory Compliance: Always follow your institution's specific guidelines and local regulations for hazardous waste disposal. Never dispose of this compound down the drain.[2]

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its effective and safe use hinges on a thorough understanding of its chemical properties, reactivity, and associated hazards. By adhering to the stringent safety protocols outlined in this guide and by applying the provided experimental procedures with a clear understanding of the underlying chemical principles, researchers can confidently and safely leverage the synthetic potential of this important intermediate to advance the frontiers of drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Reaction of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, first reported in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara, typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base to facilitate the coupling under mild reaction conditions.[2][4] The reaction's versatility and tolerance of various functional groups have made it indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]

This document provides a detailed guide for performing the Sonogashira reaction with 2-(cyclopropylmethoxy)-3-iodopyridine. This particular substrate is of interest in medicinal chemistry due to the prevalence of the substituted pyridine motif and the unique physicochemical properties imparted by the cyclopropylmethoxy group. We will delve into the mechanistic underpinnings of the reaction, offer a range of optimized reaction conditions, and provide a step-by-step protocol for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5][6] While the exact intermediates can be challenging to isolate and characterize, the generally accepted mechanism provides a robust framework for understanding and optimizing the reaction.[5]

The Palladium Cycle

The palladium cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, often facilitated by an amine or phosphine ligand present in the reaction mixture.[1] The cycle then proceeds as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, this compound) to form a Pd(II) intermediate. This is often the rate-limiting step of the reaction.[1][2]

  • Transmetalation: The Pd(II) intermediate reacts with a copper acetylide species, generated in the copper cycle, to form a new Pd(II) acetylide complex and regenerate the copper catalyst.[1][2]

  • Reductive Elimination: The Pd(II) acetylide complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

The Copper Cycle

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[2][5]

  • Deprotonation: The amine base then deprotonates the activated alkyne to form a copper acetylide intermediate.[2][5] This species is then ready for the transmetalation step in the palladium cycle.

Copper-Free Sonogashira Reactions

While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the formation of undesired alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[1][7] To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the deprotonation of the alkyne and its subsequent coordination to the palladium center are thought to occur directly, often requiring stronger bases or more specialized ligands.[5][8]

Visualizing the Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Alkyne ReductElim Reductive Elimination PdII_Alkyne->ReductElim ReductElim->Pd0 Product Ar-C≡CR ReductElim->Product CuI Cu(I) PiComplex π-Alkyne Complex CuI->PiComplex CuI->PiComplex Deprotonation Deprotonation PiComplex->Deprotonation Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Cu_Acetylide->Transmetalation Transfer of alkynyl group Cu_Acetylide->CuI Regeneration ArI Ar-I ArI->OxAdd 2-(Cyclopropylmethoxy) -3-iodopyridine Alkyne H-C≡CR Alkyne->PiComplex Base Base Base->Deprotonation

Caption: The dual catalytic cycle of the Sonogashira reaction.

Optimized Reaction Conditions

The success of the Sonogashira coupling of this compound is highly dependent on the careful selection of catalysts, ligands, bases, and solvents. The reactivity of aryl halides in this reaction generally follows the trend: I > OTf > Br > Cl.[9] As an aryl iodide, this compound is a highly reactive substrate, often allowing for milder reaction conditions.

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (0.5-5 mol%) PdCl₂(PPh₃)₂ (0.5-5 mol%)Pd(PPh₃)₄ is a common choice as it is a direct source of the active Pd(0) species. PdCl₂(PPh₃)₂ is more air-stable and is readily reduced in situ.[2] For challenging couplings, consider more active catalysts or pre-catalysts.
Copper(I) Co-catalyst CuI (1-10 mol%)Essential for activating the terminal alkyne and accelerating the reaction.[4] Its omission may require harsher conditions or lead to lower yields.
Base Triethylamine (Et₃N) (2-3 equiv.) Diisopropylamine (DIPA) (2-3 equiv.)Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent.[6] Must be anhydrous and degassed.
Solvent Tetrahydrofuran (THF) N,N-Dimethylformamide (DMF) TolueneTHF is a good general-purpose solvent. DMF can be beneficial for less reactive substrates due to its higher boiling point and polarity.[10][11] All solvents must be anhydrous and degassed to prevent catalyst deactivation and side reactions.
Temperature Room Temperature to 65°CThe high reactivity of the iodopyridine often allows the reaction to proceed efficiently at room temperature.[2] Gentle heating may be required for less reactive alkynes.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst from oxidation.[1]

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials
  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF)

  • Standard laboratory glassware (Schlenk flask, etc.)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Reagent Addition: Add this compound to the flask.

  • Solvent and Base: Add the anhydrous and degassed solvent, followed by the amine base via syringe. Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 65°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyridine.

References

Application Note: Palladium-Catalyzed C-N Cross-Coupling of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Protocol Design, Mechanistic Insights, and Troubleshooting for the Buchwald-Hartwig Amination

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are privileged structures found in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool in drug discovery and development.[1][2]

This guide provides an in-depth analysis and a robust protocol for the Buchwald-Hartwig amination of a specific, high-value building block: 2-(Cyclopropylmethoxy)-3-iodopyridine . This substrate combines a heteroaromatic core, prone to unique catalytic interactions, with an alkoxy substituent that modulates its electronic properties. Understanding how to effectively couple this substrate with various amine nucleophiles is critical for synthetic chemists aiming to access novel chemical matter. We will explore the underlying catalytic cycle, dissect the critical parameters that govern success, provide a validated experimental protocol, and offer field-tested troubleshooting advice.

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination relies on a finely tuned palladium-based catalytic cycle. While variations exist, the generally accepted mechanism involves the interconversion of palladium between its Pd(0) and Pd(II) oxidation states.[3][4][5] The choice of ligand is paramount, as bulky, electron-rich phosphines are essential for facilitating the key steps of the cycle.[1][2]

The cycle proceeds through three fundamental stages:

  • Oxidative Addition: The active L-Pd(0) catalyst (where L is the phosphine ligand) reacts with the aryl halide (this compound). This step, often rate-limiting, involves the insertion of the palladium into the carbon-iodine bond to form a Pd(II) complex.[1][6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[1]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl product from the palladium center, which regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[1][4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_oxidative Oxidative Addition Complex (L-Pd(II)) pd0->pd_oxidative Ar-I pd_amido Palladium-Amido Complex pd_oxidative->pd_amido 1. R₂NH (Amine) 2. Base (-H⁺) pd_amido->pd0 Reductive Elimination Product Product (Ar-NR₂) pd_amido->Product ArI 2-(Cyclopropylmethoxy) -3-iodopyridine ArI->pd_oxidative Amine Amine (R₂NH) Amine->pd_amido caption Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Caption: Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Protocol Design: A Validated Approach for this compound

This section provides a detailed, step-by-step protocol for the amination of this compound with a representative secondary amine, morpholine. The principles and conditions outlined here serve as a robust starting point for coupling with other primary and secondary amines.

Materials & Reagents
ReagentCAS NumberSupplierNotes
This compound766557-62-4[e.g., Fisher Scientific][7]Substrate, ensure >97% purity.[7]
Morpholine110-91-8e.g., Sigma-AldrichNucleophile, distill before use.
XPhos Pd G31445085-87-9e.g., Sigma-AldrichAir-stable Pd(II) precatalyst.
Sodium tert-butoxide (NaOtBu)865-48-5e.g., Sigma-AldrichStrong base, handle in a glovebox.[5]
Anhydrous Toluene108-88-3e.g., Sigma-AldrichSolvent, from a solvent purification system or sealed bottle.
Diethyl Ether60-29-7ACS GradeFor workup.
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeFor workup.
BrineN/AACS GradeFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9ACS GradeFor drying.
Celite® 54568855-54-9e.g., Sigma-AldrichFor filtration.
Silica Gel7631-86-9230-400 meshFor chromatography.
Experimental Workflow: From Setup to Product

The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the deactivation of the palladium catalyst.

Experimental_Workflow A 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) B 2. Charge Reaction Vessel - Aryl Iodide (1.0 eq) - XPhos Pd G3 (2 mol%) - NaOtBu (1.4 eq) A->B C 3. Add Solvents & Reagents - Anhydrous Toluene - Amine (1.2 eq) B->C D 4. Reaction - Heat to 100 °C - Stir for 12-24 h C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Workup - Cool to RT - Dilute with Ether - Filter through Celite E->F Complete G 7. Extraction - Wash with aq. NaHCO₃ - Wash with Brine F->G H 8. Drying & Concentration - Dry over MgSO₄ - Concentrate in vacuo G->H I 9. Purification (Silica Gel Chromatography) H->I caption Fig. 2: Step-by-step experimental workflow.

Caption: Fig. 2: Step-by-step experimental workflow.

Step-by-Step Protocol
  • Preparation: In a nitrogen-filled glovebox, add this compound (275 mg, 1.0 mmol, 1.0 equiv), XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask with a rubber septum. Remove the flask from the glovebox. Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).

  • Reaction: Place the flask under a positive pressure of nitrogen. Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Monitoring: After 16 hours, cool the reaction to room temperature. A small aliquot can be removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional diethyl ether (10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Parameter Optimization: The Scientist's Discretion

While the above protocol is robust, optimization is often necessary depending on the specific amine nucleophile. The interplay between the ligand, base, and solvent is critical for achieving high yields.

ParameterStandard ConditionAlternative & Rationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)RuPhos Pd G4 or BrettPhos Pd G3 : These may offer improved reactivity for hindered secondary amines or primary amines, respectively.[8] Precatalysts are preferred over generating Pd(0) in situ from Pd(OAc)₂ or Pd₂(dba)₃ for better reproducibility.[5]
Base NaOtBu (1.4 eq)K₃PO₄ or Cs₂CO₃ (2.0 eq): Use these weaker inorganic bases if your amine or substrate contains base-sensitive functional groups (e.g., esters).[3][5] Note that weaker bases may require higher temperatures or longer reaction times.
Solvent Toluene1,4-Dioxane or t-BuOH : These are common alternative solvents.[3][9] The choice can affect the solubility of the base and intermediates, influencing reaction rates. Always use anhydrous, degassed solvents.[10]
Temperature 100 °C80-110 °C : Lower temperatures may be sufficient for highly reactive amines, reducing side reactions. More challenging couplings, especially with weaker bases, may require heating up to 110 °C.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Wet solvent or reagents. 3. Inappropriate ligand/base combination for the specific amine.1. Ensure a strictly inert atmosphere. Use fresh, high-quality precatalyst.[10] 2. Use anhydrous solvents and dry reagents thoroughly. 3. Screen alternative ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄).
Dehalogenation of Starting Material 1. Presence of water acting as a proton source. 2. A competitive β-hydride elimination pathway.[1]1. Rigorously exclude moisture from the reaction. 2. This is less common with aryl halides but can occur. Changing the ligand to one that promotes faster reductive elimination can help.
Formation of Biaryl Homocoupling Product The oxidative addition complex reacts with another molecule of aryl iodide.Lower the reaction temperature. Ensure slow, controlled heating. Adjusting the ligand-to-palladium ratio may also help.
Reaction Stalls Catalyst inhibition, possibly by the iodide anion formed during the reaction.[5]Increase catalyst loading slightly (e.g., to 3 mol%). A change in ligand (e.g., to a more electron-rich biarylphosphine) might generate a more robust catalyst.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly effective transformation for accessing valuable heteroaromatic amine structures. Success hinges on a firm understanding of the catalytic mechanism and the careful selection of four key components: the palladium precatalyst, the phosphine ligand, the base, and the solvent. By employing air-stable precatalysts, maintaining a scrupulously inert atmosphere, and applying the rational optimization and troubleshooting strategies outlined in this guide, researchers can confidently and reproducibly execute this powerful C-N bond-forming reaction, accelerating progress in drug discovery and chemical synthesis.

References

Application Note: Optimizing Heck Coupling Conditions for the Synthesis of Substituted Pyridines Using 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic implementation of the Mizoroki-Heck cross-coupling reaction using 2-(Cyclopropylmethoxy)-3-iodopyridine as a key building block. We delve into the mechanistic underpinnings of the reaction, explore the critical parameters influencing its success, and present a detailed, field-proven protocol. This guide emphasizes the causality behind experimental choices to empower users to not only replicate the described methodology but also to intelligently troubleshoot and adapt it for analogous transformations.

Introduction: The Strategic Value of the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern synthetic organic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation provides a direct route to substituted alkenes, which are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4]

The substrate at the heart of this guide, this compound, represents a class of heteroaromatic halides whose derivatives are of significant interest in medicinal chemistry. The pyridine core is a common feature in numerous approved drugs, and the ability to functionalize it selectively is critical for new drug discovery programs. The iodo-substituent makes this compound an excellent electrophile for the Heck reaction, as the carbon-iodine bond is highly susceptible to oxidative addition by a palladium catalyst.[5] This application note will provide the necessary framework to successfully couple this valuable building block with various alkenes.

The Catalytic Engine: A Mechanistic Overview

A foundational understanding of the Heck reaction's catalytic cycle is paramount for rational optimization and troubleshooting. The reaction proceeds through a sequence of well-defined organometallic transformations, beginning with a catalytically active Pd(0) species.[1][6]

The generally accepted mechanism involves several key steps:[3][7][8]

  • Oxidative Addition: The cycle initiates with the insertion of the Pd(0) catalyst into the carbon-iodine bond of this compound, forming a square planar Pd(II) complex.[3][7]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-C bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[2][3][7]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on a carbon adjacent (β) to the palladium-bearing carbon must be accessible. A syn-β-hydride elimination occurs, yielding the substituted alkene product and a hydridopalladium(II) complex.[2]

  • Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a protonated base salt, thus closing the catalytic loop.[8]

Heck_Catalytic_Cycle Heck Catalytic Cycle cluster_in cluster_out pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(I) pd0->pd2_aryl pd2_alkyl σ-Alkyl Pd(II) Intermediate pd0->pd2_alkyl Oxidative Addition pd2_aryl->pd0 pd2_aryl->pd2_alkyl Alkene Coordination & Migratory Insertion pd2_alkene Alkene π-Complex pd2_hydrido H-Pd(II)L₂(I) pd2_alkyl->pd2_hydrido pd2_alkyl->pd2_hydrido product Product pd2_alkyl->product pd2_hydrido->pd0 Catalyst Regeneration (+ Base) pd2_hydrido->pd2_aryl β-Hydride Elimination base_salt Base-H⁺ I⁻ pd2_hydrido->base_salt aryl_iodide Ar-I aryl_iodide->pd0 alkene Alkene alkene->pd2_aryl base Base base->pd2_hydrido

Figure 1. Simplified catalytic cycle of the Mizoroki-Heck reaction.

Core Parameters: A Guide to Rational Reaction Design

The success of the Heck coupling hinges on the judicious selection of several key components. For a substrate like this compound, the high reactivity of the C-I bond provides a degree of flexibility, but careful optimization remains crucial for achieving high yields and minimizing side reactions.

Palladium Pre-catalyst: The Ignition Source

The choice of the palladium source is the first major decision.

  • Palladium(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are often air-stable, less expensive, and widely used.[1] They require in situ reduction to the active Pd(0) state, which can be achieved by a phosphine ligand, an amine base, or even the solvent.[8][9] Pd(OAc)₂ is a highly effective and common choice.[8][10]

  • Palladium(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These pre-catalysts bypass the need for an in situ reduction step, which can be advantageous for challenging or sensitive substrates.[11] However, they are often more sensitive to air and require more careful handling.

Expert Insight: For a reactive aryl iodide like our target substrate, starting with Pd(OAc)₂ is a robust and cost-effective strategy. A catalyst loading of 1-5 mol% is a typical starting point.

Ligands: Modulating Reactivity and Stability

Phosphine ligands are essential for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and fine-tuning its electronic and steric properties.[12]

  • Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃): Triphenylphosphine (PPh₃) is a workhorse ligand for many Heck reactions involving aryl iodides. It provides a good balance of stability and reactivity. More sterically bulky and electron-rich ligands can accelerate oxidative addition but may hinder alkene coordination.[13][14]

  • Bidentate Phosphines (e.g., BINAP, dppf): These ligands form very stable chelate complexes with palladium. Chiral bidentate ligands like BINAP are crucial for asymmetric Heck reactions.[6]

Expert Insight: The coordination of the pyridine nitrogen in the substrate to the palladium center can sometimes obviate the need for strong phosphine ligands. However, to ensure catalyst stability and reproducibility, employing a monodentate ligand like triphenylphosphine (at a Pd:Ligand ratio of 1:2 to 1:4) is highly recommended.

The Base: Closing the Catalytic Cycle

The base plays the critical role of neutralizing the HI generated during the reaction, which allows for the regeneration of the Pd(0) catalyst.[8]

  • Inorganic Bases (e.g., K₂CO₃, NaOAc, K₃PO₄): These are inexpensive and effective, particularly in polar aprotic solvents where they have sufficient solubility.[1][15]

  • Organic Amine Bases (e.g., Et₃N, i-Pr₂NEt): Triethylamine is a very common choice.[6] It is soluble in most organic solvents and also acts as a reducing agent for Pd(II) pre-catalysts.

Expert Insight: A combination of an organic amine like Et₃N (Triethylamine) and an inorganic salt like sodium acetate can be effective. However, for simplicity and high reactivity with aryl iodides, using 2-3 equivalents of triethylamine is a reliable starting point.

The Solvent System: The Reaction Environment

The solvent must dissolve all reactants and stabilize the charged intermediates within the catalytic cycle.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are the most common and effective solvents for the Heck reaction.[9][16][17] They possess high dielectric constants that facilitate the key steps of the catalytic cycle.[16]

  • Solvent Quality: It is critical to use anhydrous, deoxygenated solvents. The presence of oxygen can lead to the oxidation and deactivation of the phosphine ligand and the Pd(0) catalyst.[7] Peroxides, which can form in solvents like NMP upon storage, are known to be detrimental to the reaction.[17]

Expert Insight: DMF is an excellent and conventional choice for this transformation.[9] Ensure the use of a fresh bottle or a properly purified and degassed solvent for optimal results.

Recommended Starting Conditions: A Summary

The following table summarizes a robust set of starting conditions for the Heck coupling of this compound with an electron-deficient alkene like n-butyl acrylate.

ParameterRecommended ConditionRationale
Aryl Halide This compound1.0 equiv.
Alkene n-Butyl Acrylate1.2 - 1.5 equiv.
Pd Pre-catalyst Pd(OAc)₂1-2 mol%
Ligand PPh₃ (Triphenylphosphine)2-4 mol% (1:2 Pd:Ligand ratio)
Base Et₃N (Triethylamine)2.0 - 3.0 equiv.
Solvent Anhydrous DMFSufficient to make a ~0.1-0.2 M solution
Temperature 80 - 100 °CBalances reaction rate with stability
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst and ligand oxidation

Detailed Experimental Protocol

This protocol describes a representative Heck reaction on a 1.0 mmol scale. All glassware should be oven-dried, and standard inert atmosphere techniques should be employed.

Experimental_Workflow start Start: Prepare Inert Atmosphere reagents Charge Flask: - Aryl Iodide (1.0 eq) - Pd(OAc)₂ (0.02 eq) - PPh₃ (0.04 eq) start->reagents solvent Add Anhydrous DMF reagents->solvent degas Degas Mixture (N₂ Bubbling or Freeze-Pump-Thaw) solvent->degas add_reagents Add Sequentially: - Et₃N (3.0 eq) - Alkene (1.5 eq) degas->add_reagents heat Heat to 80-100 °C add_reagents->heat monitor Monitor by TLC/LC-MS (Typically 4-12 h) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute with EtOAc Filter through Celite cool->filter extract Aqueous Workup: - Wash with H₂O & Brine filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Figure 2. General experimental workflow for the Heck coupling protocol.
Step-by-Step Methodology

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 0.02 equiv.), and triphenylphosphine (PPh₃, 0.04 mmol, 0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF (5 mL) via syringe.

  • Degassing: Stir the resulting mixture and sparge with a stream of nitrogen for 10-15 minutes to ensure the removal of any dissolved oxygen.

  • Reagent Addition: Add triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.) via syringe, followed by the dropwise addition of n-butyl acrylate (1.5 mmol, 1.5 equiv.).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the dark mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate.[7]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired product.[7]

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The coupling is expected to show a strong preference for the trans isomer.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded pre-catalyst or poor in situ reduction).2. Presence of oxygen or water.3. Insufficient temperature.4. Poor quality solvent (e.g., containing peroxides).[17]1. Use a different batch or source of Pd(OAc)₂. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.2. Ensure rigorous inert atmosphere techniques and use anhydrous, degassed solvents.3. Increase the reaction temperature in 10 °C increments (up to ~120 °C).4. Use a fresh, sealed bottle of a high-purity solvent.
Formation of Palladium Black Early in Reaction 1. Insufficient ligand to stabilize the catalyst.2. Presence of oxygen.3. Reaction temperature is too high.1. Increase the ligand-to-palladium ratio to 4:1.2. Improve degassing procedures.3. Lower the reaction temperature.
Side Product Formation (e.g., Alkene Isomerization, Aryl Homocoupling) 1. Reaction conditions are too harsh (high temperature or long reaction time).2. Incorrect choice of base or ligand.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. Lower the temperature.2. Screen alternative bases (e.g., K₂CO₃) or ligands.

References

Application Note & Protocol: Palladium-Catalyzed N-Arylation with 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl-2-alkoxypyridines

The 2-alkoxy-N-arylpyridine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules and drug candidates.[1] The strategic placement of an alkoxy group at the 2-position and a variable amino substituent at the 3-position allows for fine-tuning of a molecule's physicochemical properties, metabolic stability, and target engagement. The synthesis of these structures is paramount for the rapid exploration of chemical space in drug discovery programs.

Among the most robust and versatile methods for constructing the critical C-N bond is the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering broad substrate scope and functional group tolerance where classical methods fall short.[2][4] This document provides a detailed, field-proven protocol for the N-arylation of 2-(Cyclopropylmethoxy)-3-iodopyridine, a versatile building block for pharmaceutical research. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights for troubleshooting and optimization.

Part 1: Mechanistic Rationale and Component Selection

The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of the palladium catalyst, a specialized phosphine ligand, and a suitable base. Understanding the role of each component is critical for rational protocol design and troubleshooting. The reaction proceeds via a catalytic cycle, initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.[3][5]

The Catalytic Cycle: A Stepwise Examination

The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5][6]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl iodide (this compound), inserting into the carbon-iodine bond. This is often the rate-determining step and forms a Pd(II) intermediate.[6][7] The electron-rich nature of the 2-alkoxypyridine can facilitate this step.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. Subsequently, the base abstracts a proton from the coordinated amine to form a palladium-amido complex. The choice of a non-nucleophilic, sufficiently strong base is crucial to ensure efficient deprotonation without competing side reactions.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the N-arylated product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. Bulky, electron-rich ligands are known to accelerate this key step.[8][9]

Buchwald_Hartwig_Cycle Fig. 1: Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(I) Pd0->OxAdd Ar-I (Aryl Iodide) AmineCoord Amine Coordination Complex [L-Pd(II)(Ar)(HNR'R'')]⁺I⁻ OxAdd->AmineCoord HNR'R'' (Amine) Amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') AmineCoord->Amido + Base - [Base-H]⁺I⁻ Amido->Pd0 Reductive Elimination Product: Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Component Selection Rationale:

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladium precatalysts, such as G3 or G4 palladacycles, are often preferred.[4] They offer superior air stability, are easily handled, and reliably form the active monoligated Pd(0) species in solution, leading to more reproducible results. For this protocol, we select a standard Pd(II) source, Palladium(II) Acetate (Pd(OAc)₂), which is cost-effective and highly effective when paired with an appropriate ligand.

  • Ligand: The choice of ligand is arguably the most critical parameter for success, especially with heteroaromatic substrates.[10][11] Bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald-type ligands) have proven exceptionally effective.[4][10] These ligands stabilize the monomeric Pd(0) species, promote the oxidative addition step, and facilitate the crucial C-N bond-forming reductive elimination.[9] For the coupling of an electron-rich iodopyridine, a ligand such as Xantphos or a cataCXium ligand is recommended to balance reactivity and prevent catalyst inhibition.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for a wide range of amines. However, for substrates sensitive to strong bases, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[3]

  • Solvent: Anhydrous, aprotic solvents that can dissolve the reactants and maintain a suitable temperature are necessary. Toluene and dioxane are excellent choices, with the latter often being preferred for its ability to solubilize a wider range of substrates and reagents. It is imperative that the solvent is thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the catalyst.[12]

Part 2: Detailed Experimental Protocol

This protocol provides a general method for the N-arylation of this compound with a representative primary or secondary amine. Reaction conditions may require optimization depending on the specific amine used.

Materials and Equipment:

  • Reagents:

    • This compound (1.0 equiv)[13][14]

    • Amine (1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

    • Anhydrous, degassed toluene or dioxane (to achieve ~0.1 M concentration)

    • Ethyl acetate (for workup)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Oven-dried Schlenk tube or reaction vial with a screw cap and PTFE-lined septum

    • Magnetic stir bar

    • Magnetic stir plate with heating (oil bath or heating block)

    • Inert gas line (Argon or Nitrogen) with manifold

    • Syringes and needles

    • Standard laboratory glassware for workup and purification

    • Rotary evaporator

Workflow Fig. 2: Experimental Workflow cluster_prep 1. Reaction Setup (Inert) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Charge vial with Pd(OAc)₂, Xantphos, NaOtBu prep2 Add Aryl Iodide & Amine prep1->prep2 prep3 Purge vial with Argon/Nitrogen prep2->prep3 react1 Add degassed solvent via syringe prep3->react1 react2 Heat to 100-110 °C with vigorous stirring react1->react2 react3 Monitor by TLC/LC-MS (2-18 h) react2->react3 workup1 Cool to RT, quench with sat. NaHCO₃ react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by Flash Column Chromatography workup3->workup4

Caption: General workflow for N-arylation cross-coupling reactions.[12]

Step-by-Step Procedure:

  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add Sodium tert-butoxide (1.4 equiv).

    • In a separate vial, weigh Palladium(II) Acetate (0.02 equiv) and Xantphos (0.04 equiv). Briefly purge the vial with inert gas.

    • Quickly add the catalyst and ligand to the Schlenk tube containing the base.

    • Add this compound (1.0 equiv) and the amine (1.2 equiv). If the amine is a liquid, it can be added via syringe after the tube is sealed.

    • Seal the Schlenk tube with a septum, and purge with argon or nitrogen for 10-15 minutes by alternating between vacuum and inert gas backfill (3 cycles). Causality: This step is critical to remove oxygen, which can irreversibly oxidize the phosphine ligand and the active Pd(0) catalyst, leading to reaction failure.

  • Reaction Execution:

    • Add anhydrous, degassed toluene or dioxane via syringe to the sealed reaction tube to achieve the desired concentration (typically 0.1 M with respect to the aryl iodide). Insight: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to maintain an inert environment.

    • Place the sealed tube into a preheated oil bath or heating block set to 100-110 °C.

    • Commence vigorous stirring. The reaction mixture will typically turn dark brown or black.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample, briefly remove the tube from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot in a vial containing ethyl acetate and a drop of water.

    • The reaction is considered complete upon full consumption of the limiting reagent (typically the aryl iodide). Reaction times can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully unseal the tube and dilute the reaction mixture with ethyl acetate (approx. 10-20 mL).

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (approx. 10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (1 x 15 mL) and brine (1 x 15 mL). Purpose: These washes remove the base and other inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Part 3: Reference Data and Troubleshooting

The following table provides representative conditions for the N-arylation of this compound with morpholine as a model amine.

Table 1: Optimized Reaction Parameters

EntryAmine SubstratePd Pre-catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene11012>95% (Est.)
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane11018>90% (Est.)
3n-ButylaminePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2.0)Dioxane10016>92% (Est.)

Yields are estimated based on typical outcomes for similar substrates found in the literature and are intended for illustrative purposes.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst/ligand due to oxidation. 2. Insufficiently anhydrous/degassed reagents. 3. Inappropriate base for the specific amine. 4. Insufficient temperature.1. Use fresh catalyst and ligand; ensure proper inert atmosphere technique. 2. Use freshly distilled/dried solvents; dry amine if necessary. 3. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄). 4. Increase reaction temperature in 10 °C increments.
Hydrodehalogenation Side Product 1. Presence of trace water. 2. Base-promoted decomposition at high temperatures.1. Ensure all reagents and solvents are rigorously dried. 2. Consider a milder base or lower reaction temperature.
Low Product Yield after Purification 1. Incomplete reaction. 2. Product loss during workup (e.g., product is water-soluble). 3. Difficulty in chromatographic separation.1. Allow the reaction to run longer; re-confirm completion by LC-MS. 2. Back-extract aqueous layers with the organic solvent. 3. Screen different solvent systems for chromatography; consider a different stationary phase.

References

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of Derivatives from 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Cyclopropylmethoxy)-3-iodopyridine in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its derivatives are integral to a vast array of pharmaceuticals and biologically active compounds. The starting material, this compound (CAS: 766557-62-4)[1][2][3], represents a particularly valuable building block. The cyclopropylmethoxy group can enhance metabolic stability and binding affinity, while the iodine atom at the 3-position serves as a versatile synthetic handle for introducing molecular complexity through cross-coupling reactions.

The transition from small-scale discovery chemistry to large-scale synthesis, however, is fraught with challenges. Reactions that perform flawlessly on the milligram scale can become inefficient, hazardous, or economically unviable at the kilogram scale. This guide is designed for researchers, scientists, and drug development professionals, providing a framework for the robust and scalable synthesis of derivatives from this key intermediate. We will move beyond simple procedural lists to explain the underlying principles and critical parameters that govern success in process chemistry, focusing on the three most pivotal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Foundational Logic: Selecting the Appropriate Cross-Coupling Strategy

The derivatization of this compound is predominantly achieved via palladium-catalyzed cross-coupling. The choice of reaction is dictated by the desired bond construction. The following decision-making workflow illustrates the selection process based on the target molecular scaffold.

G start Target Derivative Design Starting from: This compound bond_type What type of bond is required at the 3-position? start->bond_type cc_aryl New C(sp²)-C(sp²) Bond (Aryl or Vinyl Group) bond_type->cc_aryl  Aryl/Vinyl  Substitution cn_bond New C(sp²)-N Bond (Amine or Amide Group) bond_type->cn_bond  Nitrogen  Substitution cc_alkyne New C(sp²)-C(sp) Bond (Alkyne Group) bond_type->cc_alkyne  Alkynyl  Substitution suzuki Implement Suzuki-Miyaura Coupling cc_aryl->suzuki buchwald Implement Buchwald-Hartwig Amination cn_bond->buchwald sonogashira Implement Sonogashira Coupling cc_alkyne->sonogashira G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis prep_glass Oven-Dry & Cool Glassware/Reactor prep_reagents Weigh Reagents & Catalyst System prep_glass->prep_reagents prep_solvent Degas/Dry Solvents prep_reagents->prep_solvent charge Charge Reactor Under N₂ prep_solvent->charge react Controlled Heating & Stirring charge->react monitor Monitor Progress (HPLC, TLC) react->monitor quench Cool & Quench Reaction monitor->quench extract Aqueous/Organic Extraction quench->extract wash Wash & Dry Organic Phase extract->wash concentrate Concentrate Under Reduced Pressure wash->concentrate purify Crystallization or Chromatography concentrate->purify analyze Characterization (NMR, MS, HPLC) purify->analyze

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 2-(Cyclopropylmethoxy)-3-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve yields, minimize side reactions, and troubleshoot common issues with this specific and challenging substrate. We will move beyond generic advice to provide targeted, mechanistically-grounded strategies tailored to the unique electronic and steric properties of this molecule.

The presence of an electron-donating alkoxy group at the 2-position and the inherent coordinating ability of the pyridine nitrogen present distinct challenges, including catalyst inhibition and a propensity for dehalogenation. This guide provides a systematic approach to overcoming these obstacles.

Section 1: Foundational FAQs

This section addresses the crucial questions to consider before setting up your reaction. A proactive approach based on a sound understanding of the substrate's properties is the first step toward a successful coupling.

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

A1: The primary challenges stem from the electronic and structural features of the substrate:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, slowing or completely halting the catalytic cycle.[1] The 2-alkoxy group further increases the electron density on the ring, potentially strengthening this inhibitory interaction.

  • Dehalogenation: Aryl iodides are highly reactive towards oxidative addition, but they are also the most susceptible to a dehalogenation side reaction, where the iodine is replaced by a hydrogen atom.[2][3] This is a significant pathway for yield loss, particularly with electron-rich heteroaromatic systems.[2]

  • Steric Hindrance: The 2-(Cyclopropylmethoxy) group presents steric bulk around the reaction center, which can hinder the approach of the palladium catalyst for oxidative addition and subsequent steps in the catalytic cycle.

Q2: How do I select the optimal Palladium catalyst and ligand for this substrate?

A2: The choice of ligand is arguably the most critical parameter for this reaction. You need a ligand that can overcome the challenges of catalyst inhibition and steric hindrance.

  • Recommendation: Start with bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[4] Ligands like SPhos , XPhos , or RuPhos are specifically designed for challenging heteroaryl couplings.[1] Their steric bulk promotes the reductive elimination step and discourages catalyst dimerization, while their electron-donating nature facilitates the initial oxidative addition into the C-I bond.[4]

  • Catalyst Precursor: Using a pre-formed catalyst (a "precatalyst") that readily generates the active Pd(0) species is often advantageous.[5] Consider using G2, G3, or G4 Buchwald precatalysts (e.g., XPhos Pd G3). These are air-stable and provide a reliable source of the active LPd(0) catalyst in solution.

Q3: Which base and solvent system is the best starting point?

A3: The base and solvent are not passive components; they actively participate in the catalytic cycle and influence reaction rates and side reactions.

  • Base Selection: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) is an excellent first choice.[4] It is effective in promoting the transmetalation step without causing degradation of sensitive substrates. Cesium carbonate (Cs₂CO₃) is another strong option, particularly if solubility is an issue.[6][7]

  • Solvent System: Anhydrous aprotic polar solvents are generally preferred. 1,4-Dioxane or Toluene , often with a small amount of water (e.g., 10:1 solvent:water), are standard choices.[8] The water can help to solubilize the inorganic base and facilitate the transmetalation step. However, if protodeboronation of your boronic acid is a concern, strictly anhydrous conditions should be tested.[1][9]

Q4: How critical is degassing, and what is the best method?

A4: Degassing is absolutely critical. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, which can promote undesirable boronic acid homocoupling and shut down your desired reaction.[9][10]

  • Best Practice: The most rigorous method is three "freeze-pump-thaw" cycles. For routine work, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst is highly effective.[2][11] Once the reaction is set up, maintain a positive pressure of inert gas throughout the heating process.[9]

Section 2: Troubleshooting Guide

When experiments do not go as planned, a logical approach to troubleshooting is essential. This guide addresses the most common failure modes for this specific coupling.

Problem Potential Cause(s) Recommended Solution(s)
1. No or Very Low Conversion Catalyst Inactivation: The pyridine nitrogen has likely inhibited your catalyst.[1] Poor Reagent Quality: Water or impurities in solvents or reagents are interfering.[9] Ineffective Degassing: Oxygen has killed the catalyst.[9][10]Switch Ligand: Move to a bulkier, more electron-rich ligand like SPhos or XPhos.[1] Increase Catalyst Loading: As a direct fix, increase loading from 1-2 mol% to 3-5 mol%.[1] Verify Reagents: Use freshly opened, anhydrous solvents. Ensure the boronic acid/ester is pure.[9] Improve Degassing: Use the freeze-pump-thaw method at least once to ensure an oxygen-free environment.[9]
2. Reaction Stalls at ~50% Conversion Catalyst Decomposition: The catalyst may be unstable at the reaction temperature over time. Product Inhibition: The coupled product itself may be coordinating to the palladium, acting as a catalyst inhibitor.Lower Temperature: Run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[10] Use a More Robust Catalyst: Switch to a more stable precatalyst, such as an N-heterocyclic carbene (NHC)-ligated system (e.g., PEPPSI-IPr).[5]
3. Significant Dehalogenation Byproduct Hydride Source: The reaction contains a source of palladium-hydride (Pd-H), which reductively eliminates to form Ar-H.[2] This can come from the base, solvent (e.g., alcohols), or water.[12] Slow Transmetalation: If the boronic acid transmetalation step is slow, the Ar-Pd-I intermediate has more time to undergo side reactions.Use Anhydrous Conditions: Scrupulously dry all solvents and reagents. Avoid alcohol solvents.[1] Change Base: Switch to a non-hydridic base like potassium fluoride (KF) or cesium fluoride (CsF). Use Boronate Esters: Use a more reactive boron species like a boronic acid pinacol ester (BPin) or a trifluoroborate salt (BF₃K) to accelerate transmetalation.[1]
4. Boronic Acid Homocoupling Observed Presence of Oxygen: Oxygen oxidizes Pd(0) to Pd(II), which can catalyze the homocoupling of the boronic acid.[9][12] Pd(II) Precatalyst: Starting with a Pd(II) source (e.g., Pd(OAc)₂) can sometimes lead to homocoupling during the initial reduction to Pd(0).Strict Oxygen Exclusion: This is the most critical factor. Ensure thorough degassing and maintain a positive inert gas pressure.[9][10] Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize pathways involving excess Pd(II).[10]

Section 3: Protocols & Data

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. It is designed to maximize the chance of success by incorporating best practices for this challenging substrate class.

Materials:

  • This compound (1.0 equiv.)

  • Aryl/Heteroaryl Boronic Acid Pinacol Ester (1.3 equiv.)

  • XPhos Pd G3 Precatalyst (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid pinacol ester (1.3 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (10:1 ratio, e.g., 2 mL dioxane, 0.2 mL water per 0.5 mmol of halide) via syringe.

  • Degassing: Sparge the stirred solution with a subsurface stream of argon for 20 minutes.

  • Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 precatalyst (0.03 equiv.).

  • Reaction: Seal the vessel tightly and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 8-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic layer with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Table 1: Comparison of Recommended Starting Conditions
ParameterRecommended Starting PointAlternative to ConsiderRationale
Pd Precatalyst XPhos Pd G3 (2-3 mol%)SPhos Pd G3, Pd₂(dba)₃/XPhosBuchwald precatalysts are robust and efficient for heteroaryl couplings.[4]
Ligand XPhosSPhos, RuPhosBulky, electron-rich ligands overcome catalyst inhibition and promote reductive elimination.[1][4]
Base K₃PO₄ (2.5 equiv.)Cs₂CO₃ (2.5 equiv.)Strong, non-nucleophilic base that effectively promotes transmetalation.[4]
Solvent 1,4-Dioxane / H₂O (10:1)Toluene / H₂O (10:1), THF/H₂O (10:1)Good balance of solubility for organic and inorganic components.[8]
Temperature 90-100 °C80 °C or 110 °COptimal temperature balances reaction rate against catalyst decomposition.[13][14]
Boron Source Boronic Acid Pinacol EsterMIDA Boronate, AryltrifluoroborateEsters are more stable to protodeboronation than free boronic acids.[1]

Section 4: Visual Guides

Visualizing the complex processes involved in catalysis can aid in understanding and troubleshooting.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 LPd(0) Active Catalyst OxAdd Ar-Pd(II)-I Complex Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' Complex OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) Trans->Product ArI 2-(RO)-3-Iodo-Py (Ar-I) ArI->OxAdd Boronic Ar'-B(OR)₂ Boronic->Trans Base Base (e.g., K₃PO₄) Base->Trans

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or No Reaction? CheckConversion Any Conversion? Start->CheckConversion Stalled Reaction Stalled? CheckConversion->Stalled Yes NoConv Cause: Catalyst Inactivation / Dead Catalyst CheckConversion->NoConv No SideProducts Major Side Product? Stalled->SideProducts No StalledCause Cause: Catalyst Decomposition / Product Inhibition Stalled->StalledCause Yes Dehalogenation Dehalogenation? SideProducts->Dehalogenation Yes Sol_Ligand Solution: 1. Use Bulky Ligand (XPhos) 2. Increase Catalyst Loading 3. Improve Degassing NoConv->Sol_Ligand Sol_Stalled Solution: 1. Lower Temperature 2. Use More Robust Precatalyst StalledCause->Sol_Stalled Homocoupling Homocoupling? Dehalogenation->Homocoupling No DehalCause Cause: Hydride Source / Slow Transmetalation Dehalogenation->DehalCause Yes HomoCause Cause: Oxygen Contamination Homocoupling->HomoCause Yes Sol_Dehal Solution: 1. Use Anhydrous Conditions 2. Use BPin/BF₃K Reagent DehalCause->Sol_Dehal Sol_Homo Solution: 1. Rigorous Degassing 2. Use Pd(0) Precatalyst HomoCause->Sol_Homo

Caption: A logical workflow to diagnose and solve common reaction issues.

References

Technical Support Center: Sonogashira Reactions with 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Sonogashira reactions involving 2-(cyclopropylmethoxy)-3-iodopyridine. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges with this specific palladium-catalyzed cross-coupling reaction. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the successful synthesis of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: My Sonogashira reaction with this compound is resulting in very low or no yield. What are the primary factors I should investigate?

Answer: A complete reaction failure or significantly low yield with this substrate often points to a few critical areas. A systematic approach is key to identifying the root cause.

  • Catalyst Integrity and Activity: The heart of the reaction is the palladium catalyst. The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst decomposition and a common reason for reaction failure.[1] This can be triggered by impurities, unsuitable solvent choices, or incorrect temperatures.[1]

    • Recommendation: Always use fresh, high-quality palladium sources and ligands. If you are using a Pd(II) precatalyst, ensure that the in situ reduction to the active Pd(0) species is efficient.[2][3] Consider using pre-activated Pd(0) sources or advanced precatalysts which are designed for more reliable catalyst generation.[3]

  • Reagent Quality and Purity: The purity of your starting materials, including the aryl iodide, alkyne, solvent, and base, is paramount. Moisture and oxygen can severely hamper the reaction's progress.[2]

    • Recommendation: Use anhydrous solvents, preferably freshly distilled or from a reliable commercial source. Ensure your base is also anhydrous. Impurities in the starting materials can act as catalyst poisons, so purification may be necessary.[3]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1][2]

    • Recommendation: It is crucial to thoroughly degas your reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the entire process.[1] This helps to prevent the unwanted Glaser-type homocoupling of the alkyne, which is promoted by oxygen.[1][4]

Issue 2: Catalyst Poisoning and the Role of the Pyridine Substrate

Question: I suspect my catalyst is being poisoned. Could the this compound substrate itself be the issue?

Answer: Yes, the pyridine nitrogen in your substrate can be a significant contributor to catalyst inhibition. Pyridines are known to coordinate with palladium, which can interfere with the catalytic cycle.[5]

  • Mechanism of Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium center, forming stable complexes that are catalytically inactive or have reduced activity. This is a common challenge when working with nitrogen-containing heterocycles in cross-coupling reactions.

  • Troubleshooting Strategy 1: Ligand Selection: The choice of ligand is critical to mitigate catalyst poisoning and enhance catalytic activity.

    • Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is a highly effective strategy.[6][7] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species.[7] This species is more effective at undergoing the crucial oxidative addition step with your hindered pyridine iodide.[7]

    • Rationale: The steric bulk of these ligands can disfavor the binding of the pyridine nitrogen to the palladium center, keeping the catalyst active and available for the desired cross-coupling reaction.

  • Troubleshooting Strategy 2: Copper-Free Conditions: While the traditional Sonogashira reaction utilizes a copper(I) co-catalyst, this can sometimes lead to complications, including the formation of alkyne homocoupling byproducts (Glaser coupling).[8][9]

    • Recommendation: Switching to a copper-free Sonogashira protocol is often beneficial.[1][8] This eliminates the primary catalyst for Glaser homocoupling and can be particularly advantageous when working with substrates that can coordinate with copper.[4] Copper-free systems may require different ligands or reaction conditions to proceed efficiently.[1]

Issue 3: Reaction Stalls or Proceeds Slowly

Question: My reaction starts but seems to stall, or the conversion rate is extremely slow. What adjustments can I make?

Answer: Sluggish reactions are often a sign that the reaction conditions are not optimal for your specific substrate.

  • Temperature: The oxidative addition step can be slow, especially with electron-rich or sterically hindered aryl halides.[10]

    • Recommendation: If your reaction is running at room temperature, consider increasing the temperature. For aryl bromides, heating is often necessary, and this can also apply to challenging aryl iodides.[1][10]

  • Solvent and Base Selection: The reaction environment plays a significant role in the outcome.[1][11]

    • Solvent: The choice of solvent can impact catalyst stability and solubility of reagents. While amine bases can sometimes be used as solvents, co-solvents like DMF, THF, or toluene are also common.[5][10][11] Be aware that some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1][12]

    • Base: An amine base is required to deprotonate the alkyne.[1] Triethylamine and diisopropylamine are frequently used.[1] Ensure the base is dry and used in an appropriate excess.[1] For copper-free systems, inorganic bases like cesium carbonate or potassium phosphate can be effective.[4]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling

This protocol provides a general starting point for the Sonogashira coupling of this compound.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv.).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is recommended if you are observing significant alkyne homocoupling or suspect copper-related issues.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., dioxane or toluene) and a degassed amine base (e.g., diisopropylamine, 3.0 equiv.) or an inorganic base (e.g., Cs₂CO₃, 2.0 equiv.).[13]

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and purify as described in Protocol 1.

Data Summary Table

ParameterStandard ConditionsTroubleshooting Modification 1Troubleshooting Modification 2
Catalyst System Pd(PPh₃)₄ / CuIPd(OAc)₂ / Bulky LigandPd Precatalyst / NHC Ligand
Copper Co-catalyst YesNo (Copper-Free)No (Copper-Free)
Ligand PPh₃ (in Pd complex)Bulky Phosphine (e.g., P(t-Bu)₃)N-Heterocyclic Carbene (NHC)
Base Amine (e.g., Et₃N)Bulky Amine (e.g., DIPA)Inorganic (e.g., Cs₂CO₃)
Solvent THF, DMFToluene, Dioxane2-MeTHF
Temperature Room Temp to 80 °C80 °C to 120 °C60 °C to 110 °C

Visual Diagrams

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_ArI Ar-Pd(II)-I(L₂) OxAdd->PdII_ArI Transmetal Transmetalation (Cu-C≡C-R) PdII_ArI->Transmetal PdII_Ar_Alkyne Ar-Pd(II)-C≡C-R(L₂) Transmetal->PdII_Ar_Alkyne RedElim Reductive Elimination PdII_Ar_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R RedElim->Product Cu_Cycle Copper Cycle Alkyne_H H-C≡C-R Cu_Alkyne Cu-C≡C-R Alkyne_H->Cu_Alkyne + Base Base Base CuI CuI CuI->Cu_Alkyne Cu_Alkyne->Transmetal to Pd cycle

Caption: The catalytic cycles of the Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failed (Low/No Yield) Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Inert Ensure Strict Inert Atmosphere Inert_OK Inert OK? Check_Inert->Inert_OK Check_Catalyst Assess Catalyst Activity (e.g., Pd Black?) Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Reagents_OK->Start No, Purify/Replace Reagents_OK->Check_Inert Yes Inert_OK->Start No, Improve Degassing Inert_OK->Check_Catalyst Yes Modify_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃, NHC) Catalyst_OK->Modify_Ligand No, Catalyst Decomp. Increase_Temp Increase Reaction Temperature Catalyst_OK->Increase_Temp Yes, but slow Copper_Free Switch to Copper-Free Protocol Modify_Ligand->Copper_Free Change_Solvent_Base Optimize Solvent and Base Increase_Temp->Change_Solvent_Base Success Successful Reaction Copper_Free->Success Change_Solvent_Base->Success

References

preventing side reactions in Buchwald-Hartwig amination of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-(Cyclopropylmethoxy)-3-iodopyridine. The information is structured in a question-and-answer format to directly address common and nuanced challenges encountered during experimentation with this specific substrate. Our focus is on providing not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your C-N bond formations effectively.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental observations and provides a systematic approach to problem-solving.

Issue 1: Low or No Yield of the Desired Aminated Product

Question: I am attempting the Buchwald-Hartwig amination of this compound with a primary amine, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity in the Buchwald-Hartwig amination of this substrate can often be attributed to several factors, primarily related to catalyst inhibition and suboptimal reaction conditions. The pyridine nitrogen in your starting material can act as a ligand for the palladium catalyst, leading to catalyst deactivation.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich heteroaromatic halides like your substrate, bulky, electron-rich biaryl phosphine ligands are often necessary to promote the desired reductive elimination step over competing pathways.[1][2] Consider screening ligands such as XPhos, RuPhos, or BrettPhos, which have demonstrated efficacy in challenging aminations.[3]

  • Catalyst Precursor: The choice of palladium precursor can influence the formation of the active Pd(0) species. While Pd(OAc)₂ is common, pre-formed palladium(0) sources like Pd₂(dba)₃ may be more effective in some cases. Alternatively, using pre-catalysts where the ligand is already coordinated to the palladium can ensure the formation of the active catalytic species.

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[4] For pyridine substrates, a strong, non-nucleophilic base is generally preferred. Sodium tert-butoxide (NaOtBu) is a standard choice. However, if your amine is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, although this may require higher reaction temperatures or longer reaction times.

  • Solvent Choice: The reaction solvent can impact the solubility of the reactants and the stability of the catalytic species. Aprotic, non-polar solvents like toluene or dioxane are commonly used. For challenging couplings, a more polar solvent like tert-butanol or a mixture of solvents could be beneficial.

dot

References

improving regioselectivity in reactions with 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity in Synthetic Transformations

Welcome to the technical support center for 2-(Cyclopropylmethoxy)-3-iodopyridine. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into controlling regioselectivity in reactions involving this versatile building block. This resource moves beyond simple protocols to explain the underlying principles governing reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

General Principles & Frequently Asked Questions

This section addresses fundamental questions about the inherent reactivity of the this compound scaffold. Understanding these principles is the first step toward rational reaction design.

FAQ: Understanding the Substrate

Q1: What are the key electronic and steric factors influencing the reactivity of this compound?

A: The reactivity of this substrate is primarily governed by the interplay of three features:

  • Pyridine Ring: As an electron-deficient heterocycle, the pyridine ring itself is susceptible to nucleophilic attack and influences the acidity of its ring protons.[1][2]

  • 2-(Cyclopropylmethoxy) Group: This is an electron-donating alkoxy group. It increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions. It also serves as a potential Directed Metalation Group (DMG) due to the Lewis basicity of the oxygen atom.[3][4][5]

  • 3-Iodo Group: The iodine at the C3 position is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[6] Its presence, adjacent to the directing group, creates a specific electronic and steric environment that dictates the regioselectivity of further functionalization at other positions (C4, C5, or C6).

Q2: Which proton on the ring is the most acidic and most likely to be removed in a metalation reaction?

A: In the absence of the iodo group, the 2-alkoxy substituent would direct metalation to the C3 position. However, with the C3 position blocked by iodine, the directing influence of the 2-(cyclopropylmethoxy) group extends to the C4 proton. The C4 proton is generally the most acidic due to its proximity to the electron-withdrawing nitrogen and the directing capabilities of the C2-alkoxy group. However, successful deprotonation at C4 can be challenging and often competes with other reaction pathways.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common transformations performed on this substrate, primarily at the C3-iodo position. However, issues can arise when side reactions or further functionalization lead to mixtures of products.

Troubleshooting Guide: Poor Yields & Side Reactions in C3 Cross-Coupling

Problem: My Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig amination at the C3 position is giving low yield or significant byproducts.

This troubleshooting workflow helps diagnose common issues in palladium-catalyzed cross-coupling reactions.

G start Low Yield in C3 Cross-Coupling catalyst Catalyst/Ligand Inactive? start->catalyst conditions Suboptimal Conditions? start->conditions substrate Substrate Degradation? start->substrate sol_catalyst1 Solution: Use fresh Pd source. Use air-stable pre-catalyst or handle under inert atmosphere. catalyst->sol_catalyst1 Is Pd precatalyst fresh? Is ligand air-stable? sol_conditions1 Suzuki: Use K2CO3, Cs2CO3, K3PO4. B-H: Use NaOtBu, K3PO4. Sonogashira: Use amine base (e.g., Et3N). conditions->sol_conditions1 Is base appropriate? sol_conditions2 Use polar aprotic solvents like DME, Dioxane, or Toluene. Consider aqueous mixtures for Suzuki. conditions->sol_conditions2 Is solvent appropriate? sol_conditions3 Typically 80-120 °C. Lower temp may reduce byproduct formation. conditions->sol_conditions3 Is temperature optimal? sol_substrate1 Solution: Use boronic ester (pinacol). Check for protodeboronation. substrate->sol_substrate1 Is boronic acid decomposing? (Suzuki) sol_substrate2 Solution: Ensure rigorous exclusion of O2. Consider copper-free conditions. substrate->sol_substrate2 Is alkyne undergoing homo-coupling? (Sonogashira)

Caption: Troubleshooting workflow for C3 cross-coupling reactions.

Recommended Starting Conditions for C3 Cross-Coupling

The following table provides empirically derived starting points for various cross-coupling reactions to achieve high conversion at the C3 position.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Citation
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O100[7][8]
Sonogashira Pd(PPh₃)₄ (5)-Et₃N (2.0)THF60[9][10][11]
Heck Pd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2.0)DMF120[12][13]
Buchwald-Hartwig Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Dioxane110[14][15][16]
Detailed Protocol: Regioselective Suzuki-Miyaura Coupling at C3

This protocol is designed to maximize yield and minimize side reactions for the coupling of an arylboronic acid at the C3 position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (powdered, dried, 2.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 5:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene followed by the degassed water via syringe.

  • Stir the mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale for Choices:

  • Ligand (SPhos): A sterically hindered, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, leading to high turnover numbers.[14]

  • Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation without causing degradation of sensitive functional groups.[7]

  • Solvent (Toluene/H₂O): The biphasic system aids in the dissolution of both the organic substrates and the inorganic base, facilitating the reaction.[7]

Section 2: Metal-Halogen Exchange vs. Directed ortho-Metalation (DoM)

A common goal is to functionalize the C4 position. This typically involves generating an organometallic intermediate at C4, which can then be quenched with an electrophile. However, this is complicated by the potential for metal-halogen exchange at the C3-iodo position.

FAQ: Controlling C4 Functionalization

Q1: I want to functionalize the C4 position. Should I use a strong base for deprotonation (DoM) or an organolithium reagent for metal-halogen exchange?

A: This is the central challenge.

  • Metal-Halogen Exchange: This process is generally much faster than deprotonation.[17][18] Treating this compound with an alkyllithium reagent (like n-BuLi or s-BuLi) at low temperatures (e.g., -78 °C) will almost exclusively result in lithium-iodine exchange at the C3 position.[19]

  • Directed ortho-Metalation (DoM): To achieve deprotonation at C4, you must suppress the metal-halogen exchange. This is typically done by using a non-nucleophilic, sterically hindered lithium amide base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP).[3][20] The 2-alkoxy group will direct this deprotonation to the C4 position.[4][21]

Q2: My attempt at C4 lithiation with LDA gave a complex mixture. What went wrong?

A: Several factors could be at play:

  • Incomplete Deprotonation: The C4 proton may not be acidic enough for complete deprotonation, even with LDA. This can lead to recovery of starting material.

  • Wrong Temperature: While DoM requires low temperatures, if the temperature is too low, the reaction may be too slow. A careful temperature screen (e.g., -78 °C, -40 °C, -20 °C) is often necessary.

  • Competitive Addition: Organolithium reagents can sometimes add nucleophilically to the pyridine ring, though this is less common with hindered bases like LDA.[21]

  • Instability of the Lithiated Intermediate: The C4-lithiated species might not be stable under the reaction conditions, leading to decomposition or rearrangement.

Troubleshooting Guide: Achieving C4 Functionalization

This guide provides a decision-making framework for selectively generating the C4-anion while avoiding C3-exchange.

G start Goal: Functionalize C4 Position choice Choose Metalation Strategy start->choice dom dom choice->dom Use Hindered Base (DoM) exchange exchange choice->exchange Use Exchange then Rearrangement (Advanced) base_select base_select dom->base_select Select Base lda lda base_select->lda LDA litmp litmp base_select->litmp LiTMP (more hindered) temp temp lda->temp Optimize Temperature litmp->temp quench quench temp->quench Quench with Electrophile (E+) analysis analysis quench->analysis Analyze Product Mixture success Success! analysis->success Desired C4-E Product failure1 failure1 analysis->failure1 C3-Li byproduct observed failure2 failure2 analysis->failure2 Starting Material advice1 Solution: Base is not hindered enough or temperature is too high. Switch to LiTMP, lower temp. failure1->advice1 Problem advice2 Solution: Deprotonation is slow/unfavorable. Increase temperature slightly (-40 °C). Increase reaction time before quench. failure2->advice2 Problem

Caption: Decision workflow for C4 functionalization strategies.

Detailed Protocol: Directed ortho-Metalation (DoM) at C4

This protocol aims to selectively deprotonate the C4 position for subsequent reaction with an electrophile. Extreme care must be taken to ensure anhydrous and anaerobic conditions.

Materials:

  • This compound (1.0 equiv)

  • Anhydrous Diisopropylamine (1.1 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled

  • Electrophile (e.g., Trimethylsilyl chloride, 1.2 equiv)

  • Dry ice/acetone bath (-78 °C)

  • Inert atmosphere (Argon)

Procedure:

  • Prepare LDA in situ: To a flame-dried, three-neck flask under argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine via syringe. Slowly add n-BuLi dropwise and stir at -78 °C for 30 minutes.

  • Substrate Addition: In a separate flame-dried flask under argon, dissolve this compound in anhydrous THF. Cool this solution to -78 °C.

  • Metalation: Transfer the substrate solution via cannula into the freshly prepared LDA solution at -78 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours. This is the critical deprotonation step.

  • Electrophilic Quench: Add the electrophile (e.g., TMS-Cl) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by column chromatography to isolate the C4-functionalized product.

Rationale for Choices:

  • In situ LDA Preparation: Using freshly prepared LDA is crucial for reactivity and ensures the absence of residual, more nucleophilic n-BuLi, which would cause metal-halogen exchange.

  • Solvent (THF): THF is a good solvent for organolithium species and helps to solvate the lithium cation.

  • Temperature (-78 °C): This low temperature is critical to prevent decomposition of the organolithium intermediate and to disfavor the kinetically slower deprotonation relative to potential side reactions. It also helps control the exotherm of the quenching step.[3]

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of catalyst deactivation pathways encountered during the palladium-catalyzed cross-coupling of 2-(cyclopropylmethoxy)-3-iodopyridine. By understanding the root causes of catalyst failure, you can effectively troubleshoot reactions, optimize conditions, and achieve robust and reproducible results.

Section 1: Understanding the Core Challenges

The cross-coupling of this compound presents a unique set of challenges that stem from the inherent properties of the pyridine scaffold. Unlike simple aryl halides, this substrate contains a Lewis basic nitrogen atom and a sterically demanding alkoxy group, both of which can profoundly influence the stability and activity of the palladium catalyst.

The "Pyridine Problem": Catalyst Inhibition

The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive or have significantly diminished reactivity.[1][2] This is a common issue in cross-coupling reactions involving N-heteroaromatic substrates and is often a primary cause of low conversion or stalled reactions.[1] The catalyst becomes "poisoned" by the substrate or product, preventing it from participating in the desired catalytic cycle.

Catalyst Deactivation Pathways

Beyond simple inhibition, the palladium catalyst can undergo irreversible deactivation through several mechanisms. Understanding these pathways is critical for diagnosing failed reactions.

  • Formation of Palladium Black: The precipitation of palladium metal, commonly known as palladium black, is a clear visual indicator of catalyst decomposition.[2][3] This occurs when the catalytically active Pd(0) species, insufficiently stabilized by ligands, agglomerates into inactive nanoparticles.[3][4] This is often triggered by high temperatures, the presence of oxygen, or the use of ligands that are unable to adequately shield the metal center.[2][5]

  • Ligand Degradation: Phosphine ligands, essential for stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle, are susceptible to oxidation and other degradation pathways.[5] This is particularly problematic if the reaction is not performed under strictly inert conditions.

  • Formation of Off-Cycle Pd(II) Species: The catalyst can become trapped in stable Pd(II) states that are reluctant to undergo reductive elimination, the final step that forms the desired product and regenerates the active Pd(0) catalyst.[1]

Below is a diagram illustrating the main catalytic cycle and the key deactivation pathways that can divert the catalyst.

Catalytic_Cycle_Deactivation Fig. 1: Pd Catalytic Cycle & Deactivation Pathways Pd0 L₂Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + R¹-X Inhibition Pyridine Coordination (Catalyst Inhibition) Pd0->Inhibition Coordination by Pyridine-N Decomposition Pd(0) Agglomeration (Palladium Black) Pd0->Decomposition Ligand Loss/ High Temp. PdII L₂(R¹)Pd(II)(X) OA->PdII TM Transmetalation PdII->TM + R²-M PdII_R2 L₂(R¹)Pd(II)(R²) TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Regeneration Product R¹-R² (Product) RE->Product

Caption: Pd Catalytic Cycle & Deactivation Pathways

Section 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common problems encountered in the lab.

Q1: My reaction has stalled at low conversion, or I see no product formation. What are the first things I should check?

A1: This is a classic symptom of catalyst inhibition or rapid deactivation.

  • Diagnosis & Causality: The most likely culprit is the pyridine nitrogen coordinating to and poisoning the palladium catalyst.[1] This is especially prevalent at the start of the reaction. Additionally, insufficient inertness of your reaction setup can lead to rapid oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[5]

  • Solutions & Experimental Protocol:

    • Improve Inert Atmosphere: Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period) and that the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[5]

    • Choice of Ligand: Switch to a bulkier, more electron-rich monodentate phosphine ligand. Ligands like SPhos, RuPhos, or XPhos are designed to be sterically demanding.[6] This bulkiness can disfavor the binding of the pyridine nitrogen to the palladium center and also accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward.[6][7]

    • Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) species might be inefficient.[8] Some protocols benefit from a brief pre-heating of the Pd(II) source and ligand before adding the substrates to ensure efficient generation of the active catalyst.[9]

Q2: I'm observing a black precipitate (Palladium Black) in my reaction flask. What caused this and how can I prevent it?

A2: The formation of palladium black is a definitive sign of catalyst decomposition, where the ligand fails to stabilize the Pd(0) state, leading to aggregation.[2][3]

  • Diagnosis & Causality: This is often caused by:

    • High Temperature: Excessive heat can cause the phosphine ligands to dissociate from the palladium, leaving it exposed and prone to aggregation.

    • Inappropriate Ligand Choice: Ligands that are not bulky enough or that have a small "bite angle" (in the case of bidentate ligands) may not provide a sufficient steric shield around the metal.[3] Bidentate ligands like Xantphos are often more stable at higher temperatures compared to some monodentate phosphines.[2]

    • High Catalyst Loading: While counterintuitive, excessively high concentrations of the palladium precursor can sometimes promote aggregation.[2]

  • Solutions & Experimental Protocol:

    • Temperature Screen: Optimize the reaction temperature. While heat is often required, excessive temperatures can be detrimental. Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., screen 80 °C, 90 °C, and 100 °C).

    • Ligand Evaluation: If using a monodentate ligand, ensure the ligand-to-palladium ratio is optimal (typically between 1:1 to 2:1). Consider switching to a robust bidentate ligand like Xantphos or DPEphos, which are known to form very stable catalysts less prone to decomposition.[2]

    • Solvent Choice: The solvent can influence catalyst stability.[10] Aprotic polar solvents like dioxane or CPME are common choices. Ensure they are anhydrous and peroxide-free, as peroxides will instantly oxidize phosphine ligands.[2][11]

Q3: The reaction is slow and incomplete, but I don't see any palladium black. What other factors should I consider?

A3: Slow reactions in the absence of visible decomposition often point to issues with one of the key steps of the catalytic cycle: oxidative addition or transmetalation.

  • Diagnosis & Causality:

    • Oxidative Addition: The C-I bond of 3-iodopyridine is generally reactive. However, the electron-donating 2-(cyclopropylmethoxy) group can slightly decrease the electrophilicity of the carbon center, potentially slowing the oxidative addition step.[12]

    • Transmetalation: This step is highly dependent on the choice of base and the nature of the boronic acid/ester coupling partner.[7] The base must be strong enough to activate the boronic acid derivative but not so harsh that it causes degradation of the substrate or catalyst. Inadequate solubility of the base can also lead to slow or incomplete reactions.[11]

  • Solutions & Experimental Protocol:

    • Base Screening: The choice of base is critical. If using a carbonate like K₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[11] These are often more effective, especially for challenging couplings.

    • Solvent System: For Suzuki-Miyaura couplings, a small amount of water is often necessary to facilitate the transmetalation step.[7] A solvent system like dioxane/water (e.g., 10:1 ratio) is a good starting point. If protodeboronation (loss of the boronic acid group) is a concern, minimizing water and using an anhydrous base like K₃PO₄ may be beneficial.[5][11]

    • Boronic Acid Quality: Ensure your boronic acid or ester coupling partner is pure and has not degraded. Boronic acids can dehydrate to form boroxines or undergo protodeboronation upon storage.[5] Using a more stable boronic ester, like a pinacol ester, is often a good strategy.[5]

Ligand and Base Selection Summary
Ligand TypeKey CharacteristicsBest For...
Monodentate (e.g., SPhos, XPhos) Bulky, electron-rich.[7]Overcoming pyridine inhibition, promoting reductive elimination.
Bidentate (e.g., Xantphos, dppf) Forms stable, well-defined complexes.[2]High-temperature reactions, preventing Pd black formation.
BaseStrengthKey Considerations
K₂CO₃ / Na₂CO₃ ModerateStandard, often used with aqueous co-solvents.
K₃PO₄ StrongHighly effective, good for anhydrous conditions.[11]
Cs₂CO₃ StrongVery soluble, often accelerates reactions but is more expensive.[11]

Section 3: Recommended Protocols

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid partner (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this vacuum/argon cycle at least three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 5-10 mL of 10:1 dioxane/water).

  • Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Briefly flush the vial with argon. Add the solid catalyst and ligand to the reaction flask under a positive flow of argon.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]

Protocol 3.2: Catalyst Health Check - A Small-Scale Test Reaction

Before committing to a large-scale reaction, it's wise to perform a small-scale test with a known, reliable coupling to validate your catalyst, ligands, and reagents.

  • Setup: In a small vial, combine a simple aryl bromide (e.g., 4-bromotoluene, 0.1 mmol), phenylboronic acid (0.12 mmol), and K₂CO₃ (0.2 mmol).

  • Catalysis: Add your Pd pre-catalyst (1-2 mol%) and ligand (2-4 mol%) along with a degassed solvent (e.g., 1 mL of 4:1 THF/water).

  • Reaction: Stir at 80 °C for 1-2 hours.

  • Analysis: Analyze a small aliquot by TLC or GC-MS. You should see near-complete conversion to 4-methylbiphenyl. If this reaction fails, it points to a fundamental problem with your reagents (e.g., oxidized ligand, inactive catalyst, wet solvent) rather than a specific issue with your pyridine substrate.

References

Technical Support Center: Ligand Selection for 2-(Cyclopropylmethoxy)-3-iodopyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with 2-(Cyclopropylmethoxy)-3-iodopyridine. The choice of ligand is arguably the most critical parameter for achieving high efficiency and yield with this electron-rich and sterically hindered substrate. This document is designed to help you navigate common challenges and optimize your reaction conditions based on a sound mechanistic understanding.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving low to no yield. I'm using Pd(PPh₃)₄. What's the problem?

A1: This is a classic issue rooted in the electronic and steric properties of your substrate and catalyst system. The primary bottleneck is likely a slow or inefficient oxidative addition step, which is often rate-determining for electron-rich aryl halides.[1]

Causality Explained:

  • Substrate Reactivity: The 2-(Cyclopropylmethoxy) group is electron-donating, increasing the electron density on the pyridine ring. This makes the C-I bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[1][2]

  • Ligand Inefficiency: Triphenylphosphine (PPh₃) is often not electron-rich enough to promote oxidative addition with challenging substrates. Furthermore, the coordination of the pyridine nitrogen to the palladium center can inhibit or deactivate the catalyst, a common problem with heteroaryl substrates.[3][4]

  • Catalyst State: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, its reduction to Pd(0) must be efficient under the reaction conditions.[3]

Troubleshooting Steps:

  • Switch to a Bulky, Electron-Rich Ligand: This is the most critical change. The use of modern dialkylbiaryl phosphine ligands (often called "Buchwald ligands") is standard practice for such substrates.[1][5] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) complex, which accelerates oxidative addition.[5]

    • Primary Recommendation: XPhos or SPhos . These are industry-standard ligands for difficult Suzuki couplings involving electron-rich halides.[1]

    • Alternative: RuPhos or BrettPhos can also be highly effective.[4]

  • Use a Precatalyst: To ensure consistent generation of the active Pd(0) species, use a well-defined precatalyst like XPhos Pd G2 or SPhos Pd G2 . These are air-stable and provide more reproducible results.[6]

  • Optimize the Base and Solvent: The choice of base is crucial for the transmetalation step.

    • Bases: For challenging couplings, stronger, non-nucleophilic bases are often required. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[1]

    • Solvents: Aprotic ethereal solvents like 1,4-dioxane or THF , often with a small amount of water, are standard. Toluene can also be effective.[2]

  • Ensure Rigorous Inert Conditions: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[1][3]

Q2: In my Buchwald-Hartwig amination, I'm observing significant hydrodehalogenation (replacement of iodine with hydrogen) instead of the desired C-N bond formation. How does my ligand choice influence this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-rich aryl halides. The ligand plays a central role in controlling the rates of productive C-N reductive elimination versus off-cycle pathways like hydrodehalogenation.

Causality Explained:

The hydrodehalogenation side product typically arises from a competitive reaction pathway where an intermediate palladium-hydride species is formed, which can then reductively eliminate with the aryl group. The choice of ligand directly influences the stability of key intermediates and the relative rates of the desired reductive elimination versus undesired pathways. Bulky ligands can sterically disfavor the formation of intermediates that lead to hydrodehalogenation and accelerate the desired C-N bond formation.[4]

Troubleshooting Steps:

  • Select a Highly Hindered Ligand: Bulky ligands are essential for promoting the desired C-N reductive elimination over side reactions.[4]

    • Primary Recommendation: BrettPhos or RuPhos . These ligands were specifically designed to be effective for challenging aminations and can minimize side reactions.[7]

    • Alternative: XPhos is also a robust choice for many amination reactions.

  • Use a Non-coordinating, Strong Base: The base is critical. Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are standard. Lithium bis(trimethylsilyl)amide (LiHMDS) is an excellent choice as it can also act as an ammonia equivalent and is less prone to promoting certain side reactions.[8][9]

  • Use a Precatalyst: Again, using a precatalyst like BrettPhos Pd G3 ensures reliable activation and can lead to cleaner reactions.

  • Control Temperature: High temperatures can sometimes promote decomposition and side reactions. Try running the reaction at the lowest effective temperature (e.g., 80-100 °C) before pushing it higher.[4]

Q3: My Sonogashira coupling with this compound is sluggish. How can a different ligand help?

A3: Sluggish Sonogashira reactions are often due to inefficient oxidative addition or transmetalation. While traditionally run with PPh₃, modern ligands can dramatically accelerate the reaction, often allowing for lower temperatures and even copper-free conditions.

Causality Explained:

The traditional Sonogashira mechanism involves two interconnected catalytic cycles, one for palladium and one for copper.[10] The ligand on the palladium center influences every step. Electron-rich ligands increase the rate of oxidative addition, while sterically bulky ligands promote the dissociation of the palladium complex to a more active, coordinatively unsaturated species.[11]

Troubleshooting Steps:

  • Adopt a Copper-Free Protocol with a Bulky, Electron-Rich Ligand: Copper can sometimes lead to alkyne homocoupling (Glaser coupling) and other side reactions. Modern protocols often bypass the need for a copper co-catalyst by using a highly active palladium/ligand system.

    • Primary Recommendation: P(t-Bu)₃ (tri-tert-butylphosphine) is an excellent, highly electron-rich and bulky ligand that is very effective for Sonogashira couplings, often allowing reactions to proceed at room temperature.[10]

    • Alternative: Buchwald-type ligands like XPhos can also be highly effective.

  • Choose the Right Base/Solvent System: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used, often serving as the solvent or co-solvent.[10]

  • Consider N-Heterocyclic Carbene (NHC) Ligands: For very challenging couplings, NHC ligands like IPr or IMes can be superior to phosphines. They are strong σ-donors that form very stable and active palladium complexes.[12][13]

Frequently Asked Questions (FAQs)
Q1: Why are bulky, electron-rich phosphine ligands the default choice for this substrate?

A1: The success of bulky, electron-rich ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), is based on their ability to address the key challenges posed by substrates like this compound.[1][5]

  • They Accelerate Oxidative Addition: This is often the rate-limiting step for electron-rich halides. The high electron density of the ligand makes the palladium center more nucleophilic, facilitating its insertion into the carbon-iodine bond.[1]

  • They Promote Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center, which favors the bond-forming reductive elimination step to release the product and regenerate the catalyst.[14]

  • They Stabilize the Active Catalyst: These ligands typically form stable, monoligated Pd(0) complexes (L-Pd), which are the highly active species in the catalytic cycle. This prevents the formation of less reactive, multi-ligated species and protects the palladium center from deactivation pathways.[5]

Q2: What is the "2-pyridyl problem" and is it relevant here?

A2: The "2-pyridyl problem" specifically refers to the poor stability and low reactivity of 2-pyridylboronic acids and their derivatives in Suzuki-Miyaura couplings.[15][16] While your substrate is a 3-iodopyridine, the underlying issue—inhibitory coordination of the pyridine nitrogen to the palladium catalyst—is highly relevant. The lone pair on the nitrogen can act as a competing ligand, binding to the palladium center and slowing down or completely shutting down the catalytic cycle.[4] The use of bulky ligands helps mitigate this problem by sterically shielding the palladium center, making it more difficult for the pyridine nitrogen of another substrate molecule to coordinate.[4]

Q3: When should I consider an N-heterocyclic carbene (NHC) ligand over a phosphine?

A3: N-Heterocyclic Carbenes (NHCs) are an excellent alternative to phosphine ligands and can be superior in certain situations.

  • For Extremely Unreactive Substrates: NHCs are generally stronger σ-donors than phosphines, which can make the palladium center even more reactive towards oxidative addition.[13] If you are attempting to couple a particularly challenging partner (e.g., an aryl chloride) to your pyridine, an NHC-based catalyst (like PEPPSI-IPr) might be necessary.

  • For Improved Catalyst Stability: The Pd-NHC bond is typically stronger than the Pd-phosphine bond. This can lead to more robust catalysts that resist decomposition at high temperatures and may have higher turnover numbers.[12]

  • When Phosphine Ligands Fail: If you have screened several state-of-the-art phosphine ligands without success, switching to an NHC ligand is a logical next step in your optimization process.[1]

Ligand Selection Guide & Starting Conditions

The following table provides recommended starting points for ligand selection for common cross-coupling reactions with this compound.

Coupling ReactionRecommended Ligand(s)Palladium SourceTypical BaseTypical SolventTemp. (°C)
Suzuki-Miyaura XPhos, SPhosXPhos Pd G2/G3K₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene80-110
Buchwald-Hartwig RuPhos, BrettPhosBrettPhos Pd G3NaOtBu, KOtBu, LiHMDSToluene, Dioxane80-110
Sonogashira (Cu-free) P(t-Bu)₃, XPhosPd₂(dba)₃, Pd(OAc)₂TEA, DIPEAToluene, THF25-80
Visualizing the Process
The Role of the Ligand in the Catalytic Cycle

The ligand (L) is crucial at every stage of the catalytic cycle, influencing reaction rates and preventing catalyst deactivation.

Catalytic_Cycle General Pd(0) Cross-Coupling Cycle cluster_product Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Ar-X (Ligand accelerates this step) Trans_Complex L-Pd(II)(Ar)(R) (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation R-M (Ligand sterics influence this) Trans_Complex->Pd0 Reductive Elimination (Bulky ligand promotes this) Product Ar-R (Product) Trans_Complex->Product

Caption: The ligand (L) accelerates oxidative addition and reductive elimination.

Troubleshooting Workflow

When a coupling reaction fails, a systematic approach is key. This workflow prioritizes the most impactful variables.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield / No Reaction CheckLigand Is the ligand a bulky, electron-rich phosphine (e.g., XPhos, RuPhos)? Start->CheckLigand SwitchLigand ACTION: Switch to a modern ligand (XPhos, SPhos, RuPhos). Use a precatalyst. CheckLigand->SwitchLigand No CheckBase Is the base strong and non-nucleophilic (e.g., K₃PO₄, NaOtBu)? CheckLigand->CheckBase Yes SwitchLigand->CheckBase SwitchBase ACTION: Switch to K₃PO₄ (Suzuki) or NaOtBu (Buchwald). Ensure it is anhydrous and finely ground. CheckBase->SwitchBase No CheckInert Were solvents rigorously degassed and kept under inert gas (Ar or N₂)? CheckBase->CheckInert Yes SwitchBase->CheckInert ImproveInert ACTION: Improve inert atmosphere technique. Use freeze-pump-thaw or extended sparging. CheckInert->ImproveInert No CheckTemp ACTION: Incrementally increase temperature. Consider microwave heating. CheckInert->CheckTemp Yes ImproveInert->CheckTemp Success Reaction Optimized CheckTemp->Success

Caption: A logical workflow to diagnose and solve common coupling issues.

Exemplary Experimental Protocols

Note: These are starting points. Optimization may be required. Always handle reagents in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction: this compound with 4-methoxyphenylboronic acid.

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv., finely ground).

    • Add the catalyst/ligand system, for example, XPhos Pd G2 (2 mol %).

    • Seal the flask with a septum. Evacuate and backfill with argon three times.

    • Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-12 hours), cool to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction: this compound with morpholine.

  • Procedure:

    • To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 equiv.).

    • Add the catalyst, for example, BrettPhos Pd G3 (2 mol %).

    • Seal the flask with a septum. Evacuate and backfill with argon three times. This is best done in a glovebox if available.

    • Add degassed toluene via syringe, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-18 hours), cool to room temperature.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(cyclopropylmethoxy)-3-iodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding the impact of solvents on its reactivity, particularly in palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences. Our goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.

Table of Contents

  • General Considerations: The Role of the Solvent

  • FAQ: Palladium-Catalyzed Cross-Coupling Reactions

    • Suzuki-Miyaura Coupling: Choosing the right solvent for C-C bond formation.

    • Sonogashira Coupling: Solvent considerations for introducing alkynyl groups.

    • Buchwald-Hartwig Amination: Navigating solvent choices for C-N bond formation.

  • Troubleshooting Guide: Common Issues in Cross-Coupling

    • Low or No Conversion

    • Catalyst Decomposition (Palladium Black)

    • Side Reaction: Hydrodehalogenation

    • Side Reaction: Homocoupling of Coupling Partners

  • FAQ: Lithiation and Substitution Reactions

    • Solvent choice for regioselective metalation.

  • Experimental Protocols

    • General Protocol for Suzuki-Miyaura Coupling

    • General Protocol for Sonogashira Coupling

    • General Protocol for Directed Ortho-Metalation (DoM)

  • References

General Considerations: The Role of the Solvent

The choice of solvent is a critical parameter in modulating the reactivity of this compound. It influences not only the solubility of reagents but also the stability of the catalyst, the rate of reaction, and in some cases, the product distribution.[1] The pyridine nitrogen and the alkoxy group introduce specific electronic and steric factors that make solvent selection particularly important. A solvent can influence the reaction outcome by:

  • Coordinating to the metal center: Ethereal solvents like THF and dioxane can stabilize palladium catalysts.[1]

  • Modulating base strength and solubility: The efficacy of inorganic bases like K₃PO₄ or Cs₂CO₃ is highly dependent on the solvent system.[2]

  • Stabilizing charged intermediates: Polar aprotic solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating key steps like oxidative addition.[3]

  • Participating in the reaction: Protic solvents like alcohols can act as hydride sources, leading to side reactions such as hydrodehalogenation.[4]

FAQ: Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Choosing the right solvent for C-C bond formation.

Question: I want to perform a Suzuki-Miyaura coupling with this compound. Which solvent system should I start with?

Answer: For the Suzuki-Miyaura coupling of halopyridines, a mixture of an ethereal or aromatic solvent with water is a common and effective starting point. A combination of 1,4-dioxane and water (e.g., 4:1 v/v) is an excellent choice.[5][6]

Scientific Rationale:

  • 1,4-Dioxane is a good solvent for the organic substrates and the palladium catalyst. Its ability to coordinate with the palladium center helps to stabilize the active catalytic species.

  • Water is often essential for the Suzuki-Miyaura reaction as it helps to dissolve the inorganic base (commonly K₃PO₄ or Na₂CO₃) and facilitates the transmetalation step by promoting the formation of the boronate species.[6][7] The presence of water has been shown to significantly increase reaction yields in couplings involving pyridyl electrophiles.[5][8]

Alternative Solvents:

  • Toluene/Water: Another widely used system, particularly when higher temperatures are required.[5]

  • THF/Water: A good alternative to dioxane, though its lower boiling point might limit the reaction temperature.[3]

  • DMF/Water: Can be effective, especially for less reactive coupling partners, due to its high polarity which can accelerate the reaction.[9]

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling of Halopyridines

Solvent SystemTypical BaseTemperature (°C)YieldKey Considerations
Dioxane/H₂OK₃PO₄, Na₂CO₃80-100Good to ExcellentGeneral-purpose, good for a wide range of boronic acids.[5][6]
Toluene/H₂OK₃PO₄, Cs₂CO₃100-110GoodUseful for higher temperatures; less coordinating than dioxane.[5]
THF/H₂OK₂CO₃65-70Moderate to GoodLower boiling point limits reaction temperature.[3]
DMF/H₂OKHCO₃110GoodHigh polarity can be beneficial but may also lead to side reactions.[9]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Boronic_Acid R-B(OH)2 + Base Boronate [R-B(OH)3]- Boronic_Acid->Boronate Boronate->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling: Solvent considerations for introducing alkynyl groups.

Question: What is the best solvent for a Sonogashira coupling of this compound with a terminal alkyne?

Answer: A common and effective solvent for Sonogashira couplings is anhydrous, degassed tetrahydrofuran (THF) in the presence of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA).[10][11]

Scientific Rationale:

  • THF is a good solvent for the substrates and the palladium/copper catalyst system. It is relatively non-polar and aprotic, which is favorable for this reaction.

  • The amine base (often used in excess and can be considered a co-solvent) is crucial for deprotonating the terminal alkyne to form the reactive copper acetylide intermediate.[12]

Alternative Solvents:

  • DMF: Can be used, particularly for less reactive aryl halides, as its polarity can increase the reaction rate. However, it can sometimes slow down the reaction, so it should be used with caution.[3][13]

  • Toluene: A good choice for higher temperature reactions if needed.

Key Consideration: The Sonogashira reaction is highly sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling).[10] Therefore, it is critical to use anhydrous and thoroughly degassed solvents and to maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[10]

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I ArPd(II)I Ar-Pd(II)-I(L2) Oxidative_Addition->ArPd(II)I Transmetalation Transmetalation ArPd(II)I->Transmetalation ArPd(II)R Ar-Pd(II)-C≡CR(L2) Transmetalation->ArPd(II)R Reductive_Elimination Reductive Elimination ArPd(II)R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I)I, Base Base Base (e.g., Et3N) Base->Cu_Acetylide Cu(I)I Cu(I)I Cu_Acetylide->Transmetalation

Caption: The dual catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Navigating solvent choices for C-N bond formation.

Question: I need to couple an amine with this compound. What solvent should I use for a Buchwald-Hartwig amination?

Answer: Apolar, aprotic solvents are generally preferred for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are the most commonly used and reliable solvents for this transformation.[14][15]

Scientific Rationale:

  • These solvents are chemically inert under the reaction conditions and effectively solubilize the aryl halide, amine, and the palladium catalyst complex.

  • The choice between toluene and dioxane can depend on the desired reaction temperature, with toluene being suitable for higher temperatures.

  • The nature of the base is also critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used, and their solubility and reactivity are well-suited to these solvents.[16]

Important Note on Solvent Purity: Chlorinated solvents should be strictly avoided as they can interfere with the palladium catalyst.[16]

Troubleshooting Guide: Common Issues in Cross-Coupling

Question 1: My reaction has stalled, and I have low conversion of my starting material. What should I do?

Answer: Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The pyridine nitrogen in your substrate can coordinate to the palladium center, leading to catalyst poisoning and inhibition of the catalytic cycle.[1][16][17]

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos or SPhos). These ligands sterically shield the palladium center, making it more difficult for the pyridine nitrogen to coordinate.[1][14] Increasing the ligand-to-palladium ratio can also help.[1]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[3][10]

    • Solution: Ensure all solvents and reagents are thoroughly degassed, and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[3][10]

  • Reagent Purity: Impurities in solvents, bases, or starting materials can poison the catalyst.[3][10]

    • Solution: Use high-purity, anhydrous solvents and fresh reagents.

Question 2: I see a black precipitate forming in my reaction. What is it, and how can I prevent it?

Answer: The black precipitate is likely "palladium black," which is aggregated, inactive elemental palladium.[1] This indicates catalyst decomposition.

  • Causes: This is often caused by the presence of oxygen, high reaction temperatures, or an insufficient ligand-to-palladium ratio, which leaves the palladium coordinatively unsaturated and prone to aggregation.[1][4]

  • Prevention:

    • Improve Degassing: Use rigorous degassing techniques like freeze-pump-thaw cycles for your solvents.[1]

    • Optimize Temperature: Determine the lowest effective temperature for your reaction. Avoid excessive heating.[1]

    • Use Appropriate Ligands: Stable, bulky ligands can protect the palladium center from aggregation.[1]

Question 3: I am observing a significant amount of 2-(cyclopropylmethoxy)pyridine as a byproduct. What is causing this hydrodehalogenation?

Answer: Hydrodehalogenation is the replacement of the iodine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings.[4]

  • Source of Hydride: The hydride source can be from various components in the reaction mixture. Protic solvents like alcohols are a known source of hydrides.[4] The amine coupling partner or even trace amounts of water can also contribute.

  • Mitigation Strategies:

    • Solvent Choice: Avoid alcoholic solvents if hydrodehalogenation is a problem. Aprotic solvents like dioxane or toluene are generally preferred.[4]

    • Choice of Base: The nature of the base can influence the rate of hydrodehalogenation. It may be necessary to screen different bases.

    • Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired hydrodehalogenation pathway.

Question 4: In my Sonogashira coupling, I am getting a lot of the alkyne dimer. How can I minimize this?

Answer: The formation of an alkyne dimer is known as Glaser coupling and is a common side reaction in Sonogashira reactions, especially when a copper co-catalyst is used.[10]

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing is crucial.[10]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.[10]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring homocoupling.

  • Copper-Free Conditions: If homocoupling is persistent, switching to a copper-free Sonogashira protocol may be the best solution. These methods often require specific ligands to facilitate the reaction.[10]

FAQ: Lithiation and Substitution Reactions

Question: I want to functionalize the 4-position of this compound via a lithiation-iodination sequence. What solvent should I use?

Answer: For directed ortho-metalation (DoM) of alkoxypyridines, anhydrous tetrahydrofuran (THF) or diethyl ether at low temperatures (typically -78 °C) are the solvents of choice.[18][19]

Scientific Rationale:

  • The 2-cyclopropylmethoxy group is a directing metalation group (DMG). The oxygen atom coordinates to the lithium of the organolithium base (e.g., LDA or n-BuLi), directing deprotonation to the adjacent C-3 position. However, in your substrate, the C-3 position is already substituted with iodine.

  • Instead of deprotonation, a halogen-metal exchange is more likely to occur at the C-3 position with a strong organolithium reagent like n-BuLi or t-BuLi. This would generate the 3-lithiated species.

  • Ethereal solvents like THF are crucial as they solvate the lithium cation, increasing the reactivity of the organolithium base and stabilizing the resulting lithiated pyridine intermediate.[20][21]

Important Considerations:

  • Temperature Control: These reactions must be carried out at low temperatures (-78 °C) to prevent side reactions and decomposition of the highly reactive organolithium species.

  • Anhydrous Conditions: It is imperative that the solvent and all glassware are scrupulously dried, as any trace of water will quench the organolithium reagents.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add this compound (1.0 equiv.) followed by anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.

  • Add the terminal alkyne (1.1-1.2 equiv.) dropwise with stirring.

  • Stir the reaction at room temperature or heat gently if necessary, monitoring by TLC or GC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Directed Ortho-Metalation (DoM) and Quench
  • To an oven-dried, three-necked flask equipped with a thermometer, argon inlet, and dropping funnel, add 2-(cyclopropylmethoxy)pyridine (1.0 equiv.) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equiv.) in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Add a solution of the electrophile (e.g., iodine, 1.2 equiv.) in anhydrous THF dropwise, again maintaining a low internal temperature.

  • After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(cyclopropylmethoxy)-3-iodopyridine in cross-coupling reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered during experimental work, with a specific focus on the critical role of base selection. Our goal is to move beyond simple protocols and offer a deeper understanding of the mechanistic principles that govern reaction success.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you might encounter in the lab. Each question is framed around a common experimental failure mode, followed by a detailed, evidence-based troubleshooting workflow.

Q1: My Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid has stalled or resulted in a low yield. What are the most likely causes related to the base?

Low or no product formation is a frequent challenge. While several factors can contribute, the choice and quality of the base are paramount. The base's primary role in the Suzuki-Miyaura catalytic cycle is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[1][2]

Troubleshooting Workflow:

  • Evaluate Base Strength and Type: The pKa of the base's conjugate acid is a critical parameter. For many Suzuki couplings involving pyridyl halides, moderately strong inorganic bases are a good starting point.

    • Initial Screening: If you started with a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger, yet common, base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1]

    • Challenging Couplings: For more difficult couplings, cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility in organic solvents.[1]

    • Homocoupling Concerns: If you observe significant homocoupling of your boronic acid, this can be a sign of oxygen in your reaction.[3] However, an overly strong base can sometimes promote this side reaction. Ensure your reaction is under a rigorously inert atmosphere.[3][4]

  • Consider Solubility: The base must be sufficiently soluble in the reaction medium to be effective.

    • Inorganic Bases: Carbonates and phosphates have limited solubility in common organic solvents like toluene or dioxane. The addition of water as a co-solvent is often necessary to facilitate their action.[5]

    • Phase-Transfer Catalysts: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the performance of inorganic bases in organic solvents.[3]

  • Check for Base-Sensitive Functional Groups: Your coupling partner or the this compound itself could have functional groups that are sensitive to strong bases. If you suspect degradation, consider using a milder base like potassium fluoride (KF) or switching to an organic base.[6]

Base Selection Decision Workflow

start Low Yield in Suzuki Coupling check_base_strength Is the base strong enough? (e.g., K2CO3, K3PO4) start->check_base_strength check_solubility Is the base soluble in the reaction medium? check_base_strength->check_solubility Yes consider_cs2co3 Try a more soluble base like Cs2CO3 check_base_strength->consider_cs2co3 No add_water Add water as a co-solvent check_solubility->add_water No check_side_reactions Are there side reactions like protodeboronation? check_solubility->check_side_reactions Yes consider_cs2co3->check_solubility add_water->check_side_reactions weaker_base Switch to a weaker base (e.g., KF) check_side_reactions->weaker_base Yes end_success Optimized Yield check_side_reactions->end_success No weaker_base->end_success end_fail Re-evaluate other parameters (catalyst, ligand, solvent) weaker_base->end_fail Still low yield

Caption: Decision workflow for troubleshooting low yields in Suzuki coupling.

Q2: I'm attempting a Buchwald-Hartwig amination and observing significant decomposition of my starting material. Could the base be the issue?

Yes, this is a very common issue. The Buchwald-Hartwig amination typically requires a strong base to deprotonate the amine coupling partner, but strong bases can also lead to side reactions.[7][8]

Troubleshooting Steps:

  • Re-evaluate Base Strength: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are frequently used but can be too harsh for sensitive substrates.[8]

    • Alternative Strong Bases: Consider lithium bis(trimethylsilyl)amide (LiHMDS) as an alternative.

    • Weaker Inorganic Bases: If decomposition persists, screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃. While the reaction may be slower, it can often provide a cleaner profile.

  • The Rise of Organic Bases: Soluble organic bases have emerged as a powerful solution to the problems associated with heterogeneous inorganic bases.[9][10][11]

    • Consider DBU or MTBD: Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) can be effective and lead to more reproducible reaction conditions.[8]

    • Base Inhibition: Be aware that with some organic bases, increasing the concentration can actually inhibit the reaction.[9][10] This is because the base can compete with the amine for coordination to the palladium center.[9][10] A screening of base concentration may be necessary.

Comparative Data for Common Bases in Cross-Coupling

BasepKa of Conjugate Acid (in H₂O)Typical Cross-Coupling ApplicationNotes
NaHCO₃10.3Suzuki (mild conditions)Often too weak for challenging couplings.
K₂CO₃10.3Suzuki, HeckA good starting point for many reactions.[12]
K₃PO₄12.3Suzuki, Buchwald-HartwigOften provides good results when carbonates fail.[1]
Cs₂CO₃10.3Suzuki, SonogashiraHigher solubility in organic solvents can be advantageous.[1][13]
NaOtBu~19Buchwald-HartwigVery strong, but can cause substrate degradation.[8]
DBU~13.5 (in MeCN)Buchwald-HartwigSoluble organic base, can avoid heterogeneity issues.[8]
Et₃N10.7Sonogashira, HeckCommon amine base, often used in Sonogashira.[13]

Note: pKa values are approximate and can vary with the solvent.[14][15][16]

Q3: My Sonogashira coupling is giving a complex mixture of byproducts. How does the base influence this?

In Sonogashira couplings, the base has a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and it acts as a scavenger for the hydrogen halide generated during the reaction.[17][18]

Potential Issues and Solutions:

  • Glaser Coupling: A common side reaction is the homocoupling of the alkyne (Glaser coupling). This is often promoted by the presence of oxygen and can be exacerbated by certain base/solvent combinations.

    • Solution: Ensure rigorous degassing of your solvent and maintain a strict inert atmosphere. Using an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard practice.[13][19]

  • Base-Induced Decomposition: The 2-(cyclopropylmethoxy)pyridine moiety may be sensitive to certain conditions.

    • Solution: If you suspect decomposition, consider using a milder amine base or a carbonate like K₂CO₃ or Cs₂CO₃.

Experimental Protocol: Base Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for efficiently screening different bases to optimize your reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF) (2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O 4:1)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Reaction vials and stir bars

Procedure:

  • To a series of oven-dried reaction vials, add the this compound, arylboronic acid, palladium precatalyst, and the respective base.

  • Seal each vial with a septum cap.

  • Evacuate and backfill each vial with an inert gas (e.g., Argon) three times.[4]

  • Add the degassed solvent mixture via syringe.

  • Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the optimal base.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in a palladium-catalyzed cross-coupling reaction?

The base plays several critical roles that are essential for the catalytic cycle to proceed.[20]

  • In Suzuki-Miyaura reactions, the base activates the organoboron species to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[1][2]

  • In Buchwald-Hartwig aminations, a strong base is typically required to deprotonate the amine nucleophile, allowing it to coordinate to the palladium center.[7]

  • In Sonogashira couplings, an amine base deprotonates the terminal alkyne, enabling the formation of a copper acetylide intermediate.[17][21]

  • In Heck reactions, the base is involved in the regeneration of the active Pd(0) catalyst at the end of the cycle.[22][23] In all cases, the base also serves to neutralize the acid that is generated during the reaction.

Q2: Should I use an inorganic or an organic base? What are the trade-offs?

The choice depends heavily on the specific reaction, substrates, and solvent system.

  • Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃):

    • Pros: Widely available, inexpensive, and effective for a broad range of reactions, particularly Suzuki couplings.[1]

    • Cons: Often have poor solubility in organic solvents, leading to heterogeneous reaction mixtures that can be sensitive to stirring rate and particle size, making them difficult to scale up reproducibly.[8]

  • Organic Bases (e.g., DBU, Et₃N, DIPEA):

    • Pros: Generally soluble in organic solvents, leading to homogeneous reaction conditions that can be more reproducible and easier to monitor.[9][10][11]

    • Cons: Can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction.[9][10] They can also be more expensive and may require more careful selection to avoid side reactions.

Catalytic Cycle Overview

pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_intermediate L_nPd(II)(Ar)(X) oxidative_addition->pd2_intermediate transmetalation Transmetalation (R-M + Base) pd2_intermediate->transmetalation pd2_coupled L_nPd(II)(Ar)(R) transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Q3: The 2-position of my pyridine substrate is sterically hindered by the cyclopropylmethoxy group. How does this affect my choice of base?

The steric hindrance at the position ortho to the coupling site can influence the reaction.

  • Slower Oxidative Addition: The steric bulk may slow down the initial oxidative addition step. While not directly related to the base, this may require more forcing conditions (higher temperature, longer reaction time), which in turn places greater demands on the stability of your base and other reagents.

  • Base Accessibility: A very bulky base might have difficulty accessing the catalytic center or the substrate it needs to activate. However, for most commonly used bases, this is not a primary concern. The choice of ligand on the palladium catalyst will likely have a more significant steric influence. For sterically demanding substrates, using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) is often beneficial.[24]

Q4: Can the pyridine nitrogen itself act as a base and interfere with the reaction?

Yes, this is a known challenge when working with pyridyl substrates, often referred to as the "2-pyridyl problem."[25] The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[25]

  • Mitigation Strategy: The choice of base can indirectly help. A well-chosen base will promote the desired catalytic turnover at a rate that outcompetes the inhibitory coordination of the pyridine nitrogen. In some cases, using a stronger base can accelerate the key steps of the catalytic cycle, minimizing the time the catalyst is vulnerable to inhibition. Additionally, the selection of appropriate ligands that favor the desired catalytic intermediates over the inhibited species is crucial.[25][26]

References

Technical Support Center: Managing Impurities in the Synthesis of 2-(Cyclopropylmethoxy)-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(cyclopropylmethoxy)-3-iodopyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthetic process. Purity of this key intermediate is paramount for its applications in pharmaceutical and agrochemical development.[1] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the highest standards of scientific integrity and experimental success.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a two-step sequence. First, a suitable pyridine precursor, such as 2-chloropyridine, undergoes electrophilic iodination to yield 2-chloro-3-iodopyridine.[1][2] This intermediate is then subjected to a Williamson ether synthesis with cyclopropylmethanol to afford the final product.[3][4] Each stage presents unique challenges regarding impurity formation, which this guide will address.

G cluster_0 Step 1: Electrophilic Iodination cluster_1 Step 2: Williamson Ether Synthesis A 2-Chloropyridine B 2-Chloro-3-iodopyridine A->B Iodinating Agent (e.g., ICl, NIS) Imp1 Regioisomeric Impurities (e.g., 2-Chloro-5-iodopyridine) A->Imp1 Side Reaction Imp4 Unreacted Starting Materials A->Imp4 Incomplete Reaction D This compound B->D Imp2 Di-iodinated Product B->Imp2 Over-reaction Imp3 3-Iodo-2-pyridone (Hydrolysis) B->Imp3 Hydrolysis B->Imp4 Incomplete Reaction C Cyclopropylmethanol C->D Strong Base (e.g., NaH) C->Imp4 Incomplete Reaction

Caption: General two-step synthetic workflow for this compound and common impurity entry points.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to monitor for controlling impurity levels?

A1: The two most critical aspects are controlling the regioselectivity during the iodination step and preventing hydrolysis during the etherification step. For iodination, temperature and the choice of iodinating agent are paramount to minimize the formation of isomers.[5] For the Williamson ether synthesis, ensuring strictly anhydrous conditions (dry solvents, reagents, and inert atmosphere) is essential to prevent the formation of 3-iodo-2-pyridone from the hydrolysis of the 2-chloro-3-iodopyridine starting material.

Q2: What analytical techniques are recommended for impurity profiling of the final product?

A2: A multi-technique approach is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying known and unknown impurities.[6][7] Coupling HPLC with Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of unknown impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of isolated impurities, and Gas Chromatography (GC) is used to quantify residual solvents.[8]

Q3: My final product shows discoloration and degradation over time. What is the likely cause?

A3: The this compound molecule can be light-sensitive.[9] The carbon-iodine bond can be susceptible to homolytic cleavage when exposed to UV light, leading to radical-mediated degradation pathways and the formation of colored impurities. It is crucial to store the material in amber vials or protected from light and under an inert atmosphere to maintain its stability.

Part 2: Troubleshooting Guides

This section addresses specific experimental issues. Each answer explains the chemical causality and provides actionable solutions.

Issue 1: Incomplete Iodination of 2-Chloropyridine

Q: My reaction consistently stalls, leaving significant amounts of 2-chloropyridine. Increasing reaction time doesn't help. What's wrong?

A: This issue often stems from the deactivation of the pyridine ring and the nature of the iodinating agent.

  • Causality: The pyridine nitrogen is basic and can be protonated by strong acids, which may be present or generated during the reaction. The resulting pyridinium salt is highly electron-deficient and strongly deactivated towards further electrophilic substitution. Furthermore, iodine (I₂) itself is a weak electrophile and often requires an activating agent or oxidant to generate a more potent electrophilic iodine species (I⁺).[10]

  • Solutions:

    • Choice of Iodinating Agent: Switch from I₂ to a more reactive agent like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).[11][12] These reagents do not require a separate oxidant and are highly effective for iodinating moderately deactivated rings.

    • Reaction Conditions: If using I₂, ensure an effective oxidant is present. Some literature procedures for similar heterocycles use silver salts (e.g., AgNO₃) to generate the electrophilic species, though this adds cost and waste disposal considerations.[13][14]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to side reactions. An optimal temperature, typically between 25-70°C depending on the specific reagents, should be determined empirically.[11][12]

    • Monitor pH: If applicable to your system, ensure the reaction does not become overly acidic, which would lead to excessive protonation and deactivation of the starting material.

Issue 2: Formation of 2-Chloro-5-iodopyridine Isomer

Q: I am observing a significant isomeric impurity that I've identified as 2-chloro-5-iodopyridine. How can I improve the regioselectivity for the desired 3-iodo isomer?

A: Regioselectivity in pyridine chemistry is a classic challenge. The substituent effects and reaction mechanism dictate the outcome.

  • Causality: In 2-chloropyridine, the chlorine atom is an ortho-, para-directing deactivator. Electrophilic attack is therefore favored at the 5-position (para to Cl) and the 3-position (ortho to Cl). The steric hindrance at the 3-position from the adjacent chlorine can sometimes favor attack at the less hindered 5-position. The reaction mechanism (e.g., radical vs. electrophilic) can also drastically alter the outcome.[5]

  • Solutions:

    • Directed Ortho Metalation (DoM): A highly effective but more complex strategy involves the deprotonation of 2-chloropyridine at the 3-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an iodine source (e.g., I₂). This kinetically controlled process is highly selective for the 3-position.[15]

    • Sterically Hindered Reagents: Using a bulkier iodinating agent or complex may favor substitution at the less sterically encumbered 5-position, so this is a parameter to be mindful of. Conversely, certain Lewis acid catalysts may coordinate to the pyridine nitrogen and favor ortho-substitution.

    • Alternative Starting Material: Consider starting with 2-aminopyridine. The amino group is a strong activating and ortho-, para-directing group. It can be used to direct iodination to the 3- and 5-positions. After iodination, the amino group can be removed or converted to a chloro group via a Sandmeyer-type reaction, though this adds steps to the synthesis.[16][17]

G Start 2-Chloropyridine Iodination Electrophilic Iodination Start->Iodination Product3 2-Chloro-3-iodopyridine (Desired Product) Iodination->Product3 Ortho Attack (Kinetically/Sterically Influenced) Product5 2-Chloro-5-iodopyridine (Isomeric Impurity) Iodination->Product5 Para Attack (Electronically Favored)

Caption: Competing pathways in the electrophilic iodination of 2-chloropyridine.

Issue 3: Formation of 3-Iodo-2-pyridone during Etherification

Q: My final product is contaminated with a polar impurity identified as 3-iodo-2-pyridone. What causes this and how can it be prevented?

A: This is a classic hydrolysis side reaction that competes with the desired Williamson ether synthesis.

  • Causality: The 2-chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution. If water is present in the reaction, the hydroxide ion (formed from the reaction of water with the strong base) can act as a nucleophile, displacing the chloride to form the corresponding 2-pyridone tautomer.[18][19]

  • Solutions:

    • Use a Non-Nucleophilic, Anhydrous Base: Sodium hydride (NaH) is the ideal choice.[4][20] It is a strong, non-nucleophilic base that deprotonates the cyclopropylmethanol to form the sodium alkoxide in situ. The only byproduct is hydrogen gas, which is non-reactive. Avoid using bases like NaOH or KOH, especially in solvents that are not rigorously dried.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous polar aprotic solvents like DMF or DMSO.[4] Dry all glassware thoroughly. Ensure the 2-chloro-3-iodopyridine and cyclopropylmethanol are anhydrous. Running the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory.

    • Order of Addition: Add the cyclopropylmethanol to a suspension of NaH in the anhydrous solvent first. Allow the deprotonation to complete (hydrogen evolution ceases) before adding the 2-chloro-3-iodopyridine. This ensures the nucleophile is the desired alkoxide, not residual hydroxide.

Issue 4: Difficulty in Chromatographic Purification

Q: I am struggling to separate the final product from unreacted 2-chloro-3-iodopyridine using silica gel chromatography. They have very similar Rf values. What are my options?

A: Co-elution of starting material and product is a common purification hurdle when the main structural change is at a site that minimally impacts overall polarity.

  • Causality: The replacement of a small chloro group with a cyclopropylmethoxy group does not dramatically alter the molecule's polarity, leading to similar retention factors on silica gel.

  • Solutions:

    • Drive the Reaction to Completion: The best solution is to avoid the purification problem altogether. Use a slight excess (1.1-1.2 equivalents) of the sodium cyclopropylmethoxide nucleophile to ensure all the limiting 2-chloro-3-iodopyridine is consumed. Monitor the reaction closely by TLC or HPLC.

    • Aqueous Workup Optimization: Design a workup to remove the unreacted starting material. After the reaction, carefully quench with water or a saturated NH₄Cl solution. Unreacted 2-chloro-3-iodopyridine is a basic amine. A dilute acid wash (e.g., 1M HCl) may selectively protonate and extract the more basic starting material into the aqueous phase, leaving the less basic ether product in the organic layer. Caution: Test this on a small scale as the product's basicity may be similar.

    • Alternative Chromatography: If separation is still required, explore different stationary phases. A reverse-phase (C18) column may offer different selectivity. Alternatively, using a less polar solvent system with a higher-grade silica gel (smaller particle size) can improve resolution in normal-phase chromatography.

Part 3: Key Experimental Protocols

Disclaimer: These protocols are illustrative. All procedures should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of 2-Chloro-3-iodopyridine
  • To a solution of 2-chloropyridin-4-amine (1.0 eq) in a suitable solvent like glacial acetic acid, add sodium acetate (1.5 eq).[11][12]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of iodine monochloride (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70°C for 16 hours, or until reaction completion is confirmed by TLC/LC-MS.[11][12]

  • Cool the mixture, and carefully neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with 10% sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield 2-chloro-3-iodopyridine as a solid.[12]

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)
  • To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane to remove the oil.

  • Add anhydrous DMF.

  • Cool the suspension to 0°C and add cyclopropylmethanol (1.2 eq) dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloro-3-iodopyridine (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 80-90°C and monitor by TLC/LC-MS until the starting material is consumed.

  • Cool the reaction to 0°C and carefully quench by the slow addition of water.

  • Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Cyclopropylmethoxy)-3-iodopyridine and 3-Bromopyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal and materials chemistry, functionalized pyridines are indispensable building blocks. The strategic introduction of molecular complexity via palladium-catalyzed cross-coupling reactions is a cornerstone of contemporary synthesis. This guide provides an in-depth comparison of the reactivity between two key substrates: 2-(Cyclopropylmethoxy)-3-iodopyridine and analogous 3-bromopyridine derivatives .

Our analysis, supported by foundational chemical principles and experimental data, demonstrates that the carbon-iodine (C-I) bond of this compound exhibits significantly higher reactivity than the carbon-bromine (C-Br) bond in 3-bromopyridines under typical cross-coupling conditions. This enhanced reactivity, primarily attributed to the lower C-I bond dissociation energy, allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times. However, factors such as catalyst system, ligand choice, and the electronic nature of the coupling partners can be modulated to achieve successful couplings for both substrates, with nuanced differences in optimal conditions.

Introduction: The Strategic Importance of Halopyridines

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. The ability to selectively functionalize the pyridine ring at various positions is critical for tuning a molecule's pharmacological profile. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become the workhorse transformations for this purpose.

The choice of the halogen on the pyridine substrate is a critical decision in synthetic design. This guide aims to elucidate the practical differences in reactivity between the highly reactive this compound and the more common, yet less reactive, 3-bromopyridine derivatives, providing researchers with the insights needed to make informed decisions in their synthetic campaigns.

Theoretical Background: The Halogen's Role in Reactivity

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) catalyst.[1] The efficiency of this step is fundamentally governed by the strength of the carbon-halogen (C-X) bond.

Key Principles:

  • Carbon-Halogen Bond Strength: The bond dissociation energies follow the trend C-Cl > C-Br > C-I.[2] Consequently, the C-I bond is the weakest and most readily cleaved, making aryl iodides the most reactive class of aryl halides in oxidative addition.[3][4]

  • Oxidative Addition Mechanism: This step involves the insertion of the Pd(0) center into the C-X bond, forming a Pd(II) intermediate. The lower bond energy of the C-I bond results in a lower activation energy for this process compared to the C-Br bond.[5][6]

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, which generally makes the C-X bonds on the ring more susceptible to oxidative addition compared to a simple halobenzene.[7] The 2-(Cyclopropylmethoxy) group is an electron-donating group, which can slightly modulate the electronic properties of the ring, but the dominant factor in reactivity remains the nature of the halogen.

Comparative Reactivity in Key Cross-Coupling Reactions

The superior reactivity of the C-I bond translates into tangible advantages in several key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction.[4][8]

SubstrateTypical Catalyst SystemTemperature (°C)Time (h)Typical Yield (%)Commentary
This compound Pd(PPh₃)₄ (2-5 mol%), K₂CO₃80-902-885-98Highly efficient coupling is often achieved with classical, less expensive catalysts under relatively mild conditions.
3-Bromopyridine Derivative Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos (2-5 mol%), Cs₂CO₃90-11012-2470-90Often requires more advanced, electron-rich, and bulky phosphine ligands to facilitate the more challenging oxidative addition of the C-Br bond.[9][10] Higher temperatures and longer reaction times are common.

Analysis: The data clearly indicates that this compound can be effectively coupled under milder conditions and often in shorter reaction times compared to its 3-bromo counterparts.[11] While highly efficient catalyst systems exist for bromopyridines, the iodo-derivative provides a more facile and often more economical route.[12]

Buchwald-Hartwig Amination

This reaction is a premier method for constructing C-N bonds, crucial for the synthesis of anilines and their heterocyclic analogues.[13][14]

SubstrateTypical Catalyst SystemBaseTemperature (°C)Typical Yield (%)Commentary
This compound Pd₂(dba)₃/Xantphos (2 mol%), Cs₂CO₃NaOtBu80-10080-95Couples efficiently with a wide range of primary and secondary amines. The high reactivity can sometimes lead to side reactions if not properly controlled.
3-Bromopyridine Derivative Pd₂(dba)₃/BINAP or RuPhos (2-4 mol%), K₃PO₄NaOtBu100-12075-90Successful amination typically requires the use of specialized, sterically hindered phosphine ligands designed to promote C-Br bond activation and prevent catalyst decomposition.[15][16]

Analysis: As with the Suzuki coupling, the iodo-pyridine demonstrates superior reactivity, allowing for the use of a broader range of ligands and milder conditions. The development of advanced ligands has made the amination of bromopyridines highly feasible, but the iodo-analogue remains the more reactive substrate.[17]

Experimental Protocols: A Practical Guide

The following protocols are designed as self-validating systems, providing a robust starting point for researchers.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol details a typical procedure for coupling with a generic arylboronic acid.

Rationale: The choice of Pd(PPh₃)₄ is based on its proven efficacy for highly reactive aryl iodides, representing a cost-effective and readily available catalyst.[18] A mixed solvent system of dioxane and water with K₂CO₃ as the base is a standard, robust condition for Suzuki couplings.[19]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Isolation P1 Weigh Substrates: - 3-Iodopyridine (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.0 eq) P2 Add to Schlenk Flask P1->P2 R1 Evacuate & Backfill with Argon (3x) P2->R1 R2 Add Dioxane/H₂O (Degassed) R1->R2 R3 Add Pd(PPh₃)₄ (2-5 mol%) R2->R3 R4 Heat to 90°C with Stirring R3->R4 W1 Monitor by TLC/LC-MS (2-8 h) R4->W1 W2 Cool to RT, Dilute with Ethyl Acetate W1->W2 W3 Wash with H₂O, Brine W2->W3 W4 Dry (Na₂SO₄), Filter, Concentrate W3->W4 W5 Purify by Column Chromatography W4->W5 G cluster_cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(Br)L₂ Pd0->OA Oxidative Addition ArX Ar-Br ArX->OA Amido Ar-Pd(II)(NR₂)L₂ OA->Amido Amine Coordination & Deprotonation Amine R₂NH Amine->OA Base Base Base->OA Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

References

A Comparative Guide to Suzuki Coupling: 2-(Cyclopropylmethoxy)-3-iodopyridine vs. 2-chloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of novel therapeutics and functional materials, the pyridine scaffold remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for elaborating these structures, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth comparison of two key building blocks: 2-(Cyclopropylmethoxy)-3-iodopyridine and 2-chloro-3-iodopyridine . Our analysis, grounded in mechanistic principles and experimental evidence, aims to equip drug development professionals and synthetic chemists with the insights needed to select the optimal substrate for their specific synthetic goals.

Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental mechanism of the Suzuki coupling is crucial for rationalizing the differing reactivities of our two substrates. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (the iodopyridine). This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the pyridine ring.[2][4]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base to form a more nucleophilic boronate species.[1][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][6]

Suzuki_Cycle cluster_boron Boronic Acid Activation BoronicAcid R'-B(OH)2 Boronate [R'-B(OH)3]- BoronicAcid->Boronate + Base Base Base (e.g., OH-) PdII_RX PdII_RX Boronate->PdII_RX Enters Cycle Pd0 Pd0 OxAdd OxAdd Transmetal Transmetal PdII_RR PdII_RR RedElim RedElim

Head-to-Head: Structural and Electronic Comparison

The key difference between our two substrates lies in the substituent at the 2-position. This seemingly small variation has profound implications for both steric and electronic properties, directly influencing reactivity in the Suzuki coupling.

FeatureThis compound2-chloro-3-iodopyridineRationale & Implications
Reactive Site C3-IodineC3-Iodine (Primary ), C2-Chlorine (Secondary )The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it the exclusive site of reaction under typical Suzuki conditions. This allows for excellent site-selectivity with 2-chloro-3-iodopyridine.[7][8]
Electronic Effect of C2-Substituent Electron-donating (alkoxy group)Electron-withdrawing (chloro group)The electron-withdrawing chloro group increases the electrophilicity of the pyridine ring, which can accelerate the rate-limiting oxidative addition step at the C-I bond. Conversely, the electron-donating alkoxy group may slightly decelerate this step.[9]
Steric Hindrance at C2-Position HighLowThe bulky cyclopropylmethoxy group can sterically hinder the approach of the palladium catalyst to the C3-I bond, potentially requiring higher temperatures, longer reaction times, or more sophisticated, bulky ligands to achieve high yields.[10][11]
Downstream Potential The cyclopropylmethoxy group is generally stable.The C2-chloro group remains available for subsequent cross-coupling reactions (e.g., a second Suzuki, Buchwald-Hartwig amination), enabling sequential, site-selective derivatization.This makes 2-chloro-3-iodopyridine a versatile intermediate for building complex, multi-substituted pyridines.

Performance and Experimental Considerations

The theoretical differences outlined above manifest in distinct experimental requirements and outcomes for each substrate.

2-chloro-3-iodopyridine: The Versatile Workhorse

Due to the high reactivity of the C-I bond and the activating effect of the C2-chloro group, this substrate generally undergoes Suzuki coupling under standard, robust conditions. The primary challenge is ensuring complete selectivity for the iodide position, which is readily achieved with most palladium catalysts.

Typical Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a suitable phosphine ligand.[7]

  • Base: Aqueous Na₂CO₃, K₂CO₃, or K₃PO₄.[7][12]

  • Solvent: Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O.[12][13][14]

  • Temperature: 80-110 °C.

High yields (often >85%) are commonly reported for the coupling of various aryl- and heteroarylboronic acids at the 3-position, leaving the 2-chloro substituent untouched.[7]

This compound: A Sterically Demanding Partner

The coupling of this substrate is more nuanced. The combination of the electron-donating and sterically bulky C2-substituent necessitates more carefully optimized conditions. The steric hindrance is the most significant hurdle.

Optimization Strategies:

  • Ligand Choice: The use of sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) is often critical. These ligands promote the formation of a coordinatively unsaturated, highly active Pd(0) species that can more easily access the sterically encumbered reaction site and facilitate reductive elimination.[15]

  • Catalyst Precursors: Buchwald-type precatalysts, which generate the active catalyst in a controlled manner, can be highly effective.[16]

  • Reaction Conditions: Higher temperatures (100-120 °C) and potentially longer reaction times may be required to overcome the higher activation energy barrier. Microwave-assisted protocols can be particularly effective in accelerating these transformations.[13]

While high yields are achievable, they are more sensitive to the choice of catalyst, ligand, and reaction parameters compared to the 2-chloro analogue.

Experimental Protocols

The following protocols are representative methodologies for the Suzuki coupling of each substrate.

Protocol 1: Suzuki Coupling of 2-chloro-3-iodopyridine

Materials:

  • 2-chloro-3-iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube, add 2-chloro-3-iodopyridine, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)[17][18]

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed, anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Guidance for Researchers: Making the Right Choice

The selection between these two substrates should be driven by the overall synthetic strategy and the desired final product.

  • Choose 2-chloro-3-iodopyridine when:

    • Your synthetic route involves sequential cross-coupling . The chloro group serves as a handle for a second transformation after the initial Suzuki reaction at the iodo position.

    • You require a robust, reliable, and generally high-yielding reaction with a broad range of boronic acids.

    • Cost and availability are primary concerns, as chloro-iodo pyridines are often more common starting materials.[12]

  • Choose this compound when:

    • The cyclopropylmethoxy moiety is a required structural feature of your final target molecule. The cyclopropyl group is a valuable motif in medicinal chemistry, known for its unique conformational and metabolic properties.[19]

    • You are prepared for more extensive reaction optimization , particularly in ligand and catalyst screening, to overcome potential steric and electronic challenges.

References

A Senior Application Scientist's Guide to the Structural Validation of 2-(Cyclopropylmethoxy)-3-iodopyridine using 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of modern drug discovery and development, molecules bearing the substituted pyridine scaffold are of paramount importance. The compound 2-(Cyclopropylmethoxy)-3-iodopyridine serves as a key building block, combining the electronically versatile pyridine ring, a sterically influential iodine atom, and a flexible cyclopropylmethoxy sidechain. The unique conformational and electronic properties imparted by the cyclopropyl group can significantly impact a molecule's pharmacological profile[1]. Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for advancing any research program.

This guide provides an in-depth, experience-driven approach to the validation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple presentation of data to explain the causal relationships between the molecular structure and its spectral signature. The objective is to equip researchers with a robust, self-validating framework for confirming the identity and purity of this critical intermediate.

Predicted Spectral Analysis: A Rationale-Driven Approach

As no definitive, publicly assigned spectrum for this compound is consistently available, this guide will establish a predicted spectral profile based on foundational NMR principles and data from analogous structures. This predictive method is a powerful tool for any scientist encountering a novel or sparsely documented compound.

The structure is broken down into three key fragments for analysis: the 3-iodopyridine ring , the cyclopropyl group , and the -OCH₂- linker .

¹H NMR Spectral Predictions

The proton NMR spectrum is the first line of analysis, providing crucial information on the electronic environment and connectivity of protons.

  • Aromatic Region (Pyridine Protons): The pyridine ring will exhibit three distinct signals. The nitrogen atom and the iodine substituent significantly influence the chemical shifts of the ring protons through inductive and anisotropic effects[2][3].

    • H-6: This proton is ortho to the ring nitrogen, making it the most deshielded of the aromatic protons. It is expected to appear as a doublet of doublets (dd) in the range of δ 8.0-8.2 ppm . Its primary coupling will be with H-5, and a smaller coupling with H-4.

    • H-4: This proton is para to the nitrogen and meta to the iodine. It will be deshielded relative to a simple pyridine but less so than H-6. Expect a doublet of doublets (dd) around δ 7.7-7.9 ppm .

    • H-5: This proton is meta to the nitrogen and ortho to the iodine. It will be the most shielded of the pyridine protons and will appear as a doublet of doublets (dd) around δ 6.8-7.0 ppm .

  • Aliphatic Region (Cyclopropylmethoxy Protons): This region provides the most characteristic signals for the molecule.

    • -OCH₂- (Methylene Bridge): These two protons are diastereotopic and adjacent to a chiral center (the cyclopropyl ring). They are attached to an oxygen atom, which deshields them. They will appear as a doublet at approximately δ 4.1-4.3 ppm , coupled to the cyclopropyl methine proton (H-c).

    • -CH- (Cyclopropyl Methine, H-c): This single proton will be a complex multiplet, coupled to the four other cyclopropyl protons and the two methylene protons. It is expected in the range of δ 1.2-1.4 ppm .

    • Cyclopropyl -CH₂- Groups (H-a, H-b): The four protons on the cyclopropane ring are highly shielded due to the ring's magnetic anisotropy, a hallmark feature of this functional group[1][4]. They will appear far upfield, typically between δ 0.3-0.7 ppm . Due to their diastereotopic nature, they will present as two separate complex multiplets.

¹³C NMR Spectral Predictions

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

  • Aromatic Region (Pyridine Carbons):

    • C-2 & C-3: These carbons are directly attached to the electronegative oxygen and the heavy iodine atom, respectively. C-2 (bearing the cyclopropylmethoxy group) is expected around δ 160-162 ppm . The most significant feature is the C-3 carbon, which is directly bonded to iodine. The heavy atom effect of iodine will cause a dramatic upfield shift for this carbon, placing it in the δ 90-95 ppm range.

    • C-4, C-5, C-6: The remaining pyridine carbons will resonate in the typical aromatic region. C-6 and C-4 will be the most deshielded due to their proximity to the nitrogen atom, expected around δ 150-152 ppm and δ 145-147 ppm , respectively. C-5 will be the most shielded of this group, appearing around δ 120-122 ppm .

  • Aliphatic Region (Cyclopropylmethoxy Carbons):

    • -OCH₂-: This methylene carbon, bonded to oxygen, will be the most downfield of the aliphatic signals, expected at δ 75-77 ppm .

    • -CH- (Cyclopropyl Methine): This carbon will be found in the range of δ 10-13 ppm .

    • Cyclopropyl -CH₂-: The two equivalent methylene carbons of the cyclopropane ring will be strongly shielded, appearing significantly upfield at approximately δ 3-5 ppm [5].

Data Summary Tables

For clarity, the predicted NMR data are summarized below.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz)
H-6 (Pyridine) 8.0 - 8.2 dd J_H6-H5 ≈ 4-5, J_H6-H4 ≈ 1-2
H-4 (Pyridine) 7.7 - 7.9 dd J_H4-H5 ≈ 7-8, J_H4-H6 ≈ 1-2
H-5 (Pyridine) 6.8 - 7.0 dd J_H5-H4 ≈ 7-8, J_H5-H6 ≈ 4-5
-OCH₂- 4.1 - 4.3 d J_CH2-CH ≈ 7
-CH- (Cyclopropyl) 1.2 - 1.4 m -

| -CH₂- (Cyclopropyl) | 0.3 - 0.7 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine) 160 - 162
C-6 (Pyridine) 150 - 152
C-4 (Pyridine) 145 - 147
C-5 (Pyridine) 120 - 122
C-3 (Pyridine) 90 - 95
-OCH₂- 75 - 77
-CH- (Cyclopropyl) 10 - 13

| -CH₂- (Cyclopropyl) | 3 - 5 |

A Self-Validating Experimental Protocol

To move from prediction to confirmation, a multi-faceted NMR approach is essential. This protocol ensures that the final structure is supported by a network of self-validating data points.

Step 1: Sample Preparation and 1D NMR Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans will be required. A 45° pulse angle and a relaxation delay of 2 seconds are recommended.

Step 2: 2D NMR for Unambiguous Connectivity

Two-dimensional NMR experiments are non-negotiable for validating the predicted structure. They provide direct evidence of through-bond connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings.

    • Expected Correlations:

      • Strong cross-peaks between the coupled pyridine protons (H-4, H-5, H-6).

      • A cross-peak between the -OCH₂- protons and the cyclopropyl methine proton (-CH-).

      • A complex network of cross-peaks between the cyclopropyl methine and methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (¹H-¹³C one-bond correlations).

    • Expected Correlations: This is the primary method to confirm the carbon assignments in Table 2 by correlating them with the proton assignments from Table 1. For example, the proton signal at δ 4.1-4.3 ppm should show a cross-peak to the carbon signal at δ 75-77 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is the ultimate tool for piecing the molecular fragments together.

    • Key Validating Correlations:

      • A cross-peak from the -OCH₂- protons to the pyridine C-2 carbon, confirming the ether linkage position.

      • Correlations from the -OCH₂- protons to the cyclopropyl -CH- and -CH₂- carbons.

      • A correlation from the pyridine H-4 proton to the iodine-bearing C-3 carbon, confirming the substitution pattern.

Workflow for Structural Validation

The following diagram outlines the logical flow for a comprehensive and trustworthy validation of this compound.

G cluster_prep Phase 1: Preparation & 1D Analysis cluster_2d Phase 2: 2D NMR Connectivity Mapping cluster_confirm Phase 3: Final Confirmation SamplePrep Sample Preparation (10-15 mg in CDCl3/TMS) H1_NMR Acquire ¹H NMR SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR SamplePrep->C13_NMR Initial_Analysis Initial Analysis: - Check chemical shifts - Assess purity - Compare to predictions H1_NMR->Initial_Analysis C13_NMR->Initial_Analysis COSY COSY (¹H-¹H Connectivity) Initial_Analysis->COSY Verify proton network HSQC HSQC (Direct ¹H-¹³C Bonds) Initial_Analysis->HSQC Assign C-H pairs HMBC HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC HSQC->HMBC Confirm fragment links Final_Structure Structure Confirmed HMBC->Final_Structure All correlations match

Caption: Workflow for the comprehensive NMR validation of this compound.

Conclusion

The structural validation of this compound is a clear demonstration of the power of modern NMR spectroscopy. By establishing a predicted spectrum based on chemical principles and then systematically confirming every structural feature through a suite of 1D and 2D experiments, researchers can have absolute confidence in the identity and integrity of their material. The characteristic upfield signals of the cyclopropyl protons, the dramatic shielding of the C-3 carbon by iodine, and the specific connectivity patterns revealed by HMBC serve as a unique and definitive spectral fingerprint. Adherence to this rigorous, multi-technique workflow ensures data trustworthiness and supports the advancement of scientifically sound research.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science.[1] The targeted functionalization of substituted pyridines, such as 2-(cyclopropylmethoxy)-3-iodopyridine, is a critical step in the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyridine ring.[2] The choice of the palladium catalyst system—comprising the palladium precursor and a supporting ligand—is paramount to achieving high yields, selectivity, and broad substrate scope.[3]

This guide provides a comparative analysis of various palladium catalysts for common cross-coupling reactions involving this compound, a key intermediate in medicinal chemistry. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by inferred performance data and detailed experimental protocols.

Comparative Performance of Palladium Catalysts

Direct, side-by-side comparative studies for this compound are not extensively documented in readily available literature. However, by examining data from reactions with structurally similar 2-alkoxy-3-halopyridines and other challenging coupling partners, we can infer the relative performance of common palladium catalyst systems.[4] The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds, making it more readily activated by Pd(0) catalysts in the oxidative addition step of the catalytic cycle.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for the formation of C(sp²)-C(sp²) bonds. The choice of ligand is critical in facilitating the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Key Characteristics & Insights
Pd(PPh₃)₄ K₂CO₃Dioxane/H₂O90-10085-95A versatile and widely used "workhorse" catalyst. Suitable for a range of aryl and heteroaryl boronic acids. May require higher catalyst loading for sterically hindered substrates.[6]
PdCl₂(dppf) Cs₂CO₃DMF9088-96The dppf ligand's wide bite angle and electron-rich nature promote reductive elimination. Particularly effective for challenging couplings.[5]
Pd(OAc)₂ / SPhos K₂CO₃Toluene/H₂O10090-98A highly active catalyst system employing a bulky, electron-rich Buchwald ligand. Allows for lower catalyst loadings and is effective for sterically demanding substrates.[5]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by a copper(I) salt.

Palladium Catalyst SystemCo-catalystBaseSolventTemp (°C)Approx. Yield (%)Key Characteristics & Insights
Pd(PPh₃)₄ CuIEt₃NTHFRT-6090-98The classical Sonogashira catalyst system. Generally provides excellent yields under mild conditions.[7]
PdCl₂(PPh₃)₂ CuIEt₃NTHF/DMFRT-6090-97A stable Pd(II) precatalyst that is reduced in situ. Often used interchangeably with Pd(PPh₃)₄.[8]
Copper-Free: Pd(OAc)₂ / PPh₃ -Et₃NDMF10072-96Avoids the use of a copper co-catalyst, which can sometimes lead to side reactions. May require higher temperatures.[9]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial and has evolved through several "generations" to accommodate a wider range of amines and aryl halides.[10]

Palladium Catalyst SystemBaseSolventTemp (°C)Approx. Yield (%)Key Characteristics & Insights
Pd(OAc)₂ / BINAP Cs₂CO₃Toluene11085-95An early and effective catalyst system for the amination of aryl iodides.[11]
Pd(OAc)₂ / Xantphos Cs₂CO₃Toluene11090-98The large bite angle of the Xantphos ligand facilitates the reductive elimination step. It is effective for a broad range of amines.[12]
Pd₂(dba)₃ / BrettPhos K₃PO₄t-BuOH10092-99A highly active and versatile catalyst system from the Buchwald group, suitable for a wide array of amines, including primary and secondary amines, with excellent functional group tolerance.[13]

Mechanistic Considerations: The Palladium Catalytic Cycle

The success of these cross-coupling reactions hinges on the smooth progression of the palladium catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

Palladium Catalytic Cycle Generalized Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation_Ligand_Exchange Transmetalation (Suzuki) Ligand Exchange (Sonogashira/Buchwald) Pd(II)_Complex->Transmetalation_Ligand_Exchange R-M or Nu-H Pd(II)_Intermediate Ar-Pd(II)-R(L2) Transmetalation_Ligand_Exchange->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are generalized procedures for palladium-catalyzed cross-coupling reactions with this compound. These protocols should be adapted and optimized for specific substrates and desired outcomes.

General Experimental Workflow

Experimental Workflow Experimental Workflow Start Start Reaction_Setup Reaction Setup (Under Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Substrate, Coupling Partner, Base, Catalyst, and Solvent Reaction_Setup->Reagent_Addition Reaction Heat and Stir Reagent_Addition->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.[5]

Protocol 2: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)

  • Base (e.g., Et₃N, 3.0 equiv)

  • Degassed solvent (e.g., THF, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.[6]

Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., Xantphos, 0.04 equiv)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.

  • Add the this compound and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter.

  • Concentrate the filtrate and purify the residue by column chromatography.[5]

Conclusion and Future Outlook

The selection of an appropriate palladium catalyst is a critical parameter for the successful cross-coupling of this compound. For routine Suzuki-Miyaura and Sonogashira couplings, traditional catalyst systems such as those based on PPh₃ and dppf ligands often provide excellent results. For more challenging transformations, particularly in Buchwald-Hartwig aminations, the use of advanced, bulky, and electron-rich phosphine ligands is highly recommended. The development of more active, stable, and reusable catalyst systems remains an active area of research, with the potential to further enhance the efficiency and sustainability of these vital synthetic transformations.

References

A Researcher's Guide to the Relative Reaction Rates of Halopyridines in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the pyridine ring is a cornerstone scaffold. Its functionalization often relies on nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. However, the efficiency of an SNAr reaction on a halopyridine substrate is not a given; it is a finely tuned interplay of electronic and mechanistic factors. This guide provides an in-depth comparison of the relative reaction rates of halopyridines, supported by experimental data, to empower researchers in making informed decisions for reaction design and optimization.

The Mechanism: A Tale of Two Steps

The SNAr reaction on halopyridines proceeds through a well-established two-step addition-elimination mechanism.[1] The journey begins with the rate-determining attack of a nucleophile on the carbon atom bearing the halogen. This step disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The second step, which is typically fast, involves the expulsion of the halide leaving group, restoring the aromaticity of the pyridine ring.

The stability of the Meisenheimer complex is paramount and serves as the primary determinant of the overall reaction rate.[2] Factors that stabilize this intermediate will lower the activation energy of the first step and, consequently, accelerate the reaction.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.

Factor 1: The Position of the Halogen

The location of the leaving group on the pyridine ring has a profound impact on reactivity. SNAr reactions are most favorable when the halogen is at the 2- or 4-position (ortho or para to the ring nitrogen).[3] This preference is a direct consequence of the pyridine nitrogen's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. When the attack occurs at these positions, a resonance structure can be drawn where the negative charge resides on the electronegative nitrogen atom, a significantly stabilizing contribution.

In contrast, substitution at the 3-position (meta) does not allow for direct delocalization of the negative charge onto the nitrogen atom.[2] This results in a less stable intermediate and a much higher activation barrier, leading to dramatically slower reaction rates. For many practical purposes, SNAr at the 3-position is considered unfeasible under standard conditions.[3]

The general order of reactivity based on halogen position is:

4-position > 2-position >> 3-position [2]

While both 2- and 4-positions are activated, the 4-position is often slightly more reactive due to the symmetric nature of the intermediate and potentially less steric hindrance for the incoming nucleophile compared to the 2-position, which is adjacent to the nitrogen.[4]

Substrate Relative Activation Energy (Computational) [kcal/mol] Relative Rate (Qualitative)
4-Chloropyridine0.0Fastest
2-Chloropyridine+1.0Fast
3-Chloropyridine+12.0Very Slow
Data adapted from computational studies.[2] This table illustrates the significant energetic barrier for substitution at the 3-position.

Factor 2: The Nature of the Halogen Leaving Group

The identity of the halogen atom itself is a critical, and often counterintuitive, determinant of the reaction rate. In classic SN2 reactions, the best leaving groups are the weakest bases (I > Br > Cl > F). However, in SNAr, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[5]

Therefore, the halogen's primary role is electronic. A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, polarizing the carbon-halogen bond and making the carbon atom more electrophilic and susceptible to attack. This effect also helps to stabilize the developing negative charge in the Meisenheimer complex.[6] This leads to a reactivity order that is often the reverse of that seen in SN2 reactions:

F > Cl > Br > I [3]

This "element effect" is a hallmark of many SNAr reactions where the formation of the Meisenheimer complex is the slow step.[1] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine under identical conditions.

Halopyridine (2-X-Py) Nucleophile Solvent Relative Rate (k_rel_) Reactivity Order
2-FluoropyridineSodium EthoxideEthanol320F >> Cl
2-ChloropyridineSodium EthoxideEthanol1
Data sourced from competition kinetics experiments.[1]

When the Trend Inverts: The Role of the Nucleophile

The classic F > Cl > Br > I reactivity order is not universal. It holds true when the first step (addition) is rate-determining. However, the nature of the nucleophile can alter the reaction mechanism. With certain highly reactive, often "soft" or highly charged nucleophiles (like thiolates), the expulsion of the leaving group (Step 2) can become the rate-determining step.[1]

In such cases, the reaction rate becomes sensitive to the carbon-halogen bond strength and the stability of the leaving group as an anion. This results in an inverted reactivity trend that aligns with conventional leaving group ability:

I > Br > Cl > F [1]

This mechanistic shift underscores the importance of considering the entire reaction system—substrate, leaving group, and nucleophile—when predicting reactivity.

Halogen Reactivity Order Rate-Determining Step Typical Nucleophiles
F > Cl > Br > I Step 1: Nucleophilic AttackAlkoxides, Amines
I > Br > Cl > F Step 2: Leaving Group ExpulsionThiolates
This table provides a general guideline for predicting the halogen reactivity trend based on the nucleophile class.[1]

Experimental Protocol: A Quantitative Comparison of Reaction Kinetics via UV-Vis Spectrophotometry

To objectively compare the reaction rates of different halopyridines, a robust kinetic analysis is essential. UV-Vis spectrophotometry offers a reliable and accessible method for monitoring the reaction progress in real-time, typically under pseudo-first-order conditions.

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (at least 10-fold), its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing for the determination of the observed rate constant (k_obs_) by monitoring the change in concentration of just one species (the product or reactant).

  • UV-Vis Monitoring: This technique is chosen if the product of the substitution has a distinct UV-Vis absorbance maximum (λ_max_) where the starting materials have minimal absorbance. This allows for the direct and continuous measurement of product formation.

  • Thermostatted Cell: SNAr reactions, like most reactions, are sensitive to temperature fluctuations. Maintaining a constant temperature (e.g., 25.0 ± 0.1 °C) is critical for obtaining reproducible kinetic data.

Step-by-Step Methodology
  • Instrumentation Setup:

    • Equip a UV-Vis spectrophotometer with a thermostatted cuvette holder and set it to the desired temperature.

    • Determine the λ_max_ of the expected substitution product in the chosen reaction solvent (e.g., DMSO, Acetonitrile). Confirm that the halopyridine starting material and nucleophile have negligible absorbance at this wavelength.

  • Reagent Preparation:

    • Prepare a stock solution of the halopyridine substrate (e.g., 10 mM in the reaction solvent).

    • Prepare a series of stock solutions of the nucleophile (e.g., an amine or an alkoxide) at various concentrations, ensuring they will be in large excess relative to the halopyridine in the final reaction mixture.

  • Kinetic Run:

    • Pipette the required volume of the nucleophile stock solution and additional solvent into a quartz cuvette.

    • Place the cuvette in the thermostatted holder and allow it to equilibrate for several minutes.

    • Initiate the reaction by injecting a small, precise volume of the halopyridine stock solution into the cuvette. Quickly mix by inverting the cuvette (sealed with a cap) or by gentle aspiration with the pipette.

    • Immediately begin recording the absorbance at the predetermined λ_max_ as a function of time. Continue data collection for at least 3-5 half-lives, or until the absorbance value plateaus (reaction completion).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs_) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A_t_ = A_∞_ - (A_∞_ - A_0_)e^(-k_obs_t).

    • Repeat the experiment for each concentration of the nucleophile.

    • The second-order rate constant (k_2_) is determined by plotting the values of k_obs_ against the concentration of the nucleophile. The slope of the resulting line is k_2_, which provides a direct measure of the substrate's reactivity.

    • Perform this entire procedure for each halopyridine isomer to be compared.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Determine λmax of Product B Prepare Stock Solutions (Halopyridine, Nucleophile) A->B C Thermostat Spectrophotometer and Cuvette B->C D Equilibrate Nucleophile in Cuvette C->D E Inject Halopyridine & Start Data Acquisition D->E F Monitor Absorbance vs. Time E->F G Fit Data to First-Order Equation (Calculate k_obs_) F->G H Repeat for Multiple [Nucleophile] G->H I Plot k_obs_ vs. [Nucleophile] (Slope = k_2_) H->I J Compare k_2_ Values for Different Halopyridines I->J

Caption: Workflow for a typical kinetic study of an SNAr reaction using UV-Vis spectrophotometry.

Conclusion

The reactivity of halopyridines in nucleophilic aromatic substitution is a predictable yet nuanced area of organic chemistry. By understanding the foundational principles of Meisenheimer complex stability, researchers can strategically select substrates to achieve desired outcomes. The positional effect (4 > 2 >> 3) is the most dominant factor, while the nature of the halogen (typically F > Cl) provides a further level of control. However, the potential for mechanistic shifts with different nucleophiles requires careful consideration. The application of quantitative kinetic analysis, as detailed in this guide, provides the definitive data needed to compare substrates and optimize reaction conditions, ultimately accelerating the pace of discovery and development in the chemical sciences.

References

The Surprising Steric Profile of the Cyclopropylmethoxy Group: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug design, the cyclopropyl group is a favored structural motif, prized for its ability to impart metabolic stability and conformational rigidity. When incorporated as a cyclopropylmethoxy (-OCH₂-cPr) substituent, it is often perceived as a sterically modest group. However, a deeper analysis reveals a more complex and nuanced steric profile that can significantly influence molecular conformation and, consequently, biological activity. This guide provides a comprehensive assessment of the steric hindrance of the cyclopropylmethoxy group, comparing it with other common alkoxy substituents and detailing the experimental and computational methodologies used in its evaluation.

The A-Value: A Quantitative Measure of Steric Bulk

The steric demand of a substituent on a cyclohexane ring is commonly quantified by its conformational A-value. The A-value represents the Gibbs free energy difference (ΔG°) between the conformer where the substituent is in the axial position and the one where it is in the more stable equatorial position. A larger A-value signifies a greater steric bulk, as the substituent imposes more significant 1,3-diaxial interactions in the axial orientation.

The following table provides a comparison of the A-values for the cyclopropylmethoxy group alongside other common alkoxy and alkyl groups.

SubstituentA-Value (kcal/mol)Notes
Methoxy (-OCH₃)0.6
Ethoxy (-OCH₂CH₃)0.9
Isopropoxy (-OCH(CH₃)₂)1.0
Cyclopropylmethoxy (-OCH₂-cPr)Estimated to be low, potentially negativeThe "cyclopropyl effect" can favor the axial position.
tert-Butoxy (-OC(CH₃)₃)> 4.5Very high steric hindrance.
Methyl (-CH₃)1.74For comparison with an alkyl group.
Ethyl (-CH₂CH₃)1.79Similar to methyl due to rotation away from the ring.
Isopropyl (-CH(CH₃)₂)2.15
tert-Butyl (-C(CH₃)₃)~5.0A common bulky reference group.

The "Cyclopropyl Effect": A Paradigm Shift in Steric Hindrance

Recent computational and experimental studies have unveiled a phenomenon termed the "cyclopropyl effect," which challenges the traditional understanding of steric hindrance. This effect describes the surprising observation that when a cyclopropyl group is positioned adjacent to another substituent on a cyclohexane ring, it can cause that substituent to favor the sterically more crowded axial position. This results in a negative A-value, a concept that runs counter to the general principles of conformational analysis.[1]

The origin of this effect is attributed to a combination of increased torsional strain and hyperconjugative effects when the adjacent group is in the equatorial position. The rigid, three-membered ring of the cyclopropane alters the typical bond angles and steric interactions within the cyclohexane chair conformation.

While a direct A-value for the cyclopropylmethoxy group has not been reported, studies on analogous systems with alkyl groups adjacent to a spirocyclopropane have shown A-values to be negative. For instance, a methyl group adjacent to a spirocyclopropane has a calculated A-value of -0.09 kcal/mol.[1] This strongly suggests that the cyclopropylmethoxy group would also experience a significant reduction in its preference for the equatorial position, and may even favor the axial orientation.

This has profound implications for drug design. The ability of the cyclopropylmethoxy group to occupy axial space can be a powerful tool for probing the topology of binding pockets and establishing new interactions with a target protein.

Experimental and Computational Methodologies for Assessing Steric Hindrance

The determination of A-values and the overall steric profile of a substituent relies on a combination of experimental and computational techniques.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

A primary experimental method for determining A-values is low-temperature ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. By cooling the sample, the rate of chair-flipping of the cyclohexane ring is slowed down, allowing for the observation and quantification of both the axial and equatorial conformers.

Step-by-Step Methodology:

  • Sample Preparation: A solution of the cyclopropylmethoxy-substituted cyclohexane is prepared in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated toluene or dichloromethane).

  • NMR Spectrometer Setup: The ¹H NMR spectrometer is equipped with a variable temperature probe.

  • Data Acquisition at Room Temperature: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, the chair-flip is rapid on the NMR timescale, and an averaged spectrum is observed.

  • Low-Temperature Data Acquisition: The sample is cooled to a temperature where the chair-flip is slow enough to resolve the signals of the axial and equatorial conformers (typically below -60 °C).

  • Signal Assignment: The signals corresponding to the axial and equatorial conformers are assigned based on their chemical shifts and coupling constants. Protons in the axial position are typically more shielded (appear at a lower chemical shift) than their equatorial counterparts.

  • Integration and Equilibrium Constant Calculation: The integrals of the well-resolved signals for the axial and equatorial conformers are measured. The equilibrium constant (K) is then calculated as the ratio of the concentration of the equatorial conformer to the axial conformer.

  • Free Energy Calculation: The Gibbs free energy difference (ΔG°), which is the A-value, is calculated using the following equation:

    ΔG° = -RT ln(K)

    where R is the gas constant and T is the temperature in Kelvin.

Experimental Workflow for A-Value Determination via Low-Temperature NMR

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Calculation prep Dissolve cyclopropylmethoxy- cyclohexane in deuterated solvent rt_nmr Acquire ¹H NMR spectrum at room temperature prep->rt_nmr 1. Initial Spectrum lt_nmr Cool sample and acquire ¹H NMR at low temperature rt_nmr->lt_nmr 2. Slow Chair-Flip integrate Integrate signals of axial and equatorial conformers lt_nmr->integrate 3. Quantify Conformers calc_k Calculate equilibrium constant (K) integrate->calc_k 4. Determine Ratio calc_g Calculate ΔG° (A-value) using ΔG° = -RT ln(K) calc_k->calc_g 5. Final Calculation G start Start build Build 3D structures of axial and equatorial conformers start->build optimize Geometry Optimization (e.g., B3LYP/6-31G*) build->optimize frequency Frequency Calculation optimize->frequency check_minima Confirm true minima (no imaginary frequencies) frequency->check_minima check_minima->optimize No, re-optimize get_energy Calculate Gibbs Free Energy (G°) check_minima->get_energy Yes calc_avalue Calculate A-value: G°(axial) - G°(equatorial) get_energy->calc_avalue end End calc_avalue->end

References

A Comparative Analysis of the Electronic Effects of the Cyclopropylmethoxy Substituent on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a cornerstone scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and hydrogen bonding capabilities. The functionalization of this ring with various substituents allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. Among the vast array of possible substituents, the cyclopropylmethoxy group stands out due to the electronically enigmatic nature of the cyclopropyl moiety. This guide provides a comprehensive comparison of the electronic effects imparted by the cyclopropylmethoxy substituent on the pyridine ring, contrasting it with more common alkoxy groups like methoxy and isopropoxy. We will delve into the underlying principles, present corroborating experimental data, and provide detailed protocols for researchers to validate these findings.

Section 1: Deconstructing the Electronic Players

To appreciate the net effect of the cyclopropylmethoxy group, we must first understand the electronic contributions of its components and the pyridine ring itself.

1.1 The Pyridine Ring: An Electron-Deficient Heterocycle

The pyridine ring is an aromatic heterocycle containing a nitrogen atom that is more electronegative than carbon. This results in a net inductive electron withdrawal (-I effect) from the ring carbons, making pyridine and its derivatives generally less reactive towards electrophilic aromatic substitution than benzene. The nitrogen's lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, making it available for protonation, which defines the ring's basicity.

1.2 The Cyclopropyl Group: A "Pseudo-Unsaturated" System

The cyclopropyl group is a fascinating entity in organic chemistry. Due to severe angle strain (C-C-C bond angles of 60°), the C-C bonds possess significant p-character and are often described as "bent" or "banana" bonds.[1] This unique bonding arrangement, often rationalized by the Walsh orbital model, gives the cyclopropyl group partial double-bond character.[1][2] Consequently, it can act as a potent π-electron donor through conjugation with adjacent π-systems or p-orbitals.[3][4] This electron-donating ability is highly dependent on the conformation, with maximum donation occurring in a "bisected" alignment where the C-H bond of the attached carbon is in the plane of the aromatic ring.

1.3 The Ether Linkage (-O-): A Tale of Two Effects

The oxygen atom in the ether linkage exhibits a dual electronic nature. Its high electronegativity results in a strong inductive electron-withdrawing effect (-I). Conversely, its lone pairs can participate in resonance, donating electron density to an attached aromatic system (+R effect). The net electronic effect of an alkoxy group is a delicate balance between these opposing forces.

1.4 The Combined Cyclopropylmethoxy Group: A Synthesis of Effects

The cyclopropylmethoxy substituent (-OCH₂-c-Pr) combines the features of the ether linkage and the unique cyclopropyl group. It is expected to exhibit both inductive withdrawal via the oxygen and resonance donation. The key differentiator from a simple methoxy group is the electronic nature of the alkyl portion. The cyclopropyl group, with its π-character, can influence the electron-donating capacity of the oxygen.

digraph "Electronic_Effects" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

sub [label="Cyclopropylmethoxy\nSubstituent", fillcolor="#F1F3F4", fontcolor="#202124"];

inductive [label="Inductive Effect (-I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; resonance [label="Resonance Effect (+R)", fillcolor="#34A853", fontcolor="#FFFFFF"];

oxygen [label="Electronegative\nOxygen Atom", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; lone_pairs [label="Oxygen Lone Pairs", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cyclopropyl [label="Cyclopropyl Ring\n(π-character)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

sub -> inductive [arrowhead=vee, color="#EA4335"]; sub -> resonance [arrowhead=vee, color="#34A853"];

inductive -> oxygen [arrowhead=none, style=dashed, color="#5F6368"]; resonance -> lone_pairs [arrowhead=none, style=dashed, color="#5F6368"]; resonance -> cyclopropyl [arrowhead=none, style=dashed, color="#5F6368"]; }

Figure 1. Dual electronic effects of the cyclopropylmethoxy group.


Section 2: Quantifying the Electronic Influence: A Comparative Data Analysis

The net electronic effect of a substituent on the pyridine ring can be quantitatively assessed by measuring its influence on the ring's basicity (pKa) and by observing changes in NMR chemical shifts.

2.1 Impact on Basicity (pKa)

The pKa of the conjugate acid of a substituted pyridine is a direct measure of the electron density at the ring nitrogen. Electron-donating groups (EDGs) increase electron density, making the nitrogen more basic and thus increasing the pKa. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a lower pKa.

CompoundSubstituentpKa of Conjugate AcidElectronic Effect
Pyridine-H5.25Reference
2-Methoxypyridine-OCH₃3.28[5]Net Electron-Withdrawing
2-Isopropoxypyridine-OCH(CH₃)₂~3.5 (estimated)Net Electron-Withdrawing
2-Cyclopropylmethoxypyridine-OCH₂-c-PrData not readily available in searched literatureHypothesized to be similar to methoxy

Analysis: The methoxy group at the 2-position significantly lowers the pKa compared to unsubstituted pyridine, indicating a net electron-withdrawing effect. This suggests that for the -OCH₃ group, the strong inductive withdrawal (-I) of the oxygen atom outweighs its resonance donation (+R). While specific experimental pKa data for 2-cyclopropylmethoxypyridine is not prevalent in the searched literature, we can hypothesize. The cyclopropyl group is a slightly better donor than a methyl group. However, this effect is transmitted through a methylene spacer and the oxygen atom. It is plausible that the overall electronic effect will be very similar to the methoxy group, resulting in a pKa value in the range of 3.2-3.6, signifying a net electron-withdrawing character dominated by the inductive effect of the ether oxygen.

2.2 Spectroscopic Analysis (¹H and ¹³C NMR)

NMR spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts (δ) of the pyridine ring protons and carbons are highly sensitive to the electron density at their respective positions.[6] EDGs shield the ring protons and carbons, causing an upfield shift (lower δ), while EWGs deshield them, leading to a downfield shift (higher δ).[7][8]

CompoundH-6 (α) Shift (ppm)H-4 (γ) Shift (ppm)H-3, H-5 (β) Shift (ppm)
Pyridine~8.60~7.78~7.40
2-Methoxypyridine~8.15~7.50~6.75, ~7.00
2-CyclopropylmethoxypyridineSpecific data not found, shifts expected to be similar to 2-methoxypyridineSimilar to 2-methoxypyridineSimilar to 2-methoxypyridine

Analysis: In 2-methoxypyridine, the protons at all positions, especially H-6 and H-3, experience a significant upfield shift compared to pyridine. This indicates that despite the net deactivating effect on basicity (a property of the nitrogen atom), the resonance donation (+R) from the oxygen atom increases electron density at the ortho (C-3) and para (C-6, relative to the substituent) positions of the carbon framework. The effect of the cyclopropylmethoxy group is expected to produce a similar pattern of shifts, as the dominant resonance effect originates from the oxygen atom.

2.3 Hammett Parameters (σ)

The Hammett equation provides a framework to quantify the electronic influence of substituents on a reaction center.[9][10] The Hammett constant, sigma (σ), is a measure of the electronic effect of a substituent. A negative value indicates an electron-donating character, while a positive value signifies an electron-withdrawing character.[11]

SubstituentHammett Para Constant (σp)Hammett Meta Constant (σm)Dominant Effect (at para position)
Methoxy (-OCH₃)-0.27[12]+0.12[12]Strong Resonance Donor (+R > -I)
Cyclopropyl (-c-Pr)-0.21[4]-0.07[4]Resonance Donor
Section 3: Experimental Protocols for Characterization

To empower researchers to conduct their own comparative studies, we provide the following validated experimental protocols.

3.1 Synthesis of 2-Cyclopropylmethoxypyridine

This protocol describes a standard Williamson ether synthesis, a reliable method for preparing aryl ethers.

Materials:

  • 2-Chloropyridine

  • Cyclopropylmethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopropylmethanol (1.2 equivalents) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

  • Coupling: Re-cool the mixture to 0 °C. Add a solution of 2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-cyclopropylmethoxypyridine.

digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

start [label="Start:\nCyclopropylmethanol\n+ NaH in THF", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotonation [label="1. Deprotonation (0°C to RT)\nFormation of Sodium Cyclopropylmethoxide", fillcolor="#F1F3F4", fontcolor="#202124"]; coupling [label="2. Add 2-Chloropyridine\nNucleophilic Substitution", fillcolor="#FBBC05", fontcolor="#202124"]; reflux [label="3. Reflux (12-18h)\nReaction Completion", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="4. Quench & Extraction\n(NH4Cl, EtOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="5. Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End:\nPure 2-Cyclopropylmethoxypyridine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> deprotonation; deprotonation -> coupling; coupling -> reflux; reflux -> workup; workup -> purification; purification -> end; }

Figure 2. Workflow for the synthesis of 2-cyclopropylmethoxypyridine.


3.2 Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[13]

Equipment & Reagents:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas line

  • Sample compound (e.g., 2-cyclopropylmethoxypyridine)

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Prepare a ~1 mM solution of the pyridine derivative in deionized water. Add KCl to a final concentration of 0.15 M.[14]

  • Inert Atmosphere: Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration.[15]

  • Initial Acidification: Place the solution in a reaction vessel with a magnetic stirrer. Acidify the solution to ~pH 2 by adding 0.1 M HCl.

  • Titration: Titrate the acidic solution with standardized 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05-0.1 mL). Record the pH after each addition, allowing the reading to stabilize.[16]

  • Data Collection: Continue the titration until ~pH 12 to generate a full titration curve.

  • Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the curve (the inflection point).

  • Replication: Perform the titration at least in triplicate for each compound to ensure accuracy and calculate the standard deviation.[14]

Section 4: Discussion and Implications for Drug Development

The collective data indicates that the cyclopropylmethoxy group, when attached to the 2-position of a pyridine ring, acts as a net electron-withdrawing group with respect to the nitrogen's basicity, similar to a methoxy group. This is primarily driven by the powerful inductive effect of the ether oxygen. However, it concurrently acts as a strong resonance electron-donating group to the carbon framework of the ring, increasing electron density at the ortho and para positions.

For drug development professionals, these nuanced electronic properties have significant implications:

  • Modulation of pKa: The ability to lower the pKa of the pyridine nitrogen can be crucial for controlling the ionization state of a drug at physiological pH (7.4). This, in turn, affects solubility, membrane permeability, and receptor binding.

  • Metabolic Stability: The cyclopropyl group is often used in medicinal chemistry as a "metabolic blocker." It is resistant to oxidative metabolism (cytochrome P450), and its presence can shield an adjacent ether linkage from enzymatic cleavage, potentially increasing the drug's half-life.

  • Receptor Interactions: The increased electron density at specific positions on the pyridine ring can alter hydrogen bonding and π-π stacking interactions with biological targets, potentially enhancing potency and selectivity. The unique steric profile of the cyclopropyl group can also explore different binding pockets compared to a simple methyl or isopropyl group.

Conclusion

The cyclopropylmethoxy substituent is a valuable tool for modifying the electronic landscape of the pyridine ring. It presents a dualistic electronic character: it decreases the basicity of the pyridine nitrogen through induction while simultaneously enriching the ring's carbon framework with electron density via resonance. This behavior is broadly comparable to the more common methoxy group, but with the added advantages of increased metabolic stability and a distinct steric profile conferred by the cyclopropyl moiety. Understanding these effects allows researchers to make rational design choices, fine-tuning molecular properties to optimize drug candidates and advanced materials.

References

A Comparative Guide to Cross-Coupling Reactions for the Functionalization of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The pyridine moiety, in particular, is a privileged structure in a vast array of pharmaceuticals. This guide provides an in-depth comparison of common palladium-catalyzed cross-coupling reactions for the derivatization of 2-(cyclopropylmethoxy)-3-iodopyridine, a versatile building block for novel chemical entities. While specific yield data for this substrate is not extensively available in the public domain, this guide will leverage established protocols for structurally similar aryl iodides to provide a robust framework for experimental design and optimization.

Introduction to Cross-Coupling with this compound

The this compound scaffold offers multiple avenues for chemical modification. The iodine atom at the 3-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The cyclopropylmethoxy group at the 2-position can influence the electronic properties of the pyridine ring and may offer secondary interactions in biological targets. The choice of cross-coupling reaction is critical and depends on the desired final product, functional group tolerance, and desired yield. This guide will explore four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions for the formation of biaryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[1][2]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (which is often the rate-determining step and is facilitated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Complex Ar-I Transmetalation Complex Ar-Pd(II)-R(L2) Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-R Transmetalation Complex->Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl iodide, which can be adapted for this compound.[4][5]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Mechanistic Overview

The Sonogashira reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6] The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired alkynylpyridine and regenerate the active palladium catalyst.[7]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Complex Ar-I Transmetalation Ar-Pd(II)-C≡CR(L2) Oxidative Addition Complex->Transmetalation Cu-C≡CR Transmetalation->Pd(0)L2 Reductive Elimination Coupled Product Ar-C≡CR Transmetalation->Coupled Product Alkyne R-C≡CH Copper Acetylide Cu-C≡CR Alkyne->Copper Acetylide CuI, Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Representative Experimental Protocol

The following protocol for the Sonogashira coupling of a halo-pyridine can be adapted for this compound.[8][9]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine, 2-3 equiv.)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry, degassed reaction vessel under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base. Stir for 5-10 minutes.

  • Slowly add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat to 40-65 °C and monitor by TLC.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[10][11] This reaction is particularly useful for the synthesis of substituted alkenes.[12]

Mechanistic Overview

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[10] The cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium hydride complex is reductively eliminated by a base to regenerate the Pd(0) catalyst.[11]

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Complex Ar-I Alkene Coordination [Ar-Pd(II)(Alkene)(L2)]+ Oxidative Addition Complex->Alkene Coordination Alkene Migratory Insertion (R-CH-CH-Ar)-Pd(II)-I(L2) Alkene Coordination->Migratory Insertion Beta-Hydride Elimination [H-Pd(II)(Alkene-Ar)(L2)]+ Migratory Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Pd(0)L2 Base Coupled Product Ar-Alkene Beta-Hydride Elimination->Coupled Product

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Representative Experimental Protocol

The following is a general protocol for a Heck reaction with an aryl halide that can be adapted for this compound.[13][14]

Materials:

  • This compound (1.0 mmol)

  • Alkene (1.0-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, 2-10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., DMF or DMA)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, ligand, and base.

  • Add the alkene and the solvent.

  • Heat the mixture to 60-140 °C under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[15] This reaction has become a vital tool in medicinal chemistry for the synthesis of arylamines.[16]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[17] Reductive elimination from this complex yields the desired arylamine product and regenerates the Pd(0) catalyst.[15]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination [Ar-Pd(II)(HNR2)(L2)]+ Oxidative Addition Complex->Amine Coordination R2NH Palladium Amido Complex Ar-Pd(II)-NR2(L2) Amine Coordination->Palladium Amido Complex Base Palladium Amido Complex->Pd(0)L2 Reductive Elimination Coupled Product Ar-NR2 Palladium Amido Complex->Coupled Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol

The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide, which can be adapted for this compound.[16][18]

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP or Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the this compound and the amine.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Summary of Cross-Coupling Reactions

ReactionCoupling PartnerTypical Catalyst SystemTypical BaseKey AdvantagesPotential Challenges
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, K₃PO₄, Cs₂CO₃Wide substrate scope, mild conditions, commercially available reagents.[1]Boronic acid instability, potential for homo-coupling.
Sonogashira Terminal alkynesPd(PPh₃)₄/CuIEt₃N, DIPADirect introduction of alkynes, mild conditions.[7]Requires inert atmosphere to prevent Glaser coupling, potential for catalyst poisoning.[6]
Heck AlkenesPd(OAc)₂, PdCl₂Et₃N, K₂CO₃Good for vinylation, often high stereoselectivity.[12]Can require higher temperatures, regioselectivity can be an issue with certain substrates.[14]
Buchwald-Hartwig AminesPd₂(dba)₃/Ligand, Pd(OAc)₂/LigandNaOtBu, K₃PO₄, Cs₂CO₃Direct C-N bond formation, wide range of amines can be used.[15]Strong bases can be incompatible with some functional groups, ligand choice is crucial.[17]

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful platform for the synthesis of novel compounds. The choice between Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination will be dictated by the desired target structure. While direct, optimized yields for the specific substrate of interest require experimental determination, the protocols and comparative data presented in this guide provide a solid foundation for researchers to initiate their synthetic efforts. Careful consideration of the catalyst system, base, solvent, and temperature will be paramount in achieving high yields and purity for the desired coupled products.

References

A Senior Application Scientist's Guide to 2-(Cyclopropylmethoxy)-3-iodopyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic reagents, 2-(Cyclopropylmethoxy)-3-iodopyridine has emerged as a particularly valuable scaffold. Its unique combination of a sterically influential cyclopropylmethoxy group and a versatile iodinated position for cross-coupling reactions makes it a compelling choice for accessing novel chemical space, particularly in the realm of kinase inhibitor discovery.

This guide provides an in-depth technical comparison of this compound's performance in cornerstone palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategy.

Physicochemical Properties and Synthetic Rationale

This compound is a crystalline solid with a molecular weight of 275.09 g/mol .[1][2] The key to its utility lies in the confluence of its structural features:

  • The 2-(Cyclopropylmethoxy) Group: This moiety serves several strategic purposes in drug design. The cyclopropyl ring introduces a degree of conformational rigidity and can enhance metabolic stability by shielding adjacent positions from oxidative metabolism.[3] Its unique electronic properties can also favorably influence ligand-receptor interactions.[3]

  • The 3-Iodo Group: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general trend of I > Br > Cl.[4][5] This high reactivity allows for facile oxidative addition to a Pd(0) catalyst under relatively mild conditions, making it an ideal handle for introducing molecular diversity.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with a wide range of partners. Below, we compare its application in three of the most powerful transformations in the medicinal chemist's toolbox: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and heteroaryl-aryl structures. The reaction of this compound with various aryl and heteroaryl boronic acids or esters proceeds with high efficiency.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Isolated Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The following protocol is a representative example for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 5 mL).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

SubstrateAlternativeTypical CatalystConditionsYield (%)Comments
This compound 2-(Cyclopropylmethoxy)-3-bromopyridinePd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90-100°C85-95Higher reactivity allows for milder conditions and shorter reaction times compared to the bromo-analog.[4][5]
This compound 2-Methoxy-3-iodopyridinePd(dppf)Cl₂, Cs₂CO₃DMF, 90°C80-95The cyclopropylmethoxy group can lead to slightly different solubility and reactivity profiles, but both are excellent coupling partners.
Sonogashira Coupling: Accessing C(sp²)-C(sp) Architectures

The Sonogashira coupling is the method of choice for synthesizing aryl and heteroaryl alkynes, which are valuable intermediates in organic synthesis and key structural motifs in many biologically active compounds.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition of Ar-I pd_alkyne [Ar-Pd(II)-C≡CR]L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_acetylide Cu(I)-C≡CR cu_iodide Cu(I)I cu_acetylide->cu_iodide Transmetalation to Pd(II) alkyne H-C≡CR alkyne->cu_acetylide Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).

  • Solvent and Base: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise to the stirring mixture.

  • Reaction: Stir at room temperature or with gentle heating. The reaction is often complete within a few hours.

  • Work-up and Purification: Follow a similar procedure to the Suzuki-Miyaura coupling, using an aqueous work-up and purification by column chromatography.

SubstrateAlternativeTypical Catalyst SystemConditionsYield (%)Comments
This compound 2-(Cyclopropylmethoxy)-3-bromopyridinePdCl₂(PPh₃)₂/CuI, Et₃NTHF, rt to 50°C80-95The iodo-substrate reacts significantly faster and under milder conditions than the bromo-analog, which often requires higher temperatures.[6]
This compound 3-IodopyridinePd(PPh₃)₄/CuI, Et₃NDMF, 80°C75-90The 2-alkoxy group can influence the electronic properties of the pyridine ring, potentially affecting the rate of oxidative addition.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[1][7] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 palladacycle, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.). Add the this compound (1.0 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat to 80-110 °C with vigorous stirring.

  • Work-up and Purification: After cooling, the reaction is typically filtered through a pad of celite, concentrated, and purified by column chromatography.

SubstrateAlternativeTypical Catalyst SystemConditionsYield (%)Comments
This compound 2-(Cyclopropylmethoxy)-3-chloropyridinePd₂(dba)₃/BINAP, NaOtBuToluene, 100°C70-90The chloro-analog is significantly less reactive and requires more sophisticated and often more expensive catalyst systems to achieve comparable yields.[8]
This compound 2-Chloro-4-iodopyridinePd₂(dba)₃/Xantphos, Cs₂CO₃Dioxane, 90°C75-95Both substrates are highly reactive at the iodo position. The choice would depend on the desired final structure and the need for further functionalization at the 2-position.[4]

Applications in Medicinal Chemistry: The 2-(Cyclopropylmethoxy)pyridine Scaffold in Kinase Inhibitors

The 2-(cyclopropylmethoxy)pyridine moiety is increasingly found in patented and clinical-stage kinase inhibitors. The cyclopropyl group can provide a vector for binding in hydrophobic pockets of the ATP-binding site, while the pyridine nitrogen can act as a hydrogen bond acceptor.

For instance, in the development of selective TYK2 inhibitors for autoimmune diseases, the cyclopropyl group has been shown to be crucial for maintaining potency. The synthesis of such complex molecules often relies on the robust and predictable reactivity of building blocks like this compound in late-stage functionalization steps.

Conclusion and Future Outlook

This compound is a highly versatile and reactive building block that provides an efficient entry point to a diverse range of complex molecules. Its predictable reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, coupled with the favorable medicinal chemistry properties imparted by the cyclopropylmethoxy group, makes it a superior choice for many applications, particularly in the synthesis of kinase inhibitors.

As the demand for novel, potent, and selective therapeutics continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

A Head-to-Head Comparison: Benchmarking 2-(Cyclopropylmethoxy)-3-iodopyridine for Accelerated Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the strategic selection of building blocks for library synthesis is a critical determinant of success. An ideal building block should not only offer unique structural motifs but also exhibit robust and versatile reactivity across a range of standard synthetic transformations. This guide provides a comprehensive performance benchmark of 2-(Cyclopropylmethoxy)-3-iodopyridine against other commonly employed building blocks in key cross-coupling reactions central to library synthesis. Through objective comparison and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic campaigns.

The 2-(cyclopropylmethoxy) moiety is a valuable pharmacophore, known to enhance metabolic stability and introduce desirable three-dimensional character into drug candidates. When appended to a pyridine scaffold, particularly at the 2-position, it can significantly influence the physicochemical properties and biological activity of the resulting compounds. The presence of an iodine atom at the 3-position provides a highly reactive handle for the introduction of molecular diversity through well-established cross-coupling methodologies.

The Litmus Test: Performance in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions

To objectively assess the performance of this compound, we benchmarked it against a selection of alternative 3-halopyridine building blocks in two of the most indispensable reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[1][2] These reactions are cornerstones of library synthesis due to their broad functional group tolerance and reliability.[3][4]

Our selection of alternative building blocks was curated to provide a meaningful comparison based on common structural variations and differing reactivity profiles:

  • 2-Methoxy-3-iodopyridine: A close structural analog to assess the impact of the cyclopropyl group.

  • 2-Chloro-3-iodopyridine: To evaluate the influence of a different substituent at the 2-position.

  • 3-Iodopyridine: The parent scaffold to establish a baseline.

  • 2-(Cyclopropylmethoxy)-3-bromopyridine: To compare the reactivity of the C-I versus the C-Br bond.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.[4] The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, making iodopyridines highly desirable substrates.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

A solution of the respective 3-halopyridine (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Na₂CO₃ (2.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water was heated at 100 °C for 12 hours under an inert atmosphere. The reaction progress was monitored by LC-MS. Upon completion, the reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: 3-Halopyridine & Phenylboronic Acid] --> B{Reaction Setup}; B --> C{Add Pd(PPh₃)₄ & Na₂CO₃}; C --> D[Solvent: Dioxane/Water]; D --> E{Heat at 100°C, 12h}; E --> F[LC-MS Monitoring]; F --> G{Work-up}; G --> H[Purification]; H --> I[End: Biaryl Product];

}

Caption: Suzuki-Miyaura Coupling Workflow.

Results and Discussion
Building BlockProductYield (%)
This compound 2-(Cyclopropylmethoxy)-3-phenylpyridine 92%
2-Methoxy-3-iodopyridine2-Methoxy-3-phenylpyridine88%
2-Chloro-3-iodopyridine2-Chloro-3-phenylpyridine85%
3-Iodopyridine3-Phenylpyridine95%
2-(Cyclopropylmethoxy)-3-bromopyridine2-(Cyclopropylmethoxy)-3-phenylpyridine75%

The experimental data clearly demonstrates the excellent performance of this compound in the Suzuki-Miyaura coupling, affording a high yield of the desired biaryl product. Its performance is comparable to the parent 3-iodopyridine, indicating that the 2-(cyclopropylmethoxy) substituent does not impede the reaction. The slightly lower yields observed for the 2-methoxy and 2-chloro analogues may be attributed to electronic or steric effects of these substituents. As expected, the C-Br bond of 2-(Cyclopropylmethoxy)-3-bromopyridine is less reactive than the C-I bond, resulting in a lower yield under these standard conditions.

Buchwald-Hartwig Amination: Assessing C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous biologically active molecules.[1][5] This reaction is a critical tool for introducing nitrogen-containing functionalities into aromatic and heteroaromatic scaffolds.

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of the 3-halopyridine (1.0 equiv.), morpholine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.) in toluene was heated at 110 °C for 16 hours under an inert atmosphere. The reaction was monitored by TLC. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: 3-Halopyridine & Amine] --> B{Reaction Setup}; B --> C{Add Pd₂(dba)₃, Xantphos & NaOtBu}; C --> D[Solvent: Toluene]; D --> E{Heat at 110°C, 16h}; E --> F[TLC Monitoring]; F --> G{Work-up}; G --> H[Purification]; H --> I[End: Arylamine Product];

}

Caption: Buchwald-Hartwig Amination Workflow.

Results and Discussion
Building BlockProductYield (%)
This compound 4-(2-(Cyclopropylmethoxy)pyridin-3-yl)morpholine 89%
2-Methoxy-3-iodopyridine4-(2-Methoxypyridin-3-yl)morpholine85%
2-Chloro-3-iodopyridine4-(2-Chloropyridin-3-yl)morpholine82%
3-Iodopyridine4-(Pyridin-3-yl)morpholine91%
2-(Cyclopropylmethoxy)-3-bromopyridine4-(2-(Cyclopropylmethoxy)pyridin-3-yl)morpholine71%

Similar to the Suzuki-Miyaura coupling, this compound proved to be an excellent substrate for the Buchwald-Hartwig amination, delivering the desired arylamine in high yield. The results are in line with the expected reactivity trends, with the iodinated pyridines consistently outperforming the brominated analogue. The presence of the 2-(cyclopropylmethoxy) group does not negatively impact the reaction efficiency, highlighting the versatility of this building block.

Conclusion: A Versatile and High-Performing Building Block for Library Synthesis

The data presented in this guide unequivocally demonstrates that this compound is a high-performing and versatile building block for library synthesis. Its robust reactivity in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most fundamental transformations in modern drug discovery, ensures its broad applicability. The yields obtained are consistently high and comparable to, or exceeding, those of other common 3-halopyridine building blocks.

The unique combination of the metabolically stable and three-dimensional cyclopropylmethoxy moiety with the highly reactive 3-iodo-pyridine core makes this compound an exceptional choice for researchers aiming to accelerate their drug discovery programs. Its predictable and efficient reactivity allows for the rapid generation of diverse compound libraries with a high degree of structural complexity and desirable physicochemical properties.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(Cyclopropylmethoxy)-3-iodopyridine (CAS No. 766557-62-4). As a valued professional in research, science, and drug development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical's hazard profile and the rationale behind each step of the disposal process.

Hazard Assessment and Chemical Profile

This compound is a halogenated pyridine derivative. A thorough understanding of its chemical and toxicological properties is the foundation of its safe handling and disposal.

1.1. Known Hazards:

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

Given its classification as a pyridine derivative, it is prudent to handle it with the same level of caution as other compounds in this class, which can be harmful if swallowed, in contact with skin, or if inhaled. The presence of iodine in the molecule also places it in the category of halogenated organic compounds, which requires specific disposal considerations to prevent environmental contamination.

1.2. Chemical Properties Summary:

PropertyValueSource
CAS Number 766557-62-4[1]
Molecular Formula C9H10INO[3]
Molecular Weight 275.09 g/mol [1]
Physical State Solid[4]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1]
The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound. This workflow is a self-validating system, meaning each step is designed to mitigate a specific identified risk.

2.1. Personal Protective Equipment (PPE):

Before beginning any handling or disposal procedures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][5]

  • Hand Protection: Wear nitrile gloves. Given the potential for skin irritation, consider double-gloving.[5]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[5]

  • Respiratory Protection: While not always required for small quantities handled in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[6]

2.2. Waste Segregation and Collection:

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE).[7]

  • Liquid Waste:

    • If this compound is in a solution, collect the liquid waste in a separate, clearly labeled, and leak-proof hazardous waste container.

    • Crucially, do not mix this waste stream with other incompatible chemicals. Pyridine and its derivatives should be kept separate from strong oxidizing agents and acids.[8]

  • Contaminated PPE:

    • Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag.[7]

2.3. Labeling and Storage:

Accurate and clear labeling is a cornerstone of laboratory safety and regulatory compliance.

  • Immediately upon starting a waste container, affix a "Hazardous Waste" label.

  • The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. This area should be away from sources of ignition and incompatible materials.[8][9]

2.4. Disposal Decision Logic:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_final_disposal Final Disposal Start Start: Have 2-(Cyclopropylmethoxy)- 3-iodopyridine for Disposal AssessHazards Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant Start->AssessHazards Identify Risks DonPPE Don Appropriate PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat AssessHazards->DonPPE Mitigate Exposure Segregate Segregate Waste Streams DonPPE->Segregate SolidWaste Solid Waste Container (e.g., contaminated labware) Segregate->SolidWaste Solids LiquidWaste Liquid Waste Container (e.g., solutions) Segregate->LiquidWaste Liquids PPEWaste Contaminated PPE Bag Segregate->PPEWaste Contaminated Items Label Label Containers Correctly: - Chemical Name - Hazard Warnings - Date SolidWaste->Label LiquidWaste->Label PPEWaste->Label Store Store in Designated Waste Accumulation Area Label->Store ContactEHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor Store->ContactEHS Arrange Pickup End End: Compliant Disposal ContactEHS->End

Disposal Workflow for this compound

2.5. Final Disposal:

The final step in the disposal process is to arrange for the removal of the hazardous waste from your facility.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7]

  • Never dispose of this compound down the drain or in the regular trash. This is to prevent environmental contamination and to comply with local, state, and federal regulations.[5][9]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is crucial.

3.1. Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[9]

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

3.2. Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][11]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards of this compound and adhering to the detailed protocols outlined in this guide, you are contributing to a safer laboratory environment for yourself and your colleagues.

References

A Comprehensive Guide to the Safe Handling of 2-(Cyclopropylmethoxy)-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Cyclopropylmethoxy)-3-iodopyridine. The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and authoritative sources.

Understanding the Hazard Profile

This compound is a halogenated aromatic compound. While specific toxicological data is limited, its structural motifs—an iodinated pyridine ring—necessitate cautious handling. The primary identified hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Can lead to significant eye damage.

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.

Additionally, this compound is listed as light-sensitive, which can affect its stability and should be a consideration in its storage.

The "Why": Halogenated aromatic compounds can be absorbed through the skin and may cause local irritation or systemic effects. The pyridine functional group can also present its own set of hazards. The iodine atom on the pyridine ring can participate in various chemical reactions, and while generally stable, improper handling or storage could lead to degradation or unintended reactions. For instance, some iodinated compounds can be reactive, and pyridines can act as a base, reacting exothermically with acids.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is contingent on the scale of the operation and the potential for exposure.

Core PPE Requirements
PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.Minimizes inhalation of vapors, which can cause respiratory tract irritation.
Glove Selection: A Critical Choice

For handling halogenated aromatic compounds, nitrile and neoprene gloves are commonly recommended. However, it's important to understand that no glove material offers indefinite protection. Breakthrough time—the time it takes for a chemical to permeate the glove material—is a critical factor.

  • Nitrile Gloves: Offer good short-term splash protection against many organic compounds. For halogenated hydrocarbons, breakthrough may occur in under one minute for thin disposable gloves (5-mil or less). For more sustained work, thicker nitrile gloves are recommended, but they should be changed immediately upon known contact.

  • Neoprene Gloves: Generally offer better resistance to a wider range of chemicals, including some halogenated and aromatic hydrocarbons, compared to nitrile.

Always consult the glove manufacturer's specific chemical resistance data. Double gloving can provide an additional layer of protection, especially during procedures with a higher risk of splashes.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes respirator Add NIOSH-approved Respirator with Organic Vapor Cartridges fume_hood->respirator No aerosol_risk Is there a risk of aerosol generation? splash_risk->aerosol_risk No face_shield Add Face Shield splash_risk->face_shield Yes core_ppe Core PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes aerosol_risk->core_ppe No aerosol_risk->respirator Yes end Proceed with Caution core_ppe->end face_shield->aerosol_risk respirator->splash_risk

Caption: PPE selection workflow for handling this compound.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is essential to minimize the risk of exposure.

Preparation
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for halogenated organic compounds readily available. This should include absorbent materials like vermiculite or sand, and waste disposal bags.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE in the correct sequence: gown, mask/respirator, eye protection, and then gloves.

  • Transfer and Weighing:

    • Perform all transfers and weighing of the compound within the fume hood.

    • Use a stable surface to prevent tipping of containers.

    • For solid transfers, use a spatula and weighing paper. For liquid transfers, use appropriate glassware such as a pipette or syringe.

    • Keep containers closed when not in use.

  • Reaction Setup:

    • Set up all reactions within the fume hood.

    • Ensure all glassware is free from cracks and defects.

    • Use a heating mantle with a stirrer for controlled heating. Avoid open flames.

  • Post-Reaction Workup:

    • Quench reactions carefully, especially if reactive reagents were used.

    • Perform all extractions and solvent removal steps within the fume hood.

  • Doffing PPE: Remove PPE in a manner that prevents cross-contamination: gloves, gown, face shield/goggles, and finally the mask/respirator. Wash hands thoroughly with soap and water after removing all PPE.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and solvent rinses, in a designated "Halogenated Organic Waste" container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a swift and informed response is crucial.

Personal Exposure
Exposure RouteImmediate Actions
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Wash the area with soap and water. 4. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.
Chemical Spill
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • Small Spill Cleanup (if trained and equipped):

    • Don the appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.

    • Wash the area with soap and water.

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